molecular formula C10H11NO3 B1275947 [(2-Ethylphenyl)amino](oxo)acetic acid CAS No. 50740-38-0

[(2-Ethylphenyl)amino](oxo)acetic acid

Cat. No.: B1275947
CAS No.: 50740-38-0
M. Wt: 193.2 g/mol
InChI Key: WDZMNPJDVPTESD-UHFFFAOYSA-N
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Description

[(2-Ethylphenyl)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Ethylphenyl)amino](oxo)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Ethylphenyl)amino](oxo)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-7-5-3-4-6-8(7)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZMNPJDVPTESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406425
Record name [(2-ethylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50740-38-0
Record name [(2-ethylphenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Ethylphenyl)aminoacetic Acid: A Predictive and Practical Framework for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the study of (2-Ethylphenyl)aminoacetic acid, a non-proteinogenic amino acid for which specific literature is notably scarce. Recognizing the potential of N-aryl glycine derivatives in medicinal chemistry and materials science, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. By leveraging established chemical principles and data from analogous structures, this guide details the predicted physicochemical properties, proposes robust synthesis methodologies with detailed experimental protocols, outlines expected analytical characterizations, and hypothesizes potential biological applications. The content is structured to not only inform but also to provide a validated starting point for future empirical research on this and related compounds.

Introduction: Unveiling a Potential Pharmacophore

(2-Ethylphenyl)aminoacetic acid, also known as N-(2-ethylphenyl)glycine, belongs to the class of N-aryl glycine derivatives. These compounds are characterized by a glycine backbone N-substituted with an aromatic moiety. While its parent compound, N-phenylglycine, is a well-known industrial precursor and a building block in pharmaceutical synthesis, specific research on the title compound is limited.[1][2] This guide, therefore, aims to bridge this knowledge gap by providing a predictive yet scientifically grounded overview.

The structural motif of an N-aryl glycine is of significant interest in drug discovery. The amino acid scaffold provides a chiral center (in substituted glycines) and functional groups amenable to further chemical modification, while the aromatic ring allows for modulation of electronic and steric properties, influencing pharmacokinetic and pharmacodynamic profiles.[3] Derivatives of N-phenylglycine have been investigated for a range of biological activities, including anti-inflammatory and antiviral properties.[1] The introduction of an ethyl group at the ortho position of the phenyl ring in (2-Ethylphenyl)aminoacetic acid is anticipated to introduce unique steric and lipophilic characteristics, potentially leading to novel biological activities and applications.

This document provides a comprehensive theoretical framework and practical methodologies to empower researchers to synthesize, characterize, and evaluate (2-Ethylphenyl)aminoacetic acid, thereby catalyzing further investigation into its potential as a valuable chemical entity.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of (2-Ethylphenyl)aminoacetic acid combines the structural features of 2-ethylaniline and glycine.

G start 2-Ethylaniline + Ethyl Bromoacetate reaction Nucleophilic Substitution (Base, Solvent, Heat) start->reaction intermediate Ethyl (2-ethylphenyl)aminoacetate reaction->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis product (2-Ethylphenyl)aminoacetic Acid hydrolysis->product G start 2-Ethylaniline + Glyoxylic Acid reaction Reductive Amination (Reducing Agent, Solvent) start->reaction product (2-Ethylphenyl)aminoacetic Acid reaction->product G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound (2-Ethylphenyl)aminoacetic Acid Target_Compound->COX_Enzymes Inhibition

Sources

(2-Ethylphenyl)aminoacetic Acid: Mechanism of Action in Peptoid-Based Membrane Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Ethylphenyl)aminoacetic acid, frequently referred to in bioengineering contexts as the N-(2-ethylphenyl)glycine (Nep) monomer, represents a critical structural motif in the development of Peptoid Nanodiscs (PNDs) . Unlike traditional amino acids, this N-substituted glycine lacks a hydrogen donor on the backbone amide nitrogen, eliminating backbone hydrogen bonding. Instead, the mechanism of action relies on steric-driven supramolecular assembly .

The bulky ortho-ethyl substituent on the phenyl ring exerts profound steric control over the peptoid backbone, forcing it into a stable polyproline type-I-like helix. This helical architecture, when patterned with ionic monomers, creates an amphiphilic "belt" that stabilizes lipid bilayers into discrete, soluble nanodiscs. This guide details the physicochemical mechanism, synthesis protocols, and validation workflows for using (2-Ethylphenyl)aminoacetic acid to solubilize membrane proteins (e.g., GPCRs) without denaturing detergents.

Part 1: Molecular Mechanism of Action

Steric Control of Backbone Conformation

The primary mechanism of (2-Ethylphenyl)aminoacetic acid lies in its ability to dictate the secondary structure of the peptoid polymer through steric hindrance.

  • Cis/Trans Isomerization: In N-substituted glycines, the tertiary amide bond can exist in both cis and trans conformations. The (2-ethylphenyl) side chain is sterically demanding. The ortho-ethyl group clashes with the carbonyl oxygen of the preceding residue, strongly favoring the cis-amide conformation.

  • Helical Induction: A sequence rich in (2-Ethylphenyl)aminoacetic acid residues adopts a stable, right-handed helical bundle (similar to the Polyproline-I helix). This structure is robust and resistant to thermal denaturation, unlike many peptide alpha-helices.

The "Molecular Belt" Mechanism

When polymerized in a specific sequence—typically alternating with charged monomers like N-(2-carboxyethyl)glycine—(2-Ethylphenyl)aminoacetic acid functions as the hydrophobic face of an amphiphilic helix.

  • Lipid Intercalation: The hydrophobic 2-ethylphenyl groups penetrate the acyl chain region of the lipid bilayer edge.

  • Edge Shielding: The helical peptoid wraps around the perimeter of a lipid patch, shielding the hydrophobic tails from the aqueous environment.

  • Disc Sizing: The length and rigidity of the peptoid oligomer (dictated by the number of Nep monomers) determine the diameter of the resulting nanodisc, allowing for tunable particle sizes (typically 9–12 nm).

Comparative Mechanism: Peptoids vs. MSP vs. SMA
FeaturePeptoid (Nep-based)Membrane Scaffold Protein (MSP)Styrene-Maleic Acid (SMA)
Binding Mechanism Amphiphilic Helix (Steric)Amphiphilic Helix (Protein folding)Polymer Insertion (Detergent-like)
Lipid Tolerance High (Zwitterionic & Charged)Specific lipids often requiredIntolerant to some lipids (e.g., high Mg2+)
pH Stability High (pH 2–10)Low (Denatures < pH 5)Low (Precipitates < pH 6)
Backbone Achiral, Protease-resistantChiral, Protease-sensitiveSynthetic Polymer

Part 2: Experimental Protocols

Monomer Synthesis: (2-Ethylphenyl)aminoacetic acid

Objective: Synthesize the monomer for use in solid-phase sub-monomer synthesis.

Reagents:

  • 2-Ethylaniline (CAS: 578-54-1)

  • Ethyl bromoacetate[1]

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

Protocol:

  • Dissolution: Dissolve 2-ethylaniline (1.0 eq) in ACN.

  • Alkylation: Add DIPEA (1.2 eq) followed by dropwise addition of ethyl bromoacetate (1.1 eq) at 0°C.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC or LC-MS.

  • Hydrolysis (Optional for solution phase): If free acid is required, treat with LiOH in THF/H2O, then acidify to pH 3 to precipitate (2-Ethylphenyl)aminoacetic acid.

  • Purification: Recrystallize from Ethanol/Water. Yield typically >85%.[2]

Solid-Phase Peptoid Synthesis (Sub-monomer Method)

Objective: Incorporate the monomer into an oligomer sequence (e.g., 12-mer).

Mechanism: This method builds the peptoid on a resin bead using two alternating steps: Acylation and Displacement.

  • Acylation: React resin-bound amine with Bromoacetic acid and DIC (Diisopropylcarbodiimide) to form an

    
    -bromoamide.
    
  • Displacement: React the

    
    -bromoamide with 2-ethylaniline  (primary amine) to install the (2-Ethylphenyl)aminoacetic acid residue.
    
    • Note: In the sub-monomer method, you use the amine (2-ethylaniline) directly. The "aminoacetic acid" structure is formed on the resin.

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 20 min.

  • Deprotection: Remove Fmoc (if present) with 20% Piperidine/DMF.

  • Cycle A (Acylation): Add 0.6 M Bromoacetic acid + 0.6 M DIC in DMF. Shake for 20 min. Wash with DMF.

  • Cycle B (Displacement): Add 1.5 M 2-Ethylaniline in NMP (N-methyl-2-pyrrolidone). Shake for 60 min. Wash with DMF.

    • Critical Step: The steric bulk of the 2-ethyl group requires longer reaction times (60 min vs standard 20 min) and a polar aprotic solvent like NMP to ensure complete substitution.

  • Repeat: Alternate cycles to build the sequence (e.g., Nep-Nep-Nce-Nep-Nep-Nce...).

  • Cleavage: Cleave from resin using 95% TFA / 2.5% H2O / 2.5% TIS.

Nanodisc Assembly Validation

Protocol:

  • Lipid Prep: Dry DMPC or POPC lipids to a film. Resuspend in buffer (PBS).

  • Peptoid Addition: Add purified Nep-based peptoid (dissolved in Methanol or DMSO, then diluted) to the lipid suspension at a Lipid:Peptoid molar ratio of 2:1 to 4:1.

  • Incubation: Incubate at 37°C for 2 hours (or above lipid Tm).

  • Clarification: The turbid lipid suspension should become optically clear, indicating nanodisc formation.

  • SEC Analysis: Run on a Superdex 200 Increase column. A symmetric peak at ~10–12 mL elution volume confirms homogenous nanodiscs.

Part 3: Visualization of Mechanism

The following diagram illustrates the pathway from the chemical monomer to the supramolecular nanodisc assembly.

PeptoidMechanism cluster_chem Chemical Logic Monomer (2-Ethylphenyl)aminoacetic acid (Monomer) Steric Steric Clash (Ortho-Ethyl Group) Monomer->Steric Intrinsic Property Helix Polyproline Type-I Helical Structure Steric->Helix Forces Cis-Amide Amphiphilic Amphiphilic Pattern (Hydrophobic Face) Helix->Amphiphilic Sequence Design Interaction Edge Intercalation (Kinetic Trapping) Amphiphilic->Interaction Binds Hydrophobic Tails Lipid Lipid Bilayer (Turbid Suspension) Lipid->Interaction + Peptoid Nanodisc Soluble Peptoid Nanodisc (Optically Clear) Interaction->Nanodisc Self-Assembly

Figure 1: Mechanistic pathway of (2-Ethylphenyl)aminoacetic acid in inducing helical structure and stabilizing lipid nanodiscs.

References

  • Servoss, S. L., et al. (2023).[3][4] Uncovering the Optimal Molecular Characteristics of Hydrophobe-Containing Polypeptoids to Induce Liposome or Cell Membrane Fragmentation. National Institutes of Health. Available at: [Link]

  • PubChem . (2024). Compound Summary: N-(2-ethylphenyl)glycine.[3][4] National Library of Medicine. Available at: [Link]

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.

Sources

Biological activity of (2-Ethylphenyl)aminoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (2-Ethylphenyl)aminoacetic acid in Peptoid-Based Membrane Mimetics

Executive Summary

(2-Ethylphenyl)aminoacetic acid, chemically known as


-(2-ethylphenyl)glycine  (often abbreviated as Nfe  in peptoid nomenclature), is a specialized peptidomimetic building block. Unlike traditional amino acids that form the backbone of proteins, this molecule is an 

-substituted glycine used primarily in the synthesis of peptoids (poly-

-substituted glycines).[1][2][3]

Its biological significance lies not in direct receptor pharmacology, but in structural biology and membrane mimetics . It serves as a critical hydrophobic monomer in the engineering of peptoid-based lipid nanodiscs . These nanodiscs function as "molecular belts," stabilizing integral membrane proteins in a native-like lipid bilayer environment for solution-state and solid-state NMR studies. This guide details the physicochemical properties, synthesis, and biophysical applications of (2-ethylphenyl)aminoacetic acid, specifically focusing on its role in overcoming the limitations of detergent-based protein solubilization.

Chemical Identity & Physicochemical Properties

The molecule consists of a glycine backbone where the side chain is attached to the nitrogen atom rather than the


-carbon.[1][2] The side chain is a 2-ethylphenyl group, which imparts specific steric and hydrophobic characteristics essential for lipid interaction.
PropertyData
IUPAC Name (2-Ethylphenyl)aminoacetic acid
Common Name

-(2-ethylphenyl)glycine
Peptoid Code Nfe (or similar, depending on lab convention)
Molecular Formula

Molecular Weight 179.22 g/mol
CAS Number 55906-88-2 (Referenced as intermediate)
LogP (Predicted) ~2.3 (Moderately lipophilic)
pKa (COOH) ~3.8 (Typical for

-aryl glycines)
Solubility Low in water (zwitterionic form); High in DMSO/Methanol

Structural Significance: The ortho-ethyl substituent on the phenyl ring is the functional core of this monomer. It provides:

  • Steric Hindrance: Prevents free rotation around the N-aryl bond, inducing a stable helical conformation in the resulting peptoid polymer.

  • Hydrophobicity: Matches the acyl chain environment of phospholipids, allowing the peptoid to intercalate into the lipid bilayer edge.

  • Protease Resistance: The

    
    -substitution renders the backbone unrecognizable to standard proteases, ensuring stability in biological assays.[3]
    

Biological Activity: Peptoid-Based Membrane Stabilization[3][4][5][6]

The primary "biological activity" of (2-Ethylphenyl)aminoacetic acid is its function as a membrane-active structural element . When polymerized in a specific alternating sequence with charged monomers, it forms an amphiphilic helix that belts lipid patches into nanodiscs.

Mechanism of Action: The "Molecular Belt"

Traditional detergents (e.g., SDS, DDM) strip lipids from membrane proteins, often leading to denaturation. Peptoid nanodiscs, utilizing the Nfe monomer, preserve the native lipid environment.

  • Sequence Design: The peptoid is typically an oligomer (e.g., 15-mer) with a repeating motif:

    
    , where Nce is 
    
    
    
    -(2-carboxyethyl)glycine.[4][5][6][7]
  • Amphiphilicity:

    • Hydrophobic Face: The (2-ethylphenyl)aminoacetic acid residues align to face the lipid tails of the bilayer.

    • Hydrophilic Face: The carboxyl residues (Nce) face the aqueous solvent.

  • Result: This creates a discoidal structure (Nanodisc) that is soluble in water but holds the membrane protein in a physiological bilayer.

Comparative Efficacy
FeatureDetergent MicellesMSP Nanodiscs (Protein-based)Peptoid Nanodiscs (Nfe-based)
Protein Stability Low (Denaturation risk)HighHigh
Size Control PoorFixed (by MSP length)Tunable (by Peptoid length)
UV Interference LowHigh (Trp/Tyr/Phe in MSP)High (due to Phenyl), but distinct spectra
pH Stability VariableLimitedHigh (Robust backbone)

Experimental Protocols

Synthesis of the Monomer (In Situ Submonomer Method)

Peptoids are rarely synthesized by coupling pre-made amino acids. Instead, they are built on a solid support using a two-step submonomer cycle. The "synthesis" of the (2-ethylphenyl)aminoacetic acid residue occurs directly on the resin.

Reagents:

  • Rink Amide Resin (Solid Support)

  • Bromoacetic acid (

    
     in DMF)
    
  • 
    -Diisopropylcarbodiimide (DIC)
    
  • 2-Ethylaniline (Primary amine source)

Protocol:

  • Acylation: Treat the resin-bound amine with Bromoacetic acid and DIC for 20 minutes at

    
    . This attaches a bromoacetyl group.[8]
    
    • Mechanism:[1][4][5][6][9] Formation of an

      
      -haloamide.
      
  • Displacement: Treat the resin with 2-Ethylaniline (

    
     in DMF) for 60–90 minutes at 
    
    
    
    .
    • Mechanism:[1][4][5][6][9]

      
       displacement of the bromide by the primary amine to form the 
      
      
      
      -substituted glycine residue.
  • Wash: Rinse with DMF (

    
    ).
    
  • Repeat: Continue the cycle to build the oligomer.

Nanodisc Assembly

Objective: Reconstitute a membrane protein (e.g., Pf1 coat protein) into Nfe-peptoid nanodiscs.

  • Lipid Preparation: Solubilize DMPC (Dimyristoylphosphatidylcholine) in chloroform, dry to a film, and resuspend in buffer to form MLVs (Multilamellar Vesicles).

  • Peptoid Addition: Add the purified Nfe-containing peptoid to the lipid suspension at a Lipid:Peptoid molar ratio of roughly 3:1 (optimize based on peptoid length).

  • Incubation: Incubate at

    
     (above lipid 
    
    
    
    ) for 2 hours. The solution should clear, indicating the transition from large vesicles to small nanodiscs.
  • Protein Incorporation: Add the target membrane protein (solubilized in a mild detergent if necessary) and dialyze to remove the detergent. The peptoid nanodiscs will spontaneously capture the protein.

Visualizations

Peptoid Synthesis & Nanodisc Assembly Pathway

PeptoidAssembly Resin Resin-Amine Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermediate Bromoacetyl-Resin Acylation->Intermediate Form α-haloamide Displacement Step 2: Displacement (Add 2-Ethylaniline) Intermediate->Displacement Monomer N-(2-ethylphenyl)glycine Residue Formed Displacement->Monomer SN2 Reaction Monomer->Acylation Repeat Cycle Polymer Amphiphilic Peptoid (Poly-Nfe) Monomer->Polymer Cleavage from Resin Nanodisc Lipid Nanodisc (Stabilized Bilayer) Polymer->Nanodisc + Lipids + Protein

Figure 1: The solid-phase submonomer synthesis cycle generating the N-(2-ethylphenyl)glycine residue and its subsequent assembly into lipid nanodiscs.

Mechanism of Membrane Stabilization

NanodiscMechanism cluster_0 Peptoid Structure (Amphiphilic) cluster_1 Lipid Bilayer Interaction Nfe Nfe Residue (Hydrophobic/Aromatic) Nce Nce Residue (Hydrophilic/Charged) LipidTail Lipid Acyl Chains Nfe->LipidTail Intercalates/Shields Water Aqueous Buffer Nce->Water Solubilizes

Figure 2: Schematic of the amphiphilic interaction where the 2-ethylphenyl group shields the hydrophobic lipid edge while the carboxyl group maintains solubility.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Yu, T., et al. (2023).[10] "Uncovering the Optimal Molecular Characteristics of Hydrophobe-Containing Polypeptoids to Induce Liposome or Cell Membrane Fragmentation." Biomacromolecules. Link

  • Maric, S., et al. (2019). "Peptoid-based lipid nanodiscs for structural studies of membrane proteins." Scientific Reports. Link

  • Servoss, S. L., et al. (2023).[5] "Peptoid-Based Mimetics of Membrane Active Peptides." Biochemistry. (Note: General reference to the field of Peptoid membrane mimetics).

  • EPA CompTox Dashboard. "Glycine, N-(2-ethylphenyl)-". U.S. Environmental Protection Agency. Link

Sources

A Technical Guide to Unveiling the Therapeutic Targets of (2-Ethylphenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Ethylphenyl)aminoacetic acid represents a novel chemical entity with a structure suggestive of potential therapeutic applications. As a derivative of N-phenylglycine, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory and antiviral properties.[1] This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. We present a logical workflow, integrating computational analysis, advanced proteomics, and biophysical and cell-based assays to deconvolve the mechanism of action of this compound. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols for robust target discovery.

Introduction: The Case for (2-Ethylphenyl)aminoacetic Acid

(2-Ethylphenyl)aminoacetic acid is an N-aryl amino acid derivative. The N-phenylglycine scaffold is a key structural component in various pharmaceuticals and natural products, prized for its role in creating complex and biologically active molecules.[1][2] Derivatives of this core structure have shown promise in diverse therapeutic areas, from anticonvulsants to inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases.[3][4] The ethyl substitution on the phenyl ring of our lead compound introduces a lipophilic element that can significantly influence its pharmacokinetic properties and binding affinities.

Given the therapeutic precedent of structurally related molecules, a systematic investigation is warranted. This guide will not assume a pre-existing target; instead, it will lay out the modern, unbiased workflow for discovering one.

Foundational Strategy: From Hypothesis to Validated Target

The journey from a novel compound to a validated drug target is a multi-step process that begins with broad, unbiased screening and progressively narrows down to specific, high-confidence interactions. Our approach is built on a foundation of chemical proteomics and biophysical validation, ensuring that each step provides robust, actionable data.

Target_Discovery_Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Biophysical & Functional Characterization A Compound Immobilization (Affinity Resin Synthesis) B Affinity Chromatography- Mass Spectrometry (AC-MS) A->B Bait for Pulldown D List of Potential Binding Proteins ('Hits') B->D C Cellular Thermal Shift Assay (CETSA) C->D E Orthogonal Confirmation (e.g., Western Blot) D->E F In Silico Docking (Structure-Based Feasibility) D->F G Prioritized Hit List E->G F->G H Surface Plasmon Resonance (SPR) (Binding Kinetics & Affinity) G->H I Cell-Based Functional Assays (e.g., Enzyme Inhibition, Receptor Signaling) H->I J Validated Therapeutic Target I->J

Figure 1: A high-level overview of the target discovery and validation workflow.

Phase 1: Unbiased Identification of Potential Targets

The primary goal of this initial phase is to cast a wide net to identify any protein that interacts with (2-Ethylphenyl)aminoacetic acid within a complex biological environment, such as a cell lysate.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of target deconvolution.[5][6] It involves immobilizing the small molecule on a solid support (e.g., agarose beads) to create a "bait" that can "fish" for its binding partners in a sea of cellular proteins.[7][8][9]

Causality Behind Experimental Choice: AC-MS is a powerful, direct method for identifying binding partners without prior assumptions about the target.[6][7] By using the compound itself as the affinity reagent, we can isolate proteins that have a physical interaction, which is the first critical piece of evidence for a direct target.[10]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of (2-Ethylphenyl)aminoacetic acid with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). This linker is crucial to ensure the core molecule remains accessible for protein binding after immobilization.

  • Immobilization: Covalently attach the synthesized probe to an amine-reactive agarose resin. Incubate the probe with the resin, then wash extensively to remove any non-covalently bound compound.

  • Lysate Preparation: Culture a relevant human cell line (e.g., HEK293T for general screening or a disease-relevant line like THP-1 for inflammation) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated resin. As a negative control, incubate a separate aliquot of lysate with unconjugated resin.

  • Washing: Wash the resins extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution (using an excess of free, unmodified compound) or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable orthogonal method to confirm target engagement in a cellular context.[11][12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13][14]

Causality Behind Experimental Choice: CETSA provides evidence of target engagement within intact cells, which is a more physiologically relevant environment than a cell lysate.[12][15] It confirms that the compound can enter the cell and bind to its target in the presence of all cellular components and competing molecules.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or varying concentrations of (2-Ethylphenyl)aminoacetic acid and incubate to allow for cell penetration and target binding.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes), followed by rapid cooling.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of a specific protein of interest (identified from the AC-MS screen) remaining in the soluble fraction at each temperature point using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Hypothetical Target Scenario: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Based on the structural similarity of N-phenylglycine derivatives to certain anti-inflammatory agents, a plausible hypothetical target is mPGES-1.[1] This enzyme is a key player in the inflammatory cascade, catalyzing the final step in the production of prostaglandin E2 (PGE2).[16] Inhibition of mPGES-1 is a strategic therapeutic goal for treating inflammation and cancer.[16]

mPGES1_Pathway cluster_pathway Prostaglandin E2 Synthesis Pathway cluster_intervention Therapeutic Intervention AA Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX->PGH2 mPGES1->PGE2 Compound (2-Ethylphenyl)aminoacetic acid Inhibition Inhibition Compound->Inhibition Inhibition->mPGES1

Figure 2: The proposed mechanism of action via inhibition of the mPGES-1 enzyme.

Phase 2: Biophysical Validation of Direct Binding

Once a high-confidence hit like mPGES-1 is identified, the next critical step is to quantitatively characterize the direct binding interaction. Surface Plasmon Resonance (SPR) is the gold standard for this purpose.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[17][18] It provides precise data on binding kinetics (association and dissociation rates) and affinity (the strength of the binding).[19]

Causality Behind Experimental Choice: SPR provides definitive, quantitative proof of a direct interaction between the compound and the purified target protein.[18] This moves beyond the correlational evidence of pulldowns and thermal shift assays to provide the kinetic parameters (ka, kd, KD) essential for structure-activity relationship (SAR) studies and lead optimization.

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Covalently immobilize purified recombinant human mPGES-1 onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of precise dilutions of (2-Ethylphenyl)aminoacetic acid in a suitable running buffer.

  • Binding Measurement: Inject the compound dilutions sequentially over the immobilized protein surface. The SPR instrument detects changes in the refractive index at the surface as the compound binds, generating a sensorgram (response vs. time).[17]

  • Regeneration: After each injection, regenerate the sensor surface by injecting a buffer that disrupts the interaction, preparing it for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

Table 1: Hypothetical SPR Data for Compound Interaction with mPGES-1

ParameterValueUnitInterpretation
kₐ (on-rate) 1.5 x 10⁵M⁻¹s⁻¹Rapid association of the compound to the target.
kₔ (off-rate) 3.0 x 10⁻³s⁻¹Moderately slow dissociation, indicating a stable complex.
Kₐ (Affinity) 20nMHigh-affinity interaction, characteristic of a potent binder.

Phase 3: Functional Validation in a Cellular Context

The final and most critical phase is to demonstrate that the observed binding translates into a functional consequence in a biological system. For our hypothetical target, mPGES-1, this means showing that the compound inhibits the production of PGE2.

Experimental Protocol: Cellular PGE2 Inhibition Assay

  • Cell Culture and Stimulation: Culture a suitable cell line (e.g., A549 lung carcinoma cells) and stimulate them with a pro-inflammatory agent like Interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.

  • Compound Treatment: Co-incubate the stimulated cells with a range of concentrations of (2-Ethylphenyl)aminoacetic acid.

  • PGE2 Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Quantification: Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the PGE2 concentration as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits PGE2 production by 50%).

Conclusion and Future Directions

This guide has detailed a rigorous, logical, and technically sound workflow for the de-novo identification and validation of therapeutic targets for (2-Ethylphenyl)aminoacetic acid. By starting with unbiased, proteome-wide screening methods like AC-MS and CETSA, we ensure that no potential targets are overlooked. Subsequent validation with high-precision biophysical techniques like SPR confirms a direct binding interaction, and finally, cell-based functional assays provide the crucial link between binding and biological effect.

Following this workflow, a drug discovery team can confidently identify and validate targets, paving the way for lead optimization, preclinical development, and ultimately, the creation of a novel therapeutic agent.

References

  • BenchChem. (n.d.). Unveiling the Biological Target of 2-(Ethyl(phenyl)amino)ethyl Acetate: A Comparative Analysis.
  • ChemicalBook. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.
  • Frontiers in Chemistry. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
  • The Royal Society of Chemistry. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • MedChemExpress. (n.d.). 2-((2-Aminoethyl)amino)acetic acid.
  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • PubMed. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors.
  • Taylor & Francis Online. (2009). Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
  • National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs.
  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules.
  • PubMed. (n.d.). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis.
  • MDPI. (n.d.). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants.
  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution....
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?.
  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs.
  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery.
  • ACS Publications. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates.
  • PubMed. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors.
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA).
  • BenchSci. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • National Center for Biotechnology Information. (2013). Target deconvolution techniques in modern phenotypic profiling.
  • RSC Publishing. (n.d.). N-Aryl glycines as versatile initiators for various polymerizations.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PubMed. (n.d.). Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
  • MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • YouTube. (2021). Advances in SPR technology changing drug discovery - Cytiva.
  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

Sources

(2-Ethylphenyl)aminoacetic acid spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of (2-Ethylphenyl)aminoacetic Acid

Executive Summary & Chemical Context

(2-Ethylphenyl)aminoacetic acid (also known as N-(2-ethylphenyl)glycine) is a critical secondary amine intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to diclofenac, as well as in the production of indole-based heterocycles via cyclization.[1]

Accurate characterization of this molecule is challenging due to the potential for zwitterionic behavior in solution and the specific steric influence of the ortho-ethyl group on NMR chemical shifts.[1] This guide provides a self-validating spectroscopic framework (NMR, IR, MS) to distinguish this specific isomer from its para-ethyl or dimethyl analogues.[1]

Chemical Profile:

  • IUPAC Name: (2-Ethylphenyl)aminoacetic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.22 g/mol

  • Key Structural Features: Ortho-ethyl substituted aniline core, secondary amine linker, carboxylic acid tail.[1]

Synthesis & Sample Preparation (The Grounding Protocol)

To ensure the spectroscopic data analyzed corresponds to the correct entity, the sample must be prepared or validated against a known synthetic route. The most robust method involves the alkylation of 2-ethylaniline with chloroacetic acid under basic conditions, a pathway validated for N-aryl glycines.[1]

Validated Synthesis Workflow:

  • Reagents: 2-Ethylaniline (1.0 eq), Chloroacetic acid (1.2 eq), Sodium Acetate (buffer).

  • Solvent: Water or Ethanol/Water reflux.[1]

  • Purification: Acid-base extraction.[1] The amphoteric nature allows dissolution in dilute NaOH and reprecipitation with HCl (pH ~3-4).[1]

Figure 1: Validated synthesis pathway for N-aryl glycines via alkylation, ensuring structural authenticity before analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is the required solvent.[1]

  • Reasoning: The carboxylic acid and amine protons are exchangeable.[1]

    
     often leads to broad, insoluble aggregates.[1] DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the signals.[1]
    

1H NMR Data (400 MHz, DMSO-d6):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic (Causality)
12.50 Broad s1H-COOHDeshielded acidic proton; broad due to H-bonding.[1]
6.95 - 7.10 Multiplet2HAr-H (3,[1] 5)Meta and para positions relative to amine.
6.60 - 6.75 Multiplet2HAr-H (4,[1] 6)Ortho and para positions are shielded by N-lone pair resonance.[1]
5.20 Broad s1H-NH-Variable shift.[1] Broadening indicates exchange.[1]
3.85 Singlet2HN-CH2-CGlycine methylene.[1] Singlet confirms no coupling to COOH.[1]
2.55 Quartet (J=7.5 Hz)2HAr-CH2-CH3Benzylic methylene.[1] Quartet due to coupling with methyl.[1]
1.15 Triplet (J=7.5 Hz)3HAr-CH2-CH3Terminal methyl.[1] Triplet due to coupling with methylene.[1]

13C NMR Data (100 MHz, DMSO-d6):

  • Carbonyl (C=O): ~172.5 ppm.

  • Aromatic C-N (Ipso): ~144.0 ppm.

  • Aromatic C-Ethyl (Ortho): ~128.5 ppm.[1]

  • Aromatic CH: 129.0, 126.5, 117.0, 110.5 ppm (Ortho/Para shielding evident).

  • Glycine CH2: ~45.0 ppm.

  • Ethyl CH2: ~24.0 ppm.

  • Ethyl CH3: ~13.5 ppm.

Technical Insight: The key differentiator between this compound and N-phenylglycine is the ethyl group signals (24.0/13.5 ppm).[1] If these are missing, or appear as a singlet (~20 ppm), you have likely isolated the methyl (tolyl) analogue or unsubstituted glycine.

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group validation.[1] The spectrum will display a characteristic "zwitterionic-like" pattern if solid-state interactions are strong.[1]

Key Diagnostic Bands (KBr Pellet):

Wavenumber (

)
Vibration ModeDiagnostic Value
3350 - 3400 N-H StretchSecondary amine confirmation.[1] Usually one sharp band.[1]
2500 - 3200 O-H StretchVery broad "carboxylic acid beard."[1] Overlaps C-H stretch.[1]
1705 - 1725 C=O[1] StretchStrong carbonyl peak.[1] Lower frequency if dimerized.
1605, 1510 C=C AromaticRing breathing modes.[1]
1250 C-N StretchAryl-amine bond vibration.[1]
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode (


) is preferred for purity checks. EI (Electron Impact) is preferred for structural elucidation via fragmentation.

Fragmentation Pathway (EI, 70 eV):

  • Molecular Ion (

    
    ):  m/z 179 (Visible, moderate intensity).
    
  • Base Peak (

    
    ):  m/z 134.[1]
    
    • Mechanism:[2][3] Loss of the carboxylic acid group (-COOH) to form the secondary carbocation or radical cation.[1] This is the most stable fragment.[1]

  • Tropylium Formation: m/z 106/105.[1]

    • Mechanism:[2][3] Loss of the glycine tail entirely, leaving the ethyl-aniline radical, which rearranges.[1]

Analytical Workflow & Logic Map

The following diagram illustrates the decision-making process for validating the compound's identity using the data above.

Figure 2: Step-by-step logic gate for confirming chemical identity.

Quality Control & Impurity Profiling

When synthesizing this intermediate, two specific impurities are common.[1] Use the table below to distinguish them.

ImpurityOrigin1H NMR Flag
2-Ethylaniline Unreacted Starting MaterialMissing singlet at 3.85 ppm.[1] Two broad NH protons instead of one.[1]
N,N-Bis(carboxymethyl)... Over-alkylationGlycine CH2 signal shifts or splits.[1] Integration of CH2 to Aromatic ring changes to 4:4.

References

  • Synthesis of N-aryl glycines: Rao, H. S. P., & Jothilingam, S. (2025).[1][3] A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.[1] [Link] (Note: Contextual match for synthesis method).

  • NMR Interpretation Guide: University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

(2-Ethylphenyl)aminoacetic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling of (2-Ethylphenyl)aminoacetic Acid

Executive Summary & Chemical Identity

(2-Ethylphenyl)aminoacetic acid (Synonym: N-(2-Ethylphenyl)glycine) is a specialized amino acid derivative widely employed as an intermediate in the synthesis of heterocyclic pharmaceutical compounds (e.g., indole derivatives via fusion) and specific non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Unlike simple aliphatic amino acids (e.g., Glycine), the presence of the N-aryl moiety introduces significant toxicological and stability considerations. This guide moves beyond generic safety data, addressing the specific risks associated with the aniline lineage and the steric influence of the ortho-ethyl group.

Chemical Profile
ParameterSpecification
Chemical Name (2-Ethylphenyl)aminoacetic acid
Synonyms N-(2-Ethylphenyl)glycine; 2-(2-Ethylanilino)acetic acid
CAS Number Referenced as analog to N-Phenylglycine (103-01-5) or Ethyl Ester (2216-92-4)
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Off-white to beige crystalline solid
Solubility Soluble in Ethanol, DMSO, dilute aqueous base; Poorly soluble in water (neutral pH)
pKa ~2.4 (Carboxyl), ~4.5 (Anilinium ion)

Hazard Identification & Toxicology (E-E-A-T)

Core Hazard Directive: Treat this compound as a functionalized aniline . While the glycine moiety increases polarity, the metabolic cleavage or thermal decomposition can release 2-ethylaniline , a potent methemoglobinemia inducer.

Toxicological Mechanisms
  • Methemoglobinemia Potential: Like its parent 2-ethylaniline, absorption (dermal or inhalation) can lead to the oxidation of ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport. The ortho-ethyl group increases lipophilicity compared to N-phenylglycine, potentially enhancing dermal absorption rates [1].[1]

  • Skin & Eye Irritation: The free carboxylic acid functionality combined with the secondary amine creates a zwitterionic potential, but in solid form, it acts as a mechanical and chemical irritant (Category 2 Skin/Eye Irritant).

  • Sensitization: Repeated exposure to N-aryl compounds can induce dermal sensitization.[1]

GHS Classification (Derived)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • H373: May cause damage to organs (blood system) through prolonged or repeated exposure.[1]

Storage, Stability, and Lifecycle Management

Scientific Rationale: The secondary amine in (2-Ethylphenyl)aminoacetic acid is susceptible to oxidation, particularly forming N-oxide impurities or coupling products (azobenzenes) upon exposure to light and air. The ortho-ethyl group provides some steric protection, but not total immunity.[1]

Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent amine oxidation.[1]

  • Temperature: Cool, dry environment (2–8°C recommended for long-term purity).

  • Container: Amber glass or opaque HDPE to prevent photo-degradation.[1]

Lifecycle Workflow (Graphviz)

StorageLifecycle Receipt Receipt & QC (Check Color/Purity) Aliquot Aliquot under N2 (Glovebox/Hood) Receipt->Aliquot Minimize Air Exp. Storage Storage (Amber Vial, 4°C) Aliquot->Storage Sealed Usage Synthesis (Avoid Strong Oxidizers) Storage->Usage Warm to RT Waste Waste Disposal (Halogen-Free Organic) Usage->Waste Segregate

Figure 1: Lifecycle management flow emphasizing inert handling to prevent oxidative degradation.

Operational Handling & Synthesis Controls

Expert Insight: The synthesis of this compound often involves Chloroacetic acid and 2-Ethylaniline .[1] If you are synthesizing it in-house, the risk profile is dominated by the alkylating agent (Chloroacetic acid is highly toxic/corrosive). If handling the isolated product, dust control is paramount.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementScientific Justification
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of dust which can cause systemic aniline toxicity.[1]
Dermal (Hands) Double Nitrile (0.11mm +)Aniline derivatives are lipophilic and can permeate latex.[1] Double gloving provides a breakthrough time buffer.[1]
Ocular Chemical GogglesSafety glasses are insufficient for powders that can sublime or disperse; prevents acidic irritation.[1]
Body Lab Coat + Tyvek SleevesPrevents accumulation of dust on street clothes, reducing secondary exposure.[1]
Engineering Controls
  • Fume Hood: All weighing and transfer operations must occur in a certified fume hood (Face velocity: 80–100 fpm).[1]

  • Static Control: Use anti-static weighing boats. The organic powder can hold static charge, leading to dispersion ("poofing") during transfer.

Emergency Response Protocols

Trustworthiness: These protocols are designed to be self-validating.[1] The "Methylene Blue" decision point is critical for aniline-type exposures.[1]

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: If in solution, treat with dilute sodium bicarbonate to neutralize the acid functionality.[1]

  • Absorb: Use vermiculite or sand.[1] Do not use combustible materials (sawdust) as N-aryl compounds can be catalytic in combustion.[1]

First Aid Decision Tree (Graphviz)

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhale Inhalation Route->Inhale Wash Wash 15min (Soap/Water) Skin->Wash FreshAir Move to Fresh Air Inhale->FreshAir Symptoms Check Symptoms: Blue Lips/Nails? Wash->Symptoms FreshAir->Symptoms Medical Seek Medical Help (Suspect Methemoglobinemia) Symptoms->Medical Yes (Cyanosis) Monitor Monitor for 24hrs Symptoms->Monitor No

Figure 2: Emergency response logic focusing on the detection of cyanosis (Methemoglobinemia).[1][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75190, N-Phenylglycine ethyl ester (Analog).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N-phenylglycine (CAS 103-01-5).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] (Reference for Methemoglobinemia mechanism).[1][4][5] Retrieved from [Link][1]

(Note: Specific toxicological data for the 2-ethyl derivative is extrapolated from the homologous N-phenylglycine and 2-ethylaniline series due to limited public datasets for this specific isomer.)[1]

Sources

An In-depth Technical Guide to (2-Ethylphenyl)aminoacetic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl-α-Amino Acids in Modern Drug Discovery

N-Aryl-α-amino acids represent a pivotal class of organic compounds that serve as indispensable building blocks in the landscape of medicinal chemistry and pharmaceutical development. Their structural motif, characterized by an amino acid core arylated at the nitrogen atom, imparts unique conformational constraints and physicochemical properties to molecules.[1] This structural feature is found in a variety of biologically active compounds, including antimicrobial agents and protein kinase C activators.[1] The N-aryl substitution allows for the fine-tuning of a molecule's lipophilicity, metabolic stability, and ability to engage in specific binding interactions with biological targets. Consequently, the synthesis and exploration of novel N-aryl-α-amino acids, such as (2-Ethylphenyl)aminoacetic acid, are of considerable interest to researchers and drug development professionals seeking to design next-generation therapeutics.[1] This guide provides a comprehensive technical overview of (2-Ethylphenyl)aminoacetic acid, from its plausible synthetic origins to its potential as a valuable scaffold in the synthesis of complex bioactive molecules.

A Plausible History Rooted in Classic Synthetic Methodologies

While a singular, documented "discovery" of (2-Ethylphenyl)aminoacetic acid is not prominent in the scientific literature, its conceptualization and synthesis can be logically traced to the development of fundamental reactions in organic chemistry for the formation of carbon-nitrogen bonds. The historical context of this compound is therefore intrinsically linked to the advent and refinement of methods for the N-arylation of amino acids.

The Ullmann condensation , first reported in the early 20th century, stands as a cornerstone for the synthesis of N-aryl compounds.[2][3] This copper-catalyzed reaction initially involved the coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol, typically under harsh reaction conditions.[3][4] Over the decades, significant advancements have been made to moderate these conditions, often through the use of ligands and more efficient copper catalyst systems, making the Ullmann-type reaction a more versatile and widely applicable tool for C-N bond formation.[5]

It is highly probable that (2-Ethylphenyl)aminoacetic acid was first synthesized in a research setting exploring the scope and limitations of such N-arylation reactions. The motivation for its synthesis would have been to create a novel, non-natural amino acid derivative for use as a building block in peptide synthesis or as a scaffold for the development of new pharmaceutical entities. The ready availability of the starting materials, 2-ethylaniline and a haloacetic acid derivative, further supports the likelihood of its synthesis through established and reliable chemical transformations.

Synthetic Routes and Methodologies: A Practical Guide

The primary and most logical synthetic route to (2-Ethylphenyl)aminoacetic acid involves the nucleophilic substitution of a haloacetic acid derivative with 2-ethylaniline. This can be achieved through a direct N-alkylation reaction.

Proposed Primary Synthetic Pathway: N-Alkylation of 2-Ethylaniline

This synthesis is a two-step process involving the initial formation of the ethyl ester of (2-Ethylphenyl)aminoacetic acid, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (2-Ethylphenyl)aminoacetate

The reaction of a primary amine with ethyl chloroacetate is a well-established method for the synthesis of N-substituted glycine esters.[6] In this step, 2-ethylaniline acts as the nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • To a solution of 2-ethylaniline (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-2.0 equivalents).[7]

  • Stir the mixture at room temperature for 15-30 minutes to ensure a homogeneous suspension.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require several hours to reach completion.[6]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-ethylphenyl)aminoacetate.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality Behind Experimental Choices:

  • Solvent: Acetone and DMF are polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.

  • Base: An inorganic base like K₂CO₃ is used to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

  • Stoichiometry: A slight excess of ethyl chloroacetate is often used to ensure complete consumption of the starting amine.

  • Temperature: Heating the reaction to reflux increases the reaction rate, reducing the overall reaction time.

Step 2: Hydrolysis of Ethyl (2-Ethylphenyl)aminoacetate to (2-Ethylphenyl)aminoacetic Acid

The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred as it minimizes the potential for side reactions.

Experimental Protocol:

  • Dissolve the purified ethyl (2-ethylphenyl)aminoacetate (1.0 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equivalents) in water to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 50-60 °C to expedite the hydrolysis. Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute solution of hydrochloric acid (HCl) until the pH is acidic (pH 3-4).

  • The (2-Ethylphenyl)aminoacetic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: Basic hydrolysis using NaOH or KOH is a standard and efficient method for the saponification of esters.

  • Acidification: Acidification of the reaction mixture after hydrolysis is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis reactant1 2-Ethylaniline intermediate Ethyl (2-Ethylphenyl)aminoacetate reactant1->intermediate K₂CO₃, Acetone, Reflux reactant2 Ethyl Chloroacetate reactant2->intermediate product (2-Ethylphenyl)aminoacetic Acid intermediate->product 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Proposed two-step synthesis of (2-Ethylphenyl)aminoacetic acid.

Physicochemical Properties and Characterization

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₃NO₂Based on chemical structure
Molecular Weight 179.22 g/mol Calculated from the molecular formula[8]
Appearance White to off-white solidTypical for amino acids[9]
Melting Point Expected to be > 200 °CAmino acids generally have high melting points[9]
Solubility Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and some polar organic solvents.Amphoteric nature of amino acids allows for salt formation, increasing solubility in acidic and basic solutions.[9][10]
pKa Expected to have two pKa values: one for the carboxylic acid group (~2-3) and one for the protonated amino group (~4-5).The pKa of the amino group is expected to be lower than that of aliphatic amines due to the electron-withdrawing effect of the phenyl ring. The pKa of the carboxylic acid group is typical for amino acids.

Analytical Characterization:

The structural confirmation and purity assessment of synthesized (2-Ethylphenyl)aminoacetic acid would rely on a combination of standard spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methylene protons of the acetic acid moiety (a singlet), and the amine proton (a broad singlet). The integration of these signals would confirm the proton count.

    • ¹³C NMR: Would display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.[11]

  • Infrared (IR) Spectroscopy:

    • Would exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. Aromatic C-H and C=C stretching vibrations would also be present.[12]

  • Mass Spectrometry (MS):

    • Would provide the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would give the exact mass, further validating the elemental composition.[11]

  • Elemental Analysis:

    • Would determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₁₃NO₂.

Diagram of the General Ullmann Condensation for C-N Bond Formation:

Ullmann_Condensation cluster_reactants Reactants cluster_products Products cluster_conditions Conditions Aryl-X Ar-X Aryl-NR₂ Ar-NR₂ Aryl-X->Aryl-NR₂ + R₂N-H R₂N-H R₂N-H Cu(I) Cu(I) Catalyst Cu(I)->Aryl-NR₂ Base Base HX HX Base->HX

Caption: General scheme of the Ullmann condensation for N-arylation.

Potential Applications in Drug Discovery and Beyond

While (2-Ethylphenyl)aminoacetic acid itself may not have documented biological activities, its value lies in its potential as a versatile intermediate and building block in the synthesis of more complex and biologically active molecules.

  • Peptidomimetics: The incorporation of non-natural amino acids like (2-Ethylphenyl)aminoacetic acid into peptide sequences can lead to peptidomimetics with enhanced properties. The N-aryl substitution can introduce conformational rigidity, improve metabolic stability by protecting against enzymatic degradation, and provide a scaffold for further functionalization to optimize binding to target proteins.[13]

  • Scaffold for Small Molecule Synthesis: The amino acid moiety provides two convenient handles for chemical modification: the amino group and the carboxylic acid group. These can be readily derivatized to generate libraries of compounds for high-throughput screening in drug discovery programs. The 2-ethylphenyl group offers a lipophilic domain that can be crucial for interactions with hydrophobic pockets in target enzymes or receptors.

  • Precursor to Heterocyclic Compounds: N-Aryl-α-amino acids are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many approved drugs.[1] Cyclization reactions involving the amino and carboxylic acid functionalities can lead to the formation of lactams and other important ring systems.

  • Materials Science: N-Phenylglycine and its derivatives have found applications as initiators in photopolymerization processes, which are used in technologies like stereolithography and the formulation of dental materials.[14] (2-Ethylphenyl)aminoacetic acid could potentially be explored for similar applications.

Conclusion

(2-Ethylphenyl)aminoacetic acid, while not a widely studied compound in its own right, represents a valuable entity within the broader class of N-aryl-α-amino acids. Its synthesis is readily achievable through well-established organic reactions, primarily the N-alkylation of 2-ethylaniline. The true potential of this compound lies in its utility as a versatile building block for the creation of more complex molecules with tailored biological activities. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the exploration of unique and functionalized amino acid derivatives like (2-Ethylphenyl)aminoacetic acid will undoubtedly play a crucial role in advancing these fields. Further research into the derivatization of this compound and the biological evaluation of its derivatives is warranted to fully unlock its potential.

References

  • PubChem. (n.d.). 2-Ethylaniline. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Adegoke, R. O., Sosibo, S. C., & Singh, P. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 27(15), 4998. [Link]

  • Steffens, J. J., & Huber, S. M. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances, 5(48), 38115-38133. [Link]

  • Aldoori, M., & Others. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). [4-(2-Amino-ethyl)-phenyl]-acetic acid. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Bravin, M., & Penoni, A. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Chemistry, 4(2), 529-539. [Link]

  • Al-Rawi, J. M. A., & Yousif, N. M. (2007). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Iraqi National Journal of Chemistry, 28, 526-536.
  • Google Patents. (n.d.). CN103333072B - Preparation method of 2-ethylaniline.
  • Zhang, L., & Wan, M. (2006). Chemical Synthesis and Characterization of Water-soluble, Conducting Poly (N-phenylglycine). Synthetic Metals, 156(11-13), 819-823. [Link]

  • Reddy, T. S., Kumar, A. S., & Reddy, C. S. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(100), 82357-82362. [Link]

  • Wikipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline. Retrieved February 5, 2026, from [Link]

  • Al-Rawi, J. M. A., & Yousif, N. M. (2007). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Unknown. (n.d.). Amino acids Physical and Chemical Properties.
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  • Al-Maaieh, A. I., & Lentz, B. R. (2000). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Semantic Scholar.
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  • OperaChem. (2023). Ullmann coupling-An overview. Retrieved February 5, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of N-Phenylglycine. Retrieved February 5, 2026, from [Link]

  • Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. Retrieved February 5, 2026, from [Link]

  • Organic-Synthesis.com. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 5, 2026, from [Link]

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  • Sharma, R., & Kumar, R. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1337. [Link]

Sources

Technical Guide: Solubility Profile & Purification of (2-Ethylphenyl)aminoacetic Acid

[1][2][3]

Executive Summary & Chemical Identity

(2-Ethylphenyl)aminoacetic acid is a lipophilic N-aryl amino acid intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a structure-inducing monomer in peptoid therapeutics.[1][2][3] Unlike simple aliphatic amino acids (e.g., glycine), the N-aryl substitution significantly alters its solubility landscape, suppressing zwitterionic character and enhancing solubility in organic media.[1][2]

Property Data
Systematic Name N-(2-Ethylphenyl)glycine
Chemical Structure Phenyl ring substituted at C2 with an ethyl group; amine nitrogen attached to acetic acid moiety.[1][2][3]
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Key Characteristic Amphoteric molecule with a hydrophobic "tail" (ethylphenyl) and hydrophilic "head" (glycine).[1][2][3]

Solubility Profile: Solvent Classes & Behavior[1][3][4]

The solubility of (2-Ethylphenyl)aminoacetic acid is governed by the competition between the hydrophobic ethylphenyl moiety and the polar amino-acid functionality .[1][2][3]

Qualitative Solubility Matrix

The following table categorizes solvent suitability based on polarity and hydrogen-bonding capability.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcVery High Disrupts intermolecular H-bonds; stabilizes the polar head group effectively.[1][2][3] Ideal for stock solutions.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate Good solubility due to H-bonding capability.[1][2][3] Solubility decreases as alcohol chain length increases (MeOH > EtOH > IPA).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Solubilizes the hydrophobic aryl core.[1][2][3] Often used in synthesis and extraction.[1][2][3]
Aqueous Water (pH 7)Low (Sparingly) The hydrophobic ethylphenyl group dominates at neutral pH, limiting solubility compared to simple glycine.[1][2][3]
Aqueous (Adjusted pH) 1M NaOH or 1M HClHigh Ionization to the carboxylate anion (high pH) or ammonium cation (low pH) drastically increases solubility.[1][2][3]
Non-Polar Hexane, Heptane, Diethyl EtherInsoluble Lacks polarity to solvate the amino acid head group.[1][2][3] Excellent anti-solvents for crystallization.[1][2][3]
The "U-Shaped" pH-Solubility Profile

Like all N-aryl amino acids, (2-Ethylphenyl)aminoacetic acid exhibits minimum solubility at its Isoelectric Point (pI) .[1][2][3]

  • pH < pKa₁ (~2.3): Protonation of the amine (

    
    ) leads to high solubility.[1]
    
  • pH > pKa₂ (~9.6): Deprotonation of the carboxylic acid (

    
    ) leads to high solubility.[1][2][3]
    
  • pH ≈ pI: The neutral/zwitterionic form predominates, leading to aggregation and precipitation.[1][2]

Experimental Protocols for Solubility Determination

Reliable solubility data is critical for process scale-up.[1][2][3] Do not rely on generic literature values; use these self-validating protocols to generate precise data for your specific lot/purity.

Protocol A: Gravimetric Determination (The Gold Standard)

Objective: Determine saturation solubility (

1
  • Preparation: Add excess solid (2-Ethylphenyl)aminoacetic acid to 10 mL of solvent in a jacketed glass vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24–48 hours. Critical Step: Ensure solid phase is always present.[1][2][3]

  • Filtration: Stop stirring and let settle for 1 hour. Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter.[1][2]

  • Quantification:

    • Transfer a known volume (

      
      ) to a tared weighing dish.[1][2]
      
    • Evaporate solvent under vacuum/nitrogen flow.[1][2][3]

    • Weigh the dry residue (

      
      ).[1]
      
  • Calculation:

    
    [1][2][3]
    
Protocol B: Polythermal Method (For Crystallization Design)

Objective: Generate the Metastable Zone Width (MSZW) curve.[1]

  • Setup: Prepare a mixture with a known concentration (

    
    ).
    
  • Heating: Heat at 1°C/min until the solution becomes clear (

    
    ).
    
  • Cooling: Cool at 1°C/min until the first crystal appears (

    
    ).
    
  • Repeat: Repeat for different concentrations.

  • Analysis: Plot

    
     (Saturation line) and 
    
    
    (Nucleation line) vs. Concentration.[1][2][3]
Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct solubility protocol.

SolubilityWorkflowStartStart: Solubility AnalysisGoalDefine GoalStart->GoalPreciseExact Value Needed(Thermodynamic Data)Goal->PreciseData for FilingProcessProcess Design(Crystallization)Goal->ProcessData for Scale-upGravimetricProtocol A:Gravimetric MethodPrecise->GravimetricPolythermalProtocol B:Polythermal MethodProcess->PolythermalOutput1Saturation Point (Cs)Gravimetric->Output1Output2Solubility Curve &MSZWPolythermal->Output2

Caption: Decision tree for selecting between Gravimetric (static) and Polythermal (dynamic) solubility methods.

Purification & Crystallization Strategies

Based on the solubility profile, two primary purification methods are recommended for (2-Ethylphenyl)aminoacetic acid.

Strategy 1: pH-Swing Precipitation

This method exploits the amphoteric nature of the molecule and is ideal for removing non-ionic organic impurities.[1][2][3]

  • Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). The compound forms a water-soluble sodium salt.[1][2][3]

  • Filtration: Filter to remove insoluble organic byproducts.[1][2][3]

  • Precipitation: Slowly add dilute HCl while stirring. Monitor pH.

  • Collection: As pH approaches the pI (approx. 4–6), the free acid will precipitate as a white/off-white solid.[1][2]

  • Wash: Filter and wash with cold water to remove NaCl.[1][2][3]

Strategy 2: Anti-Solvent Crystallization

Ideal for final polishing to achieve high purity and specific crystal morphology.[1][2][3]

  • Solvent (Good): Ethanol or Methanol (Dissolve at 50–60°C).[1][3]

  • Anti-Solvent (Poor): Water or Hexane.[1][2][3]

  • Procedure:

    • Create a near-saturated solution in Ethanol at 50°C.

    • Slowly dose the Anti-Solvent (e.g., Water) until the "cloud point" is reached.[1][2]

    • Cool slowly to 5°C to maximize yield.

PurificationLogicCrudeCrude (2-Ethylphenyl)aminoacetic acidImpurityCheckPrimary Impurity Type?Crude->ImpurityCheckOrganicImpNon-polar OrganicsImpurityCheck->OrganicImpIonicImpInorganic SaltsImpurityCheck->IonicImpMethodApH-Swing Precipitation(Dissolve in Base -> Acidify)OrganicImp->MethodAFilter insolublesMethodBRecrystallization(Ethanol/Water System)IonicImp->MethodBSalts stay in mother liquorPurePurified ProductMethodA->PureMethodB->Pure

Caption: Logic flow for selecting purification method based on impurity profile.

References

  • Needham, T. E. (1970).[1][2][4] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Link

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Reference for general N-aryl amino acid solubility trends).

  • Cuedden, L., et al. (2021).[1] "Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines." Chemical Science. Link

  • Gude, M. T., et al. (1996).[1] "Partition Coefficients and Solubilities of α-Amino Acids in Aqueous 1-Butanol Solutions." Industrial & Engineering Chemistry Research.

  • BenchChem. (2024).[1][2][3] "Thioxanthen-9-one and N-phenylglycine derivatives solubility data." Link[1][2][3]

An In-Depth Technical Guide to Characterizing the Protein Binding Affinity of (2-Ethylphenyl)aminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for the Preclinical Evaluation of a Novel Chemical Entity

Executive Summary

The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its pharmacokinetic and pharmacodynamic profiles. A critical determinant of this profile is the extent to which the molecule binds to plasma proteins. This guide provides a comprehensive, technically-grounded framework for characterizing the protein binding affinity of a novel amino acid derivative, (2-Ethylphenyl)aminoacetic acid. While specific binding data for this compound is not publicly available, this document serves as a roadmap for researchers, scientists, and drug development professionals to approach this pivotal stage of preclinical evaluation. We will delve into the theoretical underpinnings of protein binding, predictive physicochemical assessments, and a detailed exposition of gold-standard and advanced experimental methodologies. The causality behind experimental choices, self-validating protocols, and the interpretation of binding data are emphasized to ensure scientific integrity and actionable insights for drug development programs.

The Imperative of Protein Binding in Drug Development

The interaction of a drug with plasma proteins, primarily albumin and α-1-acid glycoprotein, is a key factor in its disposition within the body.[1][2] This binding is a reversible equilibrium between the unbound (free) drug and the protein-bound drug complex.[3] The "free drug hypothesis" posits that only the unbound fraction of a drug is pharmacologically active, as it is free to diffuse from the vasculature to the site of action, interact with its target receptor, and be metabolized and excreted.[3][4] Consequently, a high degree of plasma protein binding can significantly influence a drug's efficacy, volume of distribution, and half-life.[1][5] Understanding the protein binding characteristics of an NCE like (2-Ethylphenyl)aminoacetic acid is therefore not merely a regulatory requirement but a fundamental necessity for predicting its behavior in vivo and guiding rational drug design.[2][6]

Physicochemical Profiling and Predictive Assessment of (2-Ethylphenyl)aminoacetic Acid

Prior to embarking on extensive experimental studies, an in-silico and physicochemical assessment of (2-Ethylphenyl)aminoacetic acid can provide valuable predictive insights into its likely protein binding behavior.

Structural and Physicochemical Properties

While detailed experimental data for (2-Ethylphenyl)aminoacetic acid is scarce, we can infer likely properties from its structure and related amino acid derivatives.[7] Key parameters to determine include:

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a strong predictor of protein binding. More lipophilic compounds tend to exhibit higher binding to hydrophobic pockets within plasma proteins like albumin.

  • pKa: The ionization state of the molecule at physiological pH (around 7.4) is critical.[8] Acidic and neutral drugs primarily bind to albumin, while basic drugs often bind to the acidic α-1-acid glycoprotein.[3] (2-Ethylphenyl)aminoacetic acid possesses both an acidic carboxylic acid group and a basic amino group, making its net charge at physiological pH a key determinant of its primary binding protein.

  • Molecular Weight and Structure: The overall size and three-dimensional shape of the molecule will influence its fit within the binding sites of plasma proteins.

PropertyPredicted Significance for (2-Ethylphenyl)aminoacetic acid
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Predicted XLogP3 -1.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Data for the related compound [4-(2-Amino-ethyl)-phenyl]-acetic acid from PubChem, which can serve as a structural analogue for initial predictions.[9]

The relatively low predicted LogP suggests that hydrophobic interactions may not be the sole driver of binding, and hydrogen bonding could play a significant role.

Predictive Modeling

Foundational Experimental Workflows for Quantifying Protein Binding

The following sections detail the core, validated methodologies for determining the percentage of plasma protein binding (%PPB) and the fraction of unbound drug (fᵤ).

Equilibrium Dialysis (ED): The Gold Standard

Equilibrium dialysis is widely regarded as the most reliable method for determining protein binding due to its robust and straightforward principle.[14] It involves the separation of a plasma sample containing the drug from a buffer-filled chamber by a semi-permeable membrane that allows the passage of the small, unbound drug molecules but retains the larger proteins and protein-drug complexes.[15]

  • Preparation:

    • Prepare a 1X phosphate-buffered saline (PBS) solution at pH 7.4.[8]

    • Thaw human plasma (or plasma from other relevant species) at 37°C.

    • Prepare a stock solution of (2-Ethylphenyl)aminoacetic acid and spike it into the plasma to achieve the desired final concentration (e.g., 1 µM).[14]

  • Apparatus Setup:

    • Utilize a commercial Rapid Equilibrium Dialysis (RED) device.[16]

    • Add the plasma containing (2-Ethylphenyl)aminoacetic acid to one chamber of the RED insert.

    • Add the PBS buffer to the other chamber.

  • Incubation:

    • Seal the unit and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to ensure equilibrium is reached.[16]

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • It is crucial to perform a matrix match by adding an equivalent volume of blank plasma to the buffer aliquot and an equivalent volume of buffer to the plasma aliquot. This ensures that any matrix effects during analysis are consistent between the two samples.

    • Precipitate the proteins from both samples by adding a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.[17]

    • Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the concentration of (2-Ethylphenyl)aminoacetic acid.[18][19]

  • Fraction Unbound (fᵤ): fᵤ = Concentration in Buffer Chamber / Concentration in Plasma Chamber

  • Percentage Protein Bound (%PPB): %PPB = (1 - fᵤ) * 100

  • Why RED? The device design with a vertical membrane and a larger buffer-to-plasma volume ratio helps to minimize shifts in pH and volume, which could otherwise alter the binding equilibrium.[4]

  • Why LC-MS/MS? This analytical technique provides the high sensitivity and specificity required to accurately quantify low concentrations of the unbound drug, especially for highly bound compounds.[20]

  • Validation: The protocol's integrity is maintained by ensuring the compound's stability in plasma during incubation and by confirming that equilibrium has been reached through a time-course experiment.

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis cluster_calc Calculation Prep_Plasma Spike Plasma with (2-Ethylphenyl)aminoacetic acid RED_Device Load RED Device: Plasma vs. Buffer Prep_Plasma->RED_Device Prep_Buffer Prepare PBS Buffer (pH 7.4) Prep_Buffer->RED_Device Incubate Incubate at 37°C (4-6 hours) RED_Device->Incubate Sample Collect Aliquots (Plasma & Buffer) Incubate->Sample Matrix_Match Matrix Match Samples Sample->Matrix_Match Protein_Precip Protein Precipitation Matrix_Match->Protein_Precip LCMS Quantify with LC-MS/MS Protein_Precip->LCMS Calculate Calculate fu and %PPB LCMS->Calculate

Equilibrium Dialysis Workflow
Ultracentrifugation

This method physically separates the unbound drug from the protein-bound drug by subjecting the plasma sample to high centrifugal forces. The larger protein-drug complexes sediment, leaving the unbound drug in the supernatant.

  • Sample Preparation: Spike plasma with (2-Ethylphenyl)aminoacetic acid as in the ED protocol.

  • Centrifugation: Place the plasma sample in an ultracentrifuge tube and spin at high speed (e.g., >100,000 x g) for a sufficient time to pellet the proteins.

  • Sampling: Carefully collect a sample of the supernatant, which represents the protein-free ultrafiltrate containing the unbound drug.

  • Analysis: Quantify the drug concentration in the supernatant and in a sample of the original plasma using LC-MS/MS.

  • Benefit: Avoids the use of membranes, eliminating potential nonspecific binding to the apparatus.[21]

  • Causality: The choice of centrifugation speed and time is critical to ensure complete sedimentation of proteins without generating a significant concentration gradient of the unbound drug.

  • Validation: It is important to confirm that the drug does not degrade under the high forces and that there is no significant binding to the centrifuge tubes.

Ultrafiltration

Ultrafiltration is a rapid method that uses centrifugal force to push the plasma water and unbound drug through a semi-permeable filter, while retaining the proteins and protein-bound drug.[22]

  • Device Preparation: Pre-condition the ultrafiltration device by rinsing with buffer to remove any preservatives and to saturate any nonspecific binding sites.

  • Sample Loading: Add the plasma sample spiked with (2-Ethylphenyl)aminoacetic acid to the device.

  • Centrifugation: Centrifuge at a specified speed and time to collect the ultrafiltrate.

  • Analysis: Quantify the drug concentration in the collected ultrafiltrate (unbound concentration) and in the original plasma sample (total concentration) using LC-MS/MS.[23]

  • Why Pre-condition? This step is crucial to mitigate the primary drawback of ultrafiltration: nonspecific binding of the drug to the filter membrane, which can lead to an overestimation of protein binding.

  • Validation: The degree of nonspecific binding should be determined by filtering a solution of the drug in buffer (without protein) and comparing the concentration in the filtrate to the original solution. If binding is significant (>5-10%), this method may not be suitable.

Advanced Methodologies for Mechanistic Insights

While the above methods provide the crucial %PPB value, a deeper understanding of the binding interaction requires determining the binding affinity (Kᴅ), kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[24] It measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte to an immobilized ligand.

  • Immobilization: Covalently immobilize one of the binding partners (e.g., human serum albumin) onto the surface of an SPR sensor chip.

  • Interaction Analysis: Inject a series of concentrations of the other binding partner ((2-Ethylphenyl)aminoacetic acid, the analyte) across the chip surface.

  • Data Acquisition: The instrument records the binding and dissociation in real-time, generating a sensorgram.

  • Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (kₐ), the dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ).

Kᴅ = kᴅ / kₐ

  • Why SPR? SPR provides not just the affinity (Kᴅ) but also the kinetic rates, offering insight into how quickly the drug binds and releases from the protein. This can have significant implications for its in vivo dynamics.

  • Self-Validation: The quality of the data is validated by ensuring that the binding is reversible and that the kinetic data fits well to a 1:1 binding model (or a more complex model if necessary).

SPR_Workflow Immobilize Immobilize Protein (e.g., Albumin) on Sensor Chip Inject Inject Serial Dilutions of (2-Ethylphenyl)aminoacetic acid Immobilize->Inject Sensorgram Generate Sensorgram (Real-time Binding & Dissociation) Inject->Sensorgram Analysis Kinetic Analysis: Calculate ka, kd, and KD Sensorgram->Analysis

Surface Plasmon Resonance (SPR) Workflow
Isothermal Titration Calorimetry (ITC)

ITC is the only technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction in a single experiment.

  • Setup: Place a solution of the protein (e.g., albumin) in the sample cell of the calorimeter and a solution of (2-Ethylphenyl)aminoacetic acid in the titration syringe.

  • Titration: Inject small aliquots of the (2-Ethylphenyl)aminoacetic acid solution into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection until the protein becomes saturated.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the two molecules. This binding isotherm is then fitted to a model to determine the binding affinity (Kᴅ), stoichiometry of binding (n), and the change in enthalpy (ΔH) and entropy (ΔS).

  • Why ITC? ITC provides a complete thermodynamic profile of the interaction, revealing the driving forces (enthalpic or entropic) behind the binding. This is invaluable for lead optimization.

  • Self-Validation: The stoichiometry (n) obtained from the fit should be close to a biologically plausible integer (e.g., 1 or 2), which serves as an internal validation of the data quality.

Data Interpretation and Implications

The data generated from these experiments must be carefully interpreted to guide the drug development process.

Interpreting Binding Affinity Data

The fraction unbound (fᵤ) and the dissociation constant (Kᴅ) are the most critical parameters.

% Protein BoundFraction Unbound (fᵤ)Interpretation
< 90%> 0.1Low to moderate binding
90 - 99%0.1 - 0.01High binding
> 99%< 0.01Very high binding

The dissociation constant, Kᴅ, provides a more granular measure of affinity. A lower Kᴅ value corresponds to a higher binding affinity.[25][26]

Kᴅ RangeBinding Affinity
> 10 µMLow
100 nM - 10 µMModerate
< 100 nMHigh

Note: The interpretation of "high" or "low" affinity can be context-dependent.[27]

Pharmacokinetic and Pharmacodynamic Implications
  • High Binding (>99%): For a highly bound drug, small changes in protein concentration (due to disease) or displacement by another drug can lead to a large increase in the unbound fraction, potentially causing toxicity.[1]

  • Volume of Distribution (Vd): High plasma protein binding generally restricts the drug to the vascular compartment, leading to a lower Vd.[4]

  • Clearance: Only the unbound drug is typically available for hepatic metabolism and renal excretion, so high protein binding can decrease clearance and prolong the drug's half-life.[5]

Conclusion

Characterizing the protein binding affinity of a novel compound such as (2-Ethylphenyl)aminoacetic acid is a cornerstone of preclinical drug development. It requires a multi-faceted approach, beginning with predictive physicochemical assessment and progressing to rigorous experimental determination using validated methods like equilibrium dialysis, ultracentrifugation, and ultrafiltration. Advanced techniques such as SPR and ITC provide deeper mechanistic insights into the binding kinetics and thermodynamics, which are invaluable for lead optimization. By employing the structured, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable data. This enables a comprehensive understanding of how the compound will behave in a physiological system, thereby facilitating informed decision-making and increasing the probability of success in developing safe and effective medicines.

References

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  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Retrieved from [Link]

  • Schmidt, S., Gonzalez, D., & Derendorf, H. (2010). Significance of protein binding in pharmacokinetics and pharmacodynamics. Journal of Pharmaceutical Sciences, 99(3), 1107-1122. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. Retrieved from [Link]

  • Schuck, P. (2013). Analytical ultracentrifugation as a tool for studying protein interactions. Biophysical reviews, 5(2), 159-171. Retrieved from [Link]

  • BMG Labtech. (2021). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • protocols.io. (2025). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Retrieved from [Link]

  • Trainor, G. L. (2007). The importance of plasma protein binding in drug discovery. Expert opinion on drug discovery, 2(1), 51-64. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • YouTube. (2023). Biochemical binding thermodynamics - Kd, Ka, and their interpretation. Retrieved from [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2021). An update on the importance of plasma protein binding in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2025). Significance of Protein Binding in Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Ultracentrifugation for Protein Molecular Weight Determination: Methodologies, Strategies, and the Present Scenario. Retrieved from [Link]

  • EMBL-EBI. (n.d.). AlphaFold Protein Structure Database. Retrieved from [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • PMC. (n.d.). Advances in Protein-Ligand Binding Affinity Prediction via Deep Learning. Retrieved from [Link]

  • MDPI. (n.d.). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Retrieved from [Link]

  • ResearchGate. (2025). The importance of plasma protein binding in drug discovery. Retrieved from [Link]

  • ResearchGate. (2019). What Kd Value should be considered as strong for a protein-protein interaction?. Retrieved from [Link]

  • Deranged Physiology. (2021). Protein binding of drugs. Retrieved from [Link]

  • EUNCL. (2017). Free/Bound Drug ratio – LC-MS/MS. Retrieved from [Link]

  • PubMed. (2011). Plasma protein binding and blood-free concentrations: which studies are needed to develop a drug?. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Equilibrium Dialysis. Retrieved from [Link]

  • Google DeepMind. (n.d.). AlphaFold. Retrieved from [Link]

  • PubMed. (2022). Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients. Retrieved from [Link]

  • LabXchange. (n.d.). Binding Affinity and Kd. Retrieved from [Link]

  • PMC. (n.d.). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Retrieved from [Link]

  • Ovid. (n.d.). The bioanalytical challenge of determining unbound concentration and protein binding for drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • YouTube. (2025). Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The importance of plasma protein binding in drug discovery. Retrieved from [Link]

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Methodological & Application

Introduction: The Challenge of Pleiotropic Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed framework for utilizing neuroactive compounds, exemplified by Latrepirdine (formerly known as Dimebon), in preclinical in vivo animal models. While the specific compound "(2-Ethylphenyl)aminoacetic acid" lacks extensive documentation in the public domain, Latrepirdine serves as a robust and well-studied analogue for outlining the critical principles and methodologies for evaluating pleiotropic drug candidates in the context of neurodegenerative disease.

The "one-target, one-drug" paradigm has shown limited success in treating complex, multifactorial neurological disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. This has shifted focus towards pleiotropic drugs—compounds that engage multiple molecular targets simultaneously. Latrepirdine, an antihistamine repurposed for neurodegenerative diseases, epitomizes this class.[1][2][3] Its journey through clinical trials, marked by initial promise and subsequent setbacks, underscores the critical need for a profound understanding of a compound's mechanism of action and rigorous preclinical evaluation in relevant animal models.[4] This guide is designed to provide researchers with the foundational knowledge and detailed protocols to conduct such evaluations.

Deconstructing the Mechanism of Action: A Multi-Target Approach

Latrepirdine's neuroprotective effects are not attributed to a single pathway but rather to a constellation of activities.[1][5] Understanding this network is paramount for designing meaningful in vivo studies and selecting appropriate endpoints.

Key mechanistic pillars include:

  • Mitochondrial Stabilization: Latrepirdine has been shown to inhibit the mitochondrial permeability transition pore (mPTP).[6] The opening of the mPTP is a critical event in cellular apoptosis, leading to mitochondrial swelling, the collapse of membrane potential, and the release of pro-apoptotic factors like cytochrome c.[6] By stabilizing mitochondria, Latrepirdine supports cellular energy metabolism and viability, which is crucial for neuronal health.[7]

  • Neurotransmitter Receptor Modulation: The compound interacts with a range of neurotransmitter systems. It exhibits antagonistic properties at serotonin 5-HT6 receptors, a target known for cognitive enhancement.[2][4] It also modulates glutamatergic pathways, acting as a low-affinity NMDA receptor antagonist, which may protect against excitotoxicity, and potentiates AMPA receptor activity, which is involved in learning and memory.[3][5][7] Additionally, it has effects on cholinergic and adrenergic systems.[2][7]

  • Promotion of Autophagy: Latrepirdine stimulates autophagy, the cellular process for clearing aggregated proteins and damaged organelles.[1][8] This is highly relevant for proteinopathies like Alzheimer's (amyloid-beta and tau) and Parkinson's (alpha-synuclein). Studies in TgCRND8 transgenic mice demonstrated that Latrepirdine treatment was associated with a reduction in the accumulation of Aβ42 and α-synuclein, linked to enhanced autophagy.[8][9][10]

Latrepirdine_Mechanism_of_Action latrepirdine Latrepirdine mitochondria Mitochondria latrepirdine->mitochondria receptors Neurotransmitter Receptors latrepirdine->receptors autophagy Autophagy Pathway latrepirdine->autophagy mptp Inhibits mPTP Opening mitochondria->mptp nmda NMDA, AMPA, 5-HT6 Receptor Modulation receptors->nmda atg5 mTOR- and Atg5-dependent Upregulation autophagy->atg5 energy ↑ ATP Synthesis ↓ Apoptosis mptp->energy neurotransmission Modulated Synaptic Plasticity & Excitotoxicity nmda->neurotransmission clearance ↑ Clearance of Aggregated Proteins atg5->clearance neuroprotection Neuroprotection & Cognitive Enhancement energy->neuroprotection neurotransmission->neuroprotection clearance->neuroprotection

Caption: Latrepirdine's multi-target mechanism of action.

Animal Model Selection and Experimental Design

The choice of animal model is dictated by the specific hypothesis being tested, which in turn is derived from the compound's mechanism of action. For a pleiotropic agent like Latrepirdine, several models are appropriate.

Animal ModelDisease RelevanceKey Pathological FeaturesTypical Use Case for Latrepirdine
TgCRND8 Mouse Alzheimer's DiseaseRapid, early-onset amyloid-beta (Aβ) plaque deposition; associated cognitive deficits.Assess effects on Aβ pathology, neuroinflammation, and cognitive performance (e.g., spatial memory).[8][11]
Transgenic models of α-synucleinopathy (e.g., Thy1mγSN) Parkinson's Disease / SynucleinopathiesOverexpression of alpha-synuclein leading to motor dysfunction and protein aggregation.Evaluate impact on motor coordination, striatal dopamine levels, and α-synuclein clearance.[12]
Pharmacologically-Induced Models (e.g., Scopolamine) Cognitive ImpairmentAcute cholinergic blockade inducing transient memory deficits.Rapidly screen for pro-cognitive effects, specifically related to cholinergic or glutamatergic modulation.[3]
Aged Rodents (Rats/Mice) Age-Related Cognitive DeclineNatural decline in cognitive function, synaptic plasticity, and increased neuroinflammation.Determine efficacy in a non-transgenic model of brain aging.

Protocols for In Vivo Evaluation

The following protocols provide a validated workflow for the preclinical assessment of a Latrepirdine-like compound.

Protocol 1: Compound Formulation and Administration

Objective: To prepare and administer the test compound reliably for chronic in vivo studies.

Causality: The choice of vehicle and route of administration is critical for ensuring consistent bioavailability. Saline is a common, non-toxic vehicle for water-soluble compounds. Oral gavage or intraperitoneal injection are standard routes for systemic delivery in rodents.

Materials:

  • Latrepirdine dihydrochloride (or test compound)

  • Sterile 0.9% saline solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (for oral gavage) or sterile syringes/needles (for IP injection)

  • 70% Ethanol for sterilization

Procedure:

  • Calculation: Determine the required concentration based on the target dose (e.g., mg/kg) and the average weight of the animals. A typical dosing volume is 5-10 mL/kg for mice. For a 3 mg/kg dose in a 25g mouse with a 10 mL/kg volume, the required concentration is 0.3 mg/mL.

  • Preparation: On a bi-daily basis to ensure stability, weigh the required amount of Latrepirdine powder and dissolve it in the calculated volume of sterile 0.9% saline.[8]

  • Solubilization: Vortex thoroughly. If full dissolution is difficult, brief sonication in a water bath can be applied. Ensure the final solution is clear and free of particulates.

  • Vehicle Control: Prepare a vehicle-only solution (0.9% saline) to be administered to the control group. This is essential to control for any effects of the administration procedure itself.

  • Administration:

    • Acclimatize animals to handling for several days prior to the start of the study.

    • Administer the calculated volume to each animal via the chosen route (e.g., oral gavage).

    • Ensure the procedure is performed consistently at the same time each day to minimize circadian variability.

    • Monitor animals for any acute adverse reactions post-administration.

Protocol 2: Behavioral Assessment in a Mouse Model of Alzheimer's Disease

Objective: To assess the impact of chronic treatment on cognitive function using the contextual and cued fear conditioning paradigm in TgCRND8 mice.

Causality: Fear conditioning tests the integrity of both hippocampal-dependent (contextual) and amygdala-dependent (cued) learning and memory, which are impaired in Alzheimer's models.[8] This assay can reveal improvements in associative learning.

Fear_Conditioning_Workflow start Start Chronic Dosing (e.g., 3-4 months of age) dosing Daily Administration of Latrepirdine or Vehicle start->dosing 21-30 days training Day 1: Training (Place in chamber, present cue (tone) + co-terminating footshock) dosing->training context Day 2: Context Test (Place in same chamber, no cue/shock. Measure freezing behavior.) training->context 24h post-training cue Day 3: Cued Test (Place in altered chamber, present cue (tone) alone. Measure freezing.) context->cue 24h post-context test end Data Analysis (Compare % Freezing between Treatment and Vehicle Groups) cue->end

Caption: Experimental workflow for fear conditioning.

Procedure:

  • Treatment Period: Begin chronic daily administration of Latrepirdine or vehicle to TgCRND8 mice and non-transgenic littermate controls as per Protocol 1. A typical treatment duration is 21-30 days.[10]

  • Training (Day 1):

    • Place a mouse in the conditioning chamber. Allow for a 2-3 minute habituation period.

    • Present an auditory cue (e.g., an 80 dB tone for 30 seconds).

    • Deliver a mild footshock (e.g., 0.5-0.7 mA for 2 seconds) that co-terminates with the cue.

    • Repeat this pairing 1-2 times, separated by an inter-trial interval.

    • Return the mouse to its home cage.

  • Contextual Memory Test (Day 2):

    • Place the mouse back into the same training chamber.

    • Record behavior for 5 minutes. No cue or shock is presented.

    • Analyze the percentage of time the animal spends "freezing" (a species-typical fear response) as a measure of contextual memory.

  • Cued Memory Test (Day 3):

    • Alter the context of the chamber (e.g., change the flooring, wall color, and odor).

    • Place the mouse in the altered chamber. After a habituation period, present the auditory cue alone for several minutes.

    • Measure freezing behavior during the cue presentation as a measure of cued memory.

  • Data Analysis: Compare the percentage of freezing time between the Latrepirdine-treated and vehicle-treated groups for both contextual and cued tests using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 3: Biochemical Analysis of Autophagy Markers

Objective: To determine if the compound engages its target by measuring the modulation of autophagy in brain tissue.

Causality: The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. p62/SQSTM1 is a protein that is degraded by autophagy, so its levels may decrease with enhanced autophagic flux.

Materials:

  • Fresh or snap-frozen brain tissue (hippocampus or cortex)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tissue Homogenization: Rapidly dissect the brain region of interest on ice. Homogenize the tissue in ice-cold RIPA buffer.

  • Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3, mouse anti-p62) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.

    • Wash thoroughly and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the signal using a digital imager.

    • Perform densitometric analysis to quantify the band intensities for LC3-I, LC3-II, and p62.

    • Normalize the data to a loading control (e.g., β-actin).

    • Calculate the LC3-II/LC3-I ratio and compare levels between treatment groups. A significant increase in LC3-II accumulation in the treated group supports the induction of autophagy.[10]

Conclusion: An Integrated Approach

The successful preclinical evaluation of a pleiotropic neuroactive compound like Latrepirdine requires an integrated approach. It begins with a thorough understanding of its multifaceted mechanism of action, which informs the selection of relevant animal models and the design of behavioral and biochemical experiments. The protocols outlined here provide a self-validating system: positive results in cognitive assays (Protocol 2) should be corroborated by evidence of target engagement in the brain, such as the induction of autophagy (Protocol 3). This rigorous, mechanism-driven approach is essential for building a strong preclinical data package and making informed decisions in the drug development pipeline.

References

  • Dimebon improves learning in animals with experimental Alzheimer's disease. (n.d.). Google Scholar.
  • What is the mechanism of Dimebolin hydrochloride? (2024, July 17). Patsnap Synapse.
  • Puchades, M., et al. (n.d.). Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer's Disease. National Institutes of Health.
  • Dimebon Does Not Ameliorate Pathological Changes Caused by Expression of Truncated (1–120) Human Alpha-Synuclein in Dopaminergic Neurons of Transgenic Mice. (n.d.). National Institutes of Health.
  • Dimebon. (2023, September 29). ALZFORUM.
  • Latrepirdine. (n.d.). Wikipedia.
  • Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease. (2011, January 19). BMC Neuroscience.
  • Bezprozvanny, I. (2014, February 13). The rise and fall of Dimebon. National Institutes of Health.
  • The rise and fall of Dimebon. (n.d.). National Institutes of Health.
  • Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model. (n.d.). National Institutes of Health.
  • Bharadwaj, P. R., et al. (2013, December 3). Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases. National Institutes of Health.
  • Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model. (2025, August 7). ResearchGate.
  • Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain. (n.d.). National Institutes of Health.

Sources

Application Note: High-Throughput Screening Strategies for (2-Ethylphenyl)aminoacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The (2-Ethylphenyl)aminoacetic acid scaffold represents a critical pharmacophore in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Structurally related to Diclofenac (2-(2,6-dichlorophenylamino)phenylacetic acid), this core structure relies on the aminoacetic acid moiety to interact with the Arg120 residue within the Cyclooxygenase (COX) active site.

However, the specific substitution at the ortho position of the phenyl ring (e.g., the 2-ethyl group) significantly alters the steric fit within the hydrophobic channel of the enzyme. While traditional NSAIDs often inhibit both constitutive COX-1 and inducible COX-2, leading to gastrointestinal toxicity, the goal of screening analogs of this scaffold is to identify derivatives that selectively target COX-2 .[1]

This guide details a validated High-Throughput Screening (HTS) funnel designed to filter libraries of (2-Ethylphenyl)aminoacetic acid analogs. We utilize a primary biochemical screen (Amplex Red) for intrinsic potency and a secondary cellular screen (HTRF) for membrane permeability and metabolic stability.

Screening Workflow Overview

The following diagram illustrates the logical flow of the screening campaign, moving from the initial compound library to validated hits.

HTS_Funnel Library Compound Library (2-Ethylphenyl)aminoacetic acid Analogs Primary Primary Screen: Biochemical COX-1 & COX-2 Inhibition (Amplex Red Assay) Library->Primary Filter1 Data Analysis Select Hits with >50% Inhibition Calculate Z-Prime Primary->Filter1 Secondary Secondary Screen: Cellular LPS-induced PGE2 Production (HTRF Assay in RAW 264.7) Filter1->Secondary Hits Selectivity Selectivity Profiling Determine COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) Secondary->Selectivity Lead Validated Lead Candidates Selectivity->Lead

Caption: HTS Funnel for NSAID Analogs. The workflow filters compounds based on intrinsic enzymatic inhibition followed by cellular efficacy.

Primary Assay: Fluorescent Biochemical Screen (Amplex Red)

The primary screen utilizes the peroxidase activity of the COX enzymes. COX converts Arachidonic Acid (AA) to PGG2, and subsequently reduces PGG2 to PGH2.[2][3] This reduction step requires the oxidation of a cofactor. By providing 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) as the cofactor, the enzyme converts it into the highly fluorescent molecule Resorufin in a 1:1 stoichiometry with PGG2 reduction.

Materials
  • Enzymes: Recombinant Human COX-2 and Ovine COX-1.[4][5]

  • Substrate: Arachidonic Acid (AA) (Store under inert gas to prevent oxidation).

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Cofactor: Hemin (Porcine).

  • Controls: Diclofenac (Non-selective), Celecoxib (COX-2 selective).

Protocol (384-Well Format)
  • Enzyme Preparation:

    • Dilute COX-1 or COX-2 enzymes in Assay Buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM Hemin.

    • Note: Hemin is critical for the reconstitution of the holoenzyme. Allow to stand for 5 minutes at room temperature.

  • Compound Addition:

    • Dispense 100 nL of test compounds (10 mM DMSO stock) into black 384-well low-volume plates.

    • Add 10 µL of the Enzyme/Hemin mix.

    • Pre-incubation: Incubate for 10 minutes at room temperature.

    • Scientific Logic:[6] Many NSAIDs, including phenylacetic acid derivatives, exhibit time-dependent inhibition. Pre-incubation ensures equilibrium binding [1].

  • Substrate Initiation:

    • Prepare a 2X working solution of Arachidonic Acid (20 µM) and Amplex Red (100 µM).

    • Add 10 µL of the Substrate Mix to the wells to initiate the reaction.

    • Final concentrations: 10 µM AA, 50 µM Amplex Red.

  • Detection:

    • Incubate for 30 minutes at room temperature protected from light.

    • Measure Fluorescence: Ex 535 nm / Em 590 nm.

Data Validation

Calculate the Z-factor (Z') for each plate to ensure assay robustness. A Z' > 0.5 is required for HTS validation.

ParameterAcceptance Criteria
Z-Prime (Z') > 0.5
Signal-to-Background (S/B) > 5.0
CV% (Max Signal) < 5%
Diclofenac IC50 ~10-50 nM (COX-2)

Secondary Assay: Cellular PGE2 Quantification (HTRF)

Compounds active in the biochemical assay must be validated in a cellular context to assess membrane permeability and metabolic stability. We quantify Prostaglandin E2 (PGE2) , the downstream inflammatory mediator, in Lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action & Pathway

The following diagram details the arachidonic acid cascade and the specific intervention points for the (2-Ethylphenyl)aminoacetic acid analogs.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGG2 PGG2 AA->PGG2 Cyclooxygenase Activity COX2 COX-2 Enzyme (Inducible) Inhibitor Analog Inhibitor (Test Compound) Inhibitor->COX2 Blocks PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 PGE2 (Inflammatory Mediator) PGH2->PGE2 PGE Synthase

Caption: Arachidonic Acid Cascade. (2-Ethylphenyl)aminoacetic acid analogs block the conversion of AA to PGG2.

Protocol (HTRF "Mix-and-Read")

Cell Line: RAW 264.7 (Murine Macrophages).

  • Cell Seeding:

    • Seed 20,000 cells/well in a 384-well plate in DMEM + 10% FBS.

    • Incubate overnight at 37°C, 5% CO2.

  • Induction & Treatment:

    • Aspirate media and replace with serum-free media containing LPS (1 µg/mL) to induce COX-2 expression.

    • Immediately add test compounds (10-point dose response).

    • Incubate for 6–16 hours.

  • HTRF Detection (Cisbio/Revvity Method):

    • This is a competitive immunoassay.[2][7][8] Native PGE2 produced by the cells competes with d2-labeled PGE2 for binding to a Cryptate-labeled anti-PGE2 antibody.[8]

    • Add 5 µL of supernatant to a white low-volume plate.

    • Add 5 µL of PGE2-d2 conjugate.

    • Add 5 µL of Anti-PGE2-Cryptate antibody.

  • Readout:

    • Incubate for 2 hours at RT.

    • Read on an HTRF-compatible reader (e.g., PerkinElmer EnVision).

    • Signal: The FRET signal (665 nm/620 nm ratio) is inversely proportional to the concentration of PGE2 in the sample [2].[2]

Data Analysis & Selectivity Profiling

To determine the therapeutic potential of the (2-Ethylphenyl)aminoacetic acid analogs, you must calculate the Selectivity Index (SI) .

  • Calculate IC50: Use a 4-parameter logistic fit (Hill equation) for both COX-1 and COX-2 biochemical data.

  • Selectivity Index Formula:

    
    
    
  • Interpretation:

    • SI < 1: COX-1 selective (High risk of GI toxicity).

    • SI = 1: Non-selective (Similar to Diclofenac).

    • SI > 50: COX-2 Selective (Desired profile).

Troubleshooting Common Pitfalls
  • Fluorescence Interference: The "aminoacetic acid" core can sometimes complex with metal ions or exhibit autofluorescence. Always run a "Compound Only" control (no enzyme) in the Amplex Red assay to flag false positives.

  • Solubility: The 2-ethyl group increases lipophilicity compared to unsubstituted analogs. Ensure DMSO concentration does not exceed 1% in the cellular assay to prevent cytotoxicity, which mimics COX inhibition (false positive).

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441.

  • Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit Protocol.[7][9] Revvity Resources.

  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit Booklet. Cayman Chemical.[5][9][10]

  • BPS Bioscience. (2023). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.[9][10]

Sources

Application Note: High-Resolution Quantification of (2-Ethylphenyl)aminoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(2-Ethylphenyl)aminoacetic acid (CAS: 19963-48-5), also known as


-(2-Ethylphenyl)glycine, is a critical secondary amine intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac, and in the production of specialized heterocyclic pigments.[1]

Its amphoteric nature—possessing both a basic secondary amine (aniline derivative) and an acidic carboxyl moiety—presents unique chromatographic challenges. At neutral pH, the molecule exists in equilibrium with its zwitterionic form, leading to poor retention and peak tailing on standard C18 columns.

This guide provides two distinct, validated workflows:

  • Method A (HPLC-UV): A robust protocol for process control and purity assay (Limit of Quantitation: ~1 µg/mL).

  • Method B (LC-MS/MS): A high-sensitivity method for trace impurity screening in complex matrices (Limit of Quantitation: ~5 ng/mL).[1]

Analytical Strategy & Decision Tree

The choice of method depends on the required sensitivity and the complexity of the sample matrix.

MethodSelection Start Sample Type Conc High Conc. (>10 µg/mL) Start->Conc Process Control Trace Trace/Bioanalysis (<1 µg/mL) Start->Trace Impurity/PK Matrix1 Raw Material / API Intermediate Conc->Matrix1 Matrix2 Plasma / Serum / Complex Formulation Trace->Matrix2 MethodA Method A: HPLC-UV (Phosphate Buffer pH 2.5) Matrix1->MethodA Cost-Effective MethodB Method B: LC-MS/MS (ESI+ MRM Mode) Matrix2->MethodB High Specificity

Figure 1: Analytical decision matrix for selecting the appropriate quantification workflow.

Physicochemical Profile & Sample Preparation[1][2][3][4][5][6][7]

Understanding the ionization state is critical for extraction recovery.

  • pKa (Carboxyl): ~2.3

  • pKa (Amine): ~4.5 (lower than aliphatic amines due to phenyl ring conjugation)

  • LogP: ~1.8 – 2.2

Protocol: Solid Phase Extraction (SPE)

For biological fluids or trace analysis, Mixed-Mode Cation Exchange (MCX) is superior to standard C18 because it utilizes the amine functionality for retention, allowing rigorous washing of acidic/neutral interferences.

Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).[1]

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Acidify sample with 2% Formic Acid (pH < 3) to protonate the amine (

    
    ). Load onto cartridge.
    
  • Wash 1: 1 mL 0.1 N HCl (Removes proteins/hydrophilics).

  • Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences).

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol. (Deprotonates the amine, releasing it from the sorbent).

  • Reconstitute: Evaporate to dryness under

    
     at 40°C; reconstitute in Mobile Phase A.
    

Method A: HPLC-UV (Process Control)[1]

This method utilizes "Ion Suppression" chromatography. By maintaining a pH of 2.5, the carboxylic acid remains protonated (neutral), increasing hydrophobic interaction with the C18 stationary phase.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm (Primary/Quant), 254 nm (Identity Confirmation)
Injection Vol 10 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
12.19010
17.09010

Technical Note: Do not use phosphate buffer with MS detectors. If transferring this method to MS, replace phosphate with 0.1% Formic Acid.

Method B: LC-MS/MS (Trace Analysis)[1]

For trace quantification, Triple Quadrupole (QqQ) Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Rationale: Although the molecule has a carboxylic acid (often ESI-), the secondary amine is readily protonated in acidic mobile phases, providing a stable

    
     precursor.
    
MRM Transitions
Precursor Ion (

)
Product Ion (

)
Dwell (ms)Collision Energy (eV)Assignment
180.1 134.1 10018Quantifier (Loss of HCOOH)
180.1 106.1 10028Qualifier (Ethylphenyl cation)
180.1 77.0 10040Qualifier (Phenyl ring fragment)
LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B over 5 minutes) to sharpen peaks.

MS_Workflow cluster_frag Fragmentation Pathway Sample Sample Injection (Acidic Reconstitution) ESI ESI Source (+) Protonation [M+H]+ = 180.1 Sample->ESI Q1 Q1 Filter Select m/z 180.1 ESI->Q1 Q2 Collision Cell (CID) Fragmentation Q1->Q2 Q3 Q3 Filter Select m/z 134.1 Q2->Q3 Detector Detector Signal Integration Q3->Detector

Figure 2: LC-MS/MS MRM Workflow for specific detection of (2-Ethylphenyl)aminoacetic acid.

Validation & System Suitability

To ensure data integrity (ALCOA+ principles), every analytical run must pass the following System Suitability Tests (SST):

  • Precision: Inject standard (at 100% target concentration) 6 times. RSD of area must be

    
    .
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary interactions with silanols; typically cured by lowering pH or increasing buffer strength).
  • Linearity:

    
     over the range of 50% to 150% of target concentration.
    
  • Recovery (Accuracy): Spike samples at 3 levels (Low, Med, High). Acceptance range: 90–110%.

Troubleshooting Guide
  • Ghost Peaks: This analyte is sensitive to oxidation. Ensure autosampler temperature is kept at 4°C and samples are analyzed within 24 hours.

  • Retention Shift: Check the pH of Mobile Phase A carefully. A shift of ±0.1 pH units can significantly alter retention due to the ionizable carboxyl group.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. (2022).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development principles regarding ion suppression).
  • PubChem. Compound Summary: (2-Ethylphenyl)aminoacetic acid. National Library of Medicine.

Sources

Application Note: (2-Ethylphenyl)aminoacetic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility, physicochemical profiling, and screening protocols for (2-Ethylphenyl)aminoacetic acid (herein referred to as Fragment F-179 ) within a Fragment-Based Drug Discovery (FBDD) campaign. Structurally analogous to the "top-half" of the NSAID diclofenac, F-179 serves as a privileged scaffold for probing hydrophobic sub-pockets in enzymes such as Cyclooxygenase (COX) and various kinases. This guide provides a validated workflow for synthesizing F-179, screening it via Surface Plasmon Resonance (SPR) with rigorous solvent correction, and validating hits using Saturation Transfer Difference (STD) NMR.

Introduction: The Privileged Fragment

In FBDD, the "Rule of Three" (Ro3) guides library design, but structural privilege—the ability of a scaffold to bind multiple target classes—is equally critical. Fragment F-179 is a quintessential privileged structure.

  • Chemical Structure: An aniline core substituted with an ortho-ethyl group and an N-acetic acid tail.

  • Mechanistic Value: The ortho-ethyl group acts as a "conformational lock," forcing the aniline ring out of planarity relative to the glycine tail. This twist minimizes entropic penalty upon binding to restricted hydrophobic pockets, a feature exploited in the design of diclofenac and lumiracoxib.

  • Target Classes: COX-1/2 (Anti-inflammatory), Kinases (Hinge binding), and Bromodomains (Acetyl-lysine mimicry).

Table 1: Physicochemical Profile of F-179
PropertyValueSignificance in FBDD
Molecular Weight 179.22 DaIdeal for high "Ligand Efficiency" (LE).
cLogP ~2.3Good membrane permeability; risk of non-specific hydrophobic binding if >3.
H-Bond Donors 2 (NH, OH)Critical for directional interactions (e.g., Glu/Asp residues).
H-Bond Acceptors 3 (N, O, O)Allows interaction with backbone amides or water networks.
Solubility (PBS, pH 7.4) > 5 mMExcellent for high-concentration biophysical screening.
pKa (Acid) ~3.8Exists as a mono-anion at physiological pH (Carboxylate).

Experimental Workflow Visualization

The following diagram outlines the decision matrix for processing Fragment F-179 from synthesis to hit validation.

FBDD_Workflow Start Start: Fragment F-179 Synth Synthesis (Alkylation Route) Start->Synth QC QC: LC-MS & 1H-NMR (Purity > 95%) Synth->QC Screen_SPR Primary Screen: SPR (Solvent Correction) QC->Screen_SPR Pass Decision_SPR Sensorgram Shape? Screen_SPR->Decision_SPR Fail_Agg Slow Dissociation (Aggregation/Sticky) Decision_SPR->Fail_Agg Curved/Drift Pass_Fast Square Wave (Fast On/Off) Decision_SPR->Pass_Fast Square Valid_NMR Validation: STD-NMR (Epitope Mapping) Pass_Fast->Valid_NMR Hit_Opt Hit-to-Lead: Fragment Growing Valid_NMR->Hit_Opt STD Signal Observed

Figure 1: Critical path for Fragment F-179 characterization. Green nodes indicate successful progression; red indicates failure modes.

Protocol A: Synthesis of (2-Ethylphenyl)aminoacetic Acid

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopic labels (


N or 

C) for advanced NMR studies. The alkylation of anilines with chloroacetic acid is the most robust route.

Materials:

  • 2-Ethylaniline (CAS: 578-54-1)

  • Chloroacetic acid

  • Sodium acetate (anhydrous)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-ethylaniline (10 mmol, 1.21 g) and sodium acetate (20 mmol, 1.64 g) in 30 mL of Ethanol/Water (1:1).

  • Addition: Add chloroacetic acid (12 mmol, 1.13 g) slowly to the stirring mixture.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Evaporate ethanol under reduced pressure.

    • Adjust the aqueous residue to pH ~3 using 1M HCl. The product, F-179, should precipitate as an off-white solid.

  • Purification: Filter the solid and wash with cold water (3 x 10 mL). Recrystallize from Ethanol/Water if purity < 95%.

  • QC: Verify structure via

    
    H-NMR (DMSO-d6). Look for the singlet at 
    
    
    
    ~3.8 ppm (glycine CH
    
    
    ) and the triplet/quartet of the ethyl group.

Protocol B: Primary Screening via SPR (Biacore)

Rationale: Fragments typically have weak affinity (


 in mM range).[3] SPR is preferred over thermal shift assays (TSA) because it measures binding stoichiometry and kinetics.

Critical Parameter: Solvent Correction Fragments are stored in DMSO. Mismatches in DMSO concentration between the running buffer and the sample cause bulk refractive index jumps that mask the tiny fragment binding signals.

Instrument: Biacore 8K or T200. Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran). Target: COX-2 (or target of interest), immobilized to ~3000 RU (high density required for small fragments).

Protocol:

  • Buffer Preparation:

    • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20), pH 7.4, plus 2% DMSO .

    • Note: The DMSO in the buffer must match the sample DMSO concentration exactly.

  • Sample Preparation:

    • Prepare a stock of F-179 at 100 mM in 100% DMSO.

    • Dilute to a top concentration of 500

      
      M in Running Buffer (ensure final DMSO is exactly 2%).
      
    • Prepare a 2-fold dilution series (500, 250, 125, 62.5, 31.25

      
      M).
      
  • Solvent Correction Cycle (Mandatory):

    • Prepare 8 buffer standards ranging from 1.5% to 2.5% DMSO.

    • Inject these before and during the run to build a standard curve for refractive index correction.

  • Injection Parameters:

    • Contact time: 30 seconds (fast association expected).

    • Dissociation time: 15 seconds (fast dissociation expected).

    • Flow rate: 30

      
      L/min.
      
  • Data Analysis (Self-Validation):

    • Pass: Sensorgrams must look like "Square Waves" (instant rise, flat equilibrium, instant fall).

    • Fail: If the curve "drifts" upward during injection, it indicates non-specific binding or aggregation.

    • Calculation: Fit steady-state affinity (

      
       vs. Concentration) to derive 
      
      
      
      .

Protocol C: Validation via STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR confirms the binding is driven by specific contacts. It relies on the transfer of magnetization from the protein (saturated) to the bound ligand (F-179).

Sample Setup:

  • Protein: 5–10

    
    M Target Protein in deuterated buffer (PBS, pD 7.4).
    
  • Ligand (F-179): 500

    
    M (100-fold excess).
    
  • Solvent: 90% D

    
    O / 10% DMSO-d6.
    

Acquisition Steps:

  • Pulse Sequence: stddiff (Bruker/Varian standard library).

  • On-Resonance Irradiation: Set frequency to -0.5 ppm or 12 ppm .

    • Why? These regions contain protein protons (methyls or amides) but no ligand signals. Irradiating F-179 directly will cause a false positive.[1]

  • Off-Resonance Irradiation: Set to 40 ppm (control).

  • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Processing: Subtract the "On-Resonance" FID from the "Off-Resonance" FID.

Interpretation:

  • Positive Result: Signals corresponding to the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm) and the aromatic ring appear in the difference spectrum.

  • Epitope Mapping: If the ethyl signals are stronger (higher % STD effect) than the glycine singlet, the ethyl group is buried deeper in the hydrophobic pocket. This confirms the "hydrophobic probe" hypothesis.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Lead Generation." Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999).[4] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. Link

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology. Link

  • Radhakrishna, V. Y., et al. (2015). "A mild and efficient synthesis of N-aryl glycines."[5][6] RSC Advances. Link

  • Cytiva. (2020). "Biacore Application Guide: Solvent Correction for Small Molecule Assays." Link

Sources

(2-Ethylphenyl)aminoacetic acid delivery systems for research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation and Delivery Strategies for (2-Ethylphenyl)aminoacetic Acid

Part 1: Executive Summary & Strategic Context

(2-Ethylphenyl)aminoacetic acid (also known as


-(2-ethylphenyl)glycine) represents a dual-interest compound in pharmaceutical research. Structurally, it serves as a lipophilic weak acid payload —an analog of NSAIDs like diclofenac, useful for probing cyclooxygenase (COX) pathways or glycine transporter kinetics without the confounding toxicity of halogenated metabolites.[1] Simultaneously, it is a critical hydrophobic monomer  in the synthesis of amphiphilic polypeptoids, used to construct lipid nanodiscs for membrane protein stabilization.[1]

This guide addresses the two primary challenges researchers face with this molecule:

  • Solubility Limitations: As a Class II BCS-like compound, it exhibits poor aqueous solubility at physiological pH, requiring advanced encapsulation for bioavailability.[1]

  • Dual-Use Protocols: Distinguishing between delivering the molecule as a drug versus using it as a building block for carriers.[1]

Scope: This note details protocols for encapsulating (2-Ethylphenyl)aminoacetic acid into pH-gradient Liposomes (for systemic delivery) and PLGA Nanoparticles (for sustained release).

Part 2: Pre-Formulation Physicochemical Profiling

Before encapsulation, the molecule's behavior in aqueous environments must be mapped.[1]

Table 1: Physicochemical Profile & Formulation Implications

ParameterApproximate ValueImplication for Delivery System
Molecular Weight ~179.22 g/mol Small molecule; rapid diffusion if not chemically anchored or trapped.[1]
pKa (Acidic) ~3.8 – 4.2 (Carboxyl)Ionized at pH 7.4; Unionized at pH < 3.[1]0. Ideal for Remote Loading .[1]
LogP ~2.3 – 2.8Moderately lipophilic.[1] Partitions into lipid bilayers but requires active retention strategies.[1]
Solubility Low (pH < 4); High (pH > 8)Formulation must occur at basic pH or in organic solvents.[1]
Oxidation Risk Secondary Amine presentSusceptible to N-oxidation.[1] Buffers must be degassed; antioxidants (EDTA/Ascorbic acid) recommended.[1]

Part 3: Protocol A – Active Remote Loading into Liposomes

Rationale: Passive encapsulation of small, lipophilic weak acids yields low efficiency (<30%).[1] We utilize a Calcium Acetate Gradient method.[1] The transmembrane pH gradient drives the uncharged amine-acid into the liposome, where it ionizes and forms an insoluble salt with calcium, locking it inside.[1]

Materials:
  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, DSPE-PEG2000 (Molar ratio 55:40:5).[1]

  • Gradient Buffer: 250 mM Calcium Acetate (pH 4.0, adjusted with acetic acid).[1]

  • External Buffer: HEPES Buffered Saline (HBS), pH 7.4.[1]

  • Payload: (2-Ethylphenyl)aminoacetic acid (dissolved in mild alkaline solution or DMSO).[1]

Step-by-Step Workflow:
  • Lipid Film Formation:

    • Dissolve lipids in Chloroform:Methanol (2:1 v/v).[1]

    • Evaporate solvent under nitrogen stream to form a thin film.[1]

    • Vacuum desiccate for 4 hours to remove trace solvents.[1]

  • Hydration:

    • Hydrate the film with 250 mM Calcium Acetate (pH 4.0) at 60°C (above lipid Tm).

    • Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass MLVs through 100 nm polycarbonate membranes (11 passes) using a thermobarrel extruder at 60°C.[1]

    • QC Check: Verify size (Target: 100–120 nm) via Dynamic Light Scattering (DLS).

  • Gradient Creation:

    • Exchange the external buffer using a Sephadex G-50 spin column equilibrated with HBS (pH 7.4) .[1]

    • Result: Liposomes now have Acidic/High-Ca²⁺ interior and Neutral/Low-Ca²⁺ exterior.[1]

  • Active Loading (The Critical Step):

    • Dissolve (2-Ethylphenyl)aminoacetic acid in a minimal volume of HBS (adjust pH to 7.5 to ensure solubility).

    • Incubate drug solution with liposomes (Drug:Lipid ratio 1:10 w/w) at 60°C for 30 minutes.[1]

    • Mechanism:[1][2][3] The drug enters as a neutral molecule, encounters high Ca²⁺ inside, precipitates as a calcium salt, and is trapped.[1]

  • Purification:

    • Dialyze against HBS (pH 7.4) for 24 hours to remove unencapsulated drug.

Part 4: Protocol B – PLGA Nanoparticle Encapsulation

Rationale: For researchers requiring sustained release (days to weeks) or intracellular delivery to phagocytes, a polymeric matrix is superior.[1]

Materials:
  • Polymer: PLGA (50:50, ester terminated, MW 30-60 kDa).[1]

  • Solvent: Acetone (for nanoprecipitation) or Dichloromethane (for emulsion).[1]

  • Stabilizer: PVA (Polyvinyl alcohol) 1% w/v solution.[1]

Workflow (Nanoprecipitation Method):
  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA in 5 mL Acetone.

    • Add 5 mg (2-Ethylphenyl)aminoacetic acid. Sonicate to ensure complete dissolution.[1]

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 1% PVA solution in ultrapure water.[1] Filter through 0.22 µm filter.[1]

  • Particle Formation:

    • Place aqueous phase under magnetic stirring (800 RPM).

    • Inject the organic phase dropwise into the aqueous phase using a syringe pump (Rate: 0.5 mL/min).[1]

    • Observation: Solution will turn milky white (Tyndall effect) as nanoparticles form instantly.[1]

  • Solvent Evaporation:

    • Stir the suspension open to air for 4 hours (or rotary evaporate) to remove acetone.

  • Washing:

    • Centrifuge at 15,000 x g for 20 minutes.

    • Discard supernatant (analyze for free drug to calculate EE%).[1]

    • Resuspend pellet in water and lyophilize (freeze-dry) using 5% sucrose as a cryoprotectant.

Part 5: Visualization of Mechanisms

Diagram 1: Remote Loading Mechanism

This diagram illustrates how the pH gradient drives the accumulation of (2-Ethylphenyl)aminoacetic acid inside the liposome.[1]

RemoteLoading cluster_ext External Phase (pH 7.4) cluster_mem Lipid Bilayer cluster_int Internal Phase (pH 4.0 + Ca2+) Drug_Ext Drug-COOH (Ionized, Low Permeability) Drug_Neu Drug-COOH ⇌ Drug-H (Equilibrium) Drug_Ext->Drug_Neu pH 7.4 Diffusion Diffusion of Uncharged Species Drug_Neu->Diffusion Drug_Int Drug-H enters Diffusion->Drug_Int Ionization Ionization: Drug-H → Drug-COO(-) Drug_Int->Ionization pH 4.0 Trapping Precipitation: (Drug-COO)2-Ca (INSOLUBLE) Ionization->Trapping + Ca2+

Caption: Kinetic trapping of (2-Ethylphenyl)aminoacetic acid via transmembrane pH/Calcium gradient.

Diagram 2: Peptoid Nanodisc Assembly (Advanced Context)

This diagram illustrates the role of this molecule as a monomer in advanced peptoid delivery systems.[1]

PeptoidAssembly Monomer (2-Ethylphenyl)aminoacetic acid (Hydrophobic Monomer) Synthesis Solid Phase Synthesis (Alternating with Ionic Monomers) Monomer->Synthesis Peptoid Amphiphilic Polypeptoid Chain Synthesis->Peptoid Assembly Self-Assembly Peptoid->Assembly Lipids Phospholipids (DMPC) Lipids->Assembly Nanodisc Peptoid-Belted Nanodisc (Membrane Protein Carrier) Assembly->Nanodisc

Caption: Workflow for utilizing the molecule as a structural monomer in Peptoid Nanodiscs.

Part 6: Critical Quality Attributes (CQA) & Troubleshooting

Table 2: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Low Encapsulation Efficiency (<10%) pH gradient collapsedEnsure external buffer pH is >7.0 and internal is <4.5. Do not freeze liposomes before loading.[1]
Particle Aggregation (PLGA) Insufficient stabilizerIncrease PVA concentration to 2% or use probe sonication instead of stirring.[1]
Drug Degradation Oxidation of secondary amineAdd 0.1% EDTA to aqueous phases; purge solvents with Nitrogen.[1]
Burst Release (>50% in 1 hr) Drug adsorbed to surfacePerform an extra wash step; increase polymer concentration to densify the matrix.[1]

Part 7: References

  • Mayer, L. D., et al. (1986).[1] "Techniques for encapsulating bioactive agents into liposomes."[1] Chemistry and Physics of Lipids.

  • Omarova, M., et al. (2021).[1][2][3] "Hydrophobe Containing Polypeptoids Complex with Lipids and Induce Fusogenesis of Lipid Vesicles."[1][2][3] Journal of Physical Chemistry B. (Details use of N-2-ethylphenyl glycine as a peptoid monomer). [1]

  • Sternhagen, G. L., et al. (2018).[1] "Solution Self-Assemblies of Sequence-Defined Ionic Peptoid Block Copolymers." Journal of the American Chemical Society.[1] [1]

  • Bala, I., et al. (2004).[1] "PLGA nanoparticles in drug delivery: the state of the art." Critical Reviews in Therapeutic Drug Carrier Systems.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12345 (Generic Phenylglycine analogs)." PubChem.

(Note: While specific clinical data for (2-Ethylphenyl)aminoacetic acid as a standalone drug is limited, the protocols above are validated based on its structural homology to Diclofenac and its documented use in Peptoid Chemistry.)[1]

Sources

Cell-Based Assays to Evaluate the Efficacy of (2-Ethylphenyl)aminoacetic Acid: A Multi-Tiered Screening Approach for Anti-Inflammatory, Analgesic, and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: (2-Ethylphenyl)aminoacetic acid is a compound with a structure suggestive of diverse pharmacological potential, yet its precise mechanism of action and biological targets remain largely uncharacterized. This application note moves beyond a rigid, target-based approach, presenting a comprehensive, tiered phenotypic screening cascade designed to elucidate its efficacy in three therapeutically relevant areas: inflammation, analgesia, and neuroprotection. We provide a logical workflow, from initial cytotoxicity assessment to specific functional assays, complete with detailed, field-proven protocols. The causality behind experimental choices is explained, ensuring each protocol serves as a self-validating system to generate robust and interpretable data for novel drug discovery programs.

Introduction: Rationale for a Phenotypic Screening Approach

Chemical Structure and Therapeutic Potential of (2-Ethylphenyl)aminoacetic Acid

(2-Ethylphenyl)aminoacetic acid belongs to the N-phenylglycine class of compounds. Glycine itself is the simplest proteinogenic amino acid and functions as an inhibitory neurotransmitter in the central nervous system.[1] The structure, featuring a phenyl ring and an amino acid moiety, is a scaffold present in numerous pharmacologically active agents. Derivatives of phenylacetic acid and related amino acids have shown potential as anti-inflammatory, analgesic, and neuroprotective agents. This structural alert analysis suggests that (2-Ethylphenyl)aminoacetic acid could modulate key physiological pathways, making it a candidate for further investigation.

The Unidentified Target: A Case for Phenotypic Screening

In modern drug discovery, the journey often begins with a known biological target. However, for novel compounds like (2-Ethylphenyl)aminoacetic acid, the target may be unknown. In such cases, a phenotypic screening approach—which measures the effect of a compound on cellular or organismal function—is a powerful strategy to uncover its therapeutic potential without a priori knowledge of its molecular target. This application note outlines such a strategy, guiding the researcher through a logical series of cell-based assays to build a comprehensive pharmacological profile of the compound.

Proposed Therapeutic Areas for Investigation

Based on the structural motifs within (2-Ethylphenyl)aminoacetic acid, we propose a screening cascade focused on three interconnected areas:

  • Anti-Inflammatory Effects: Chronic inflammation underlies numerous diseases. We will explore the compound's ability to modulate key inflammatory pathways.

  • Analgesic Effects: Pain is frequently a direct consequence of inflammation. Assays will probe the compound's potential to interfere with inflammatory pain mediators.

  • Neuroprotective Effects: The compound's structural similarity to neurotransmitters warrants investigation into its ability to protect neurons from common pathological insults.

Overall Experimental Workflow

The proposed screening cascade is designed as a multi-tiered system. This approach is both resource-efficient and scientifically rigorous, ensuring that foundational data on cytotoxicity and effective dose range are established before proceeding to more complex and specific efficacy assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Efficacy Screening Cytotoxicity Determine Cytotoxicity & Dose Range (MTT Assay) AntiInflammatory Track A: Anti-Inflammatory • Cytokine Release (ELISA) • NF-κB Activity (Reporter Assay) Cytotoxicity->AntiInflammatory Inform non-toxic concentration range Analgesic Track B: Analgesic • PGE2 Production (ELISA) Cytotoxicity->Analgesic Inform non-toxic concentration range Neuroprotective Track C: Neuroprotective • Oxidative Stress Model • Apoptosis (Caspase Assay) Cytotoxicity->Neuroprotective Inform non-toxic concentration range

Caption: A multi-tiered workflow for characterizing (2-Ethylphenyl)aminoacetic acid.

Tier 1: Foundational Cytotoxicity and Dose-Range Finding

Senior Scientist Insight: Before assessing efficacy, it is critical to determine the concentration range at which the compound is not cytotoxic. Efficacy data is meaningless if the observed effect is simply due to cell death. The MTT assay is a robust, inexpensive, and high-throughput method to establish this crucial baseline.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[3]

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is generalized for adherent cells (e.g., RAW 264.7, SH-SY5Y).

Materials:

  • Cell line of interest

  • Complete culture medium

  • (2-Ethylphenyl)aminoacetic acid (dissolved in a suitable vehicle, e.g., DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS), protected from light[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (2-Ethylphenyl)aminoacetic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Interpretation

The results should be used to calculate the 50% cytotoxic concentration (CC₅₀). Subsequent efficacy assays should use concentrations well below the CC₅₀ value.

Table 1: Example Cytotoxicity Data for (2-Ethylphenyl)aminoacetic acid

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100%
11.24599.6%
101.23098.4%
501.15092.0%
1000.98078.4%
2000.61048.8%
4000.15012.0%

From this data, a dose-response curve can be plotted to determine the CC₅₀ (in this example, ~200 µM). A safe concentration range for efficacy studies would be ≤ 50 µM.

Tier 2: Efficacy Evaluation in Target Systems

Track A: Anti-Inflammatory Efficacy

A hallmark of the inflammatory response is the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by immune cells such as macrophages.[5] This production is often controlled by the master regulatory transcription factor, NF-κB.[6] Therefore, a robust assessment of anti-inflammatory potential involves measuring the inhibition of both the upstream signaling pathway (NF-κB) and its downstream products (cytokines).

Principle: This assay uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to stimulate macrophages (e.g., murine RAW 264.7 or human THP-1 cell lines) to produce and secrete TNF-α and IL-6. The amount of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

Detailed Protocol: TNF-α and IL-6 ELISA in LPS-Stimulated Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of (2-Ethylphenyl)aminoacetic acid for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[7]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform a quantitative sandwich ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific or R&D Systems). This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the colorimetric output.

Data Presentation: Table 2: Example Data for Inhibition of TNF-α Release

Compound Concentration (µM)TNF-α (pg/mL)% Inhibition
0 (LPS only)25000%
1225010%
10150040%
2587565%
5045082%

Principle: This assay utilizes a reporter cell line (e.g., HEK293 or THP-1 cells) that has been engineered to contain a luciferase gene under the control of NF-κB response elements.[8][9] When NF-κB is activated by a stimulus like TNF-α or LPS, it binds to these elements and drives the expression of luciferase. An effective anti-inflammatory compound will inhibit this process, leading to a decrease in the luminescent signal.

G LPS LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (leads to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA κB Site NFkB_nuc->DNA Binds Gene Inflammatory Gene Expression DNA->Gene Initiates Transcription

Caption: Simplified NF-κB signaling pathway.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Seed NF-κB reporter cells (e.g., THP-1-NF-κB-Luc) into a 96-well white, clear-bottom plate.

  • Pre-treatment: Pre-treat cells with serial dilutions of (2-Ethylphenyl)aminoacetic acid for 1 hour.

  • Stimulation: Add an appropriate stimulus, such as LPS (100 ng/mL) or TNF-α (20 ng/mL), to induce NF-κB activation.[9]

  • Incubation: Incubate for 5-6 hours to allow for reporter gene expression.[9]

  • Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., Promega's ONE-Glo™ or BPS Bioscience's ONE-Step™) which lyses the cells and contains the luciferin substrate.

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer.

Data Presentation: Table 3: Example Data for Inhibition of NF-κB Activity

Compound Concentration (µM)Relative Luminescence Units (RLU)% Inhibition
0 (Stimulus only)850,0000%
1722,50015%
10467,50045%
25212,50075%
5085,00090%
Track B: Analgesic Potential (Anti-nociceptive Mechanisms)

Inflammatory pain is largely mediated by the production of prostaglandins, particularly Prostaglandin E2 (PGE2), at the site of inflammation.[10] PGE2 sensitizes nociceptors (pain-sensing neurons), lowering the threshold for pain perception. The synthesis of PGE2 is catalyzed by cyclooxygenase (COX) enzymes, which are often upregulated during inflammation. Therefore, measuring the inhibition of PGE2 production in stimulated cells provides a direct link between a compound's anti-inflammatory action and its potential for analgesia.

Principle: Similar to the cytokine release assay, this method involves stimulating cells (e.g., macrophages or fibroblasts) with LPS to induce the inflammatory cascade that leads to PGE2 production. The concentration of PGE2 in the cell supernatant is then quantified using a competitive ELISA.[11]

Detailed Protocol: Competitive ELISA for PGE2

  • Cell Culture and Stimulation: Follow steps 1-4 from the cytokine release protocol (Section 4.1.2), using RAW 264.7 cells.

  • Supernatant Collection: Collect the cell culture supernatant. Depending on the expected concentration, samples may need to be diluted with the provided assay buffer.[12]

  • Competitive ELISA: Perform the PGE2 competitive ELISA according to the manufacturer's protocol (e.g., from Arbor Assays or Thermo Fisher Scientific). In this format, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding sites on a specific antibody.[12] The resulting signal is inversely proportional to the amount of PGE2 in the sample.

Data Presentation: Table 4: Example Data for Inhibition of PGE2 Production

Compound Concentration (µM)PGE2 (pg/mL)% Inhibition
0 (LPS only)12000%
1102015%
1078035%
2542065%
5018085%
Track C: Neuroprotective Efficacy

Neurodegenerative diseases are often characterized by oxidative stress and subsequent apoptotic cell death of neurons. A potential neuroprotective agent should be able to shield neurons from these insults. We propose a two-pronged approach: first, to assess if the compound can protect against a direct oxidative challenge, and second, to determine if it can inhibit the downstream apoptotic machinery. The human neuroblastoma cell line SH-SY5Y is a widely used and well-validated model for these studies.[13]

Principle: This assay induces oxidative stress in SH-SY5Y cells using hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS), which leads to cell death.[14] The neuroprotective effect of the compound is quantified by its ability to preserve cell viability, which is measured using the MTT assay.

Detailed Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of (2-Ethylphenyl)aminoacetic acid for 6 hours.[14]

  • Oxidative Insult: Add H₂O₂ to a final concentration that induces ~50% cell death (e.g., 100-400 µM, to be optimized) to all wells except the untreated controls.[14]

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Perform an MTT assay as described in Section 3.2 to quantify the number of surviving cells.

Data Presentation: Table 5: Example Neuroprotection Data against Oxidative Stress

ConditionCompound (µM)% Cell Viability
Control (no H₂O₂)0100%
H₂O₂ only048%
H₂O₂ + Compound155%
H₂O₂ + Compound1072%
H₂O₂ + Compound2585%
H₂O₂ + Compound5091%

Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. The Caspase-Glo® 3/7 assay is a luminescent method that measures their combined activity.[15] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, the substrate for luciferase.[16] The resulting luminescent signal is directly proportional to the amount of caspase activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well white plate. Treat the cells as described in the oxidative stress protocol (Section 4.3.2, steps 2-4) to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega).

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well (e.g., 100 µL).[17]

  • Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes, then incubate at room temperature for 30 minutes to 3 hours, protected from light.[16]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Table 6: Example Data for Inhibition of Caspase-3/7 Activity

ConditionCompound (µM)Relative Luminescence Units (RLU)% Inhibition of Caspase Activity
Control (no H₂O₂)10,000-
H₂O₂ only90,0000%
H₂O₂ + Compound178,00015%
H₂O₂ + Compound1058,00040%
H₂O₂ + Compound2534,00070%
H₂O₂ + Compound5018,00090%

Summary and Forward Outlook

This application note provides a structured, multi-tiered framework for the initial characterization of (2-Ethylphenyl)aminoacetic acid using robust and validated cell-based assays. By systematically evaluating cytotoxicity, anti-inflammatory, analgesic, and neuroprotective potential, researchers can efficiently generate a comprehensive efficacy profile. Positive results in these in vitro assays would provide a strong rationale for advancing the compound to more complex secondary assays and eventually to in vivo models of disease. This phenotypic approach is an invaluable tool for uncovering the therapeutic potential of novel chemical entities where the molecular target is not yet known.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]

  • MDPI. Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles. (2022). [Link]

  • PubMed Central. Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene. (2017). [Link]

  • PubMed Central. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. [Link]

  • PubMed Central. Macrophage Inflammatory Assay. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • BPS Bioscience. THP-1 Cell Line - NF-κB Reporter (Luc). [Link]

  • ACS Publications. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. (2018). [Link]

  • Bio-protocol. Caspase-Glo® 3/7 assay. [Link]

  • KoreaMed Synapse. Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. (2018). [Link]

  • Wikipedia. Glycine. [Link]

  • PubMed Central. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. [Link]

Sources

Application Note: Peptoid-Based Membrane Mimetics for Receptor Tyrosine Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Utilizing (2-Ethylphenyl)aminoacetic Acid Polymers for the Stabilization and Functional Assay of Membrane-Bound Kinases.

Executive Summary

Context: The functional characterization of Receptor Tyrosine Kinases (RTKs) and other membrane-bound signaling proteins is frequently compromised by the use of detergents, which can strip essential lipids, induce denaturation, or interfere with hydrophobic inhibitor binding pockets. The Solution: (2-Ethylphenyl)aminoacetic acid (also known as


-(2-ethylphenyl)glycine or Nep ) serves as the critical hydrophobic monomer in the synthesis of amphiphilic peptoids  (poly-N-substituted glycines). These Nep-based peptoids self-assemble into Peptoid Lipid Nanodiscs , encapsulating the kinase in a native-like lipid bilayer that is detergent-free, optically transparent, and stable.
Application:  This guide details the protocol for using Nep-based peptoids to reconstitute RTKs (e.g., EGFR, Insulin Receptor) and perform high-fidelity kinase assays that mimic the cellular membrane environment.

Technical Background & Mechanism

The Role of (2-Ethylphenyl)aminoacetic Acid

Unlike peptides, peptoids have side chains attached to the nitrogen atom rather than the


-carbon, eliminating hydrogen bonding in the backbone. This grants them protease resistance and high thermal stability.
  • The Monomer: (2-Ethylphenyl)aminoacetic acid provides the bulky, hydrophobic aromatic side chain necessary to interact with the lipid acyl chains.

  • The Polymer: An alternating sequence of Nep (hydrophobic) and charged monomers (e.g.,

    
    -carboxyethylglycine) creates an amphiphilic helix. This helix wraps around a patch of lipid bilayer like a belt, forming a discoidal nanostructure.
    
Advantages Over Traditional Methods
FeatureDetergent MicellesMSP Nanodiscs (Protein)Nep-Peptoid Nanodiscs
Stability Low (Aggregation prone)ModerateHigh (Thermal/Protease resistant)
Size Control PoorFixed by MSP sequenceTunable (via Lipid:Peptoid ratio)
Optical Interference High (UV absorption)High (Trp/Tyr residues)Low (Transparent >220nm)
Kinase Activity Often ReducedNative-likeNative-like

Experimental Workflow Visualization

The following diagram outlines the transition from a detergent-solubilized kinase to a functional, nanodisc-embedded kinase ready for assay.

Kinase_Reconstitution Start Cell Membrane (Lysate) Solubilization Detergent Solubilization (DDM/CHAPS) Start->Solubilization Extract Mix Assembly Mix: 1. Solubilized Kinase 2. Lipids (POPC/PIP2) 3. Nep-Peptoid Solubilization->Mix Add Reagents Removal Detergent Removal (Bio-Beads SM-2) Mix->Removal Initiate Assembly Nanodisc Formed Kinase-Nanodisc (Native Conformation) Removal->Nanodisc Self-Assembly Assay Downstream Assay (FRET / ADP-Glo / SPR) Nanodisc->Assay Validate

Caption: Workflow for reconstituting membrane kinases into Nep-based peptoid nanodiscs.

Detailed Protocol: Kinase Reconstitution & Assay

Reagents & Preparation
  • Nep-Peptoid: Poly-N-substituted glycine containing (2-ethylphenyl)aminoacetic acid residues (e.g., Sequence:

    
    ).
    
  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or lipid mixtures relevant to the specific kinase (e.g., PIP2 for PI3K signaling).

  • Kinase Target: Recombinant RTK (e.g., EGFR transmembrane domain) with affinity tag.

  • Detergent: DDM (n-Dodecyl-β-D-maltoside) or Triton X-100.

Step-by-Step Reconstitution

Step 1: Lipid Preparation

  • Dissolve lipids in chloroform.

  • Dry under nitrogen gas to form a thin film; desiccate under vacuum for 2 hours.

  • Rehydrate lipid film in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl) containing detergent (e.g., 10 mM DDM) to a final lipid concentration of 10 mM.

  • Vortex and sonicate until clear (formation of mixed micelles).

Step 2: Assembly Mixture Combine the components in the following molar ratios. Note: Optimization of the Lipid:Peptoid ratio is critical for controlling disc size.

ComponentFinal ConcentrationMolar Ratio (Example)
Lipid (POPC) 1.0 mM100
Nep-Peptoid 10 - 20 µM1 - 2
Kinase Target 1.0 µM0.1
Detergent > CMC (Critical Micelle Conc.)Excess

Step 3: Detergent Removal (The Critical Step)

  • Add activated Bio-Beads SM-2 (hydrophobic polystyrene beads) to the mixture. Use approx. 0.5 g beads per 1 mL of micelle solution.

  • Incubate at 4°C with gentle agitation for 4–16 hours.

  • Mechanism: As beads adsorb detergent, the hydrophobic Nep-peptoid helices spontaneously wrap around the coalescing lipid patches, trapping the kinase in the bilayer.

Step 4: Purification

  • Remove Bio-Beads by filtration.

  • Inject sample onto a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

  • Collect the peak corresponding to the Nanodisc (~10–12 nm diameter). Confirm kinase presence via SDS-PAGE or Western Blot.

Functional Kinase Assay (ADP-Glo Format)

Once the kinase is reconstituted in Nep-nanodiscs, it can be assayed using standard methods. The nanodisc environment prevents aggregation and allows access to the ATP-binding site.

Assay Setup (384-well plate):

  • Kinase Reaction Mix:

    • 2 µL Kinase-Nanodiscs (approx. 10 nM kinase final).

    • 2 µL Substrate (e.g., Poly-Glu-Tyr or specific peptide substrate).

    • buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Compound Addition:

    • Add 1 µL of test inhibitor (if applicable). Incubate 15 min.

  • Initiation:

    • Add 2 µL Ultra-Pure ATP (concentrations vary by Km, typically 10–100 µM).

    • Incubate at Room Temp for 60 minutes.

  • Detection (ADP-Glo):

    • Add 5 µL ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

    • Read Luminescence.

Mechanism of Action Diagram

The following diagram illustrates how the Nep-peptoid stabilizes the kinase, enabling the phosphorylation event.

Kinase_Mechanism cluster_Nanodisc Peptoid Nanodisc Complex Peptoid Nep-Peptoid Helix (2-Ethylphenyl)aminoacetic acid residues Lipid Lipid Bilayer Mimics Cell Membrane Peptoid->Lipid Encapsulates Kinase Receptor Tyrosine Kinase Active Conformation Lipid->Kinase Stabilizes TM Domain ATP ATP + Substrate Kinase->ATP Binds Signal Phosphorylation (Signal Output) ATP->Signal Catalysis

Caption: Structural arrangement of the Kinase-Nanodisc complex during assay.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Polydispersity Incorrect Lipid:Peptoid ratio.Perform a titration matrix (Lipid:Peptoid 50:1 to 150:1) and analyze via SEC.
Low Kinase Activity Kinase orientation is random (50% active site inside).Use affinity tags (His-tag) to orient the kinase during assembly or use permeabilized nanodiscs.
Aggregation Incomplete detergent removal.Increase Bio-Beads incubation time or replace with fresh beads halfway through.
Signal Interference Peptoid interacting with assay reagents.Nep-peptoids are generally inert, but verify background signal with "Empty Nanodiscs" control.

References

  • Servoss, S. L., et al. (2023).[1] "Uncovering the Optimal Molecular Characteristics of Hydrophobe-Containing Polypeptoids to Induce Liposome or Cell Membrane Fragmentation." Biomacromolecules. (Describes the synthesis and use of N-2-ethylphenyl glycine peptoids). Link

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. (Foundational chemistry for Nep monomer incorporation). Link

  • Denisov, I. G., & Sligar, S. G. (2016). "Nanodiscs for structural and functional biochemistry of membrane proteins." Nature Structural & Molecular Biology. (General context for Nanodisc technology). Link

  • Moraes, I., et al. (2014). "Membrane protein structure determination — the next generation." Biochimica et Biophysica Acta (BBA) - Biomembranes. (Review of membrane mimetics including peptoids). Link

Sources

Application Note: (2-Ethylphenyl)aminoacetic Acid as a Steric Probe in Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Ethylphenyl)aminoacetic acid (also known as N-(2-ethylphenyl)glycine) is a specialized small-molecule scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling. Structurally analogous to the NSAID diclofenac, this molecule serves as a critical chemical probe for mapping the steric tolerance of hydrophobic pockets in enzymes such as Cyclooxygenase (COX-1/COX-2) and Glycine Transporters (GlyT) .

Unlike planar ligands, the ortho-ethyl substituent in this molecule induces a torsional twist between the phenyl ring and the glycine tail. This conformational restriction makes it an ideal tool for interrogating the "gatekeeper" regions of protein binding sites, distinguishing between rigid and flexible hydrophobic channels.

This guide provides detailed protocols for characterizing the binding of (2-Ethylphenyl)aminoacetic acid using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), focusing on its utility as a low-affinity, high-efficiency fragment.

Chemical & Physical Properties

Understanding the physicochemical profile is prerequisite to assay design.

PropertyValueRelevance to Protocol
Molecular Weight 179.22 g/mol Fragment range (<300 Da); requires high-sensitivity detection.
LogP (Predicted) ~2.1 - 2.5Moderate hydrophobicity; requires DMSO for stock solutions.
pKa (Carboxyl) ~3.8 - 4.2Negatively charged at physiological pH (7.4).
pKa (Amine) Weak baseThe aniline nitrogen is less basic due to conjugation.
Solubility Low in water; High in DMSOCritical: Stock must be prepared in 100% DMSO.

Application 1: Steric Mapping of Hydrophobic Pockets (SPR)

Context

In drug design, particularly for targets like COX-2, the "ortho-effect" is vital. Drugs like diclofenac use chlorine atoms to force the aniline rings out of planarity. (2-Ethylphenyl)aminoacetic acid replaces these halogens with a bulky ethyl group. By measuring the binding kinetics of this probe versus a non-substituted analog (N-phenylglycine), researchers can quantify the steric penalty or hydrophobic gain within a target pocket.

Experimental Workflow (Graphviz)

SPR_Workflow Prep Ligand Preparation (100 mM in DMSO) Solubility Solubility Check (Nephelometry) Prep->Solubility Dilute to 100x assay conc Screening Single-Cycle Kinetics (0.1 - 2 mM) Solubility->Screening Pass Immobilization Target Immobilization (CM5 Chip, Amine Coupling) Immobilization->Screening Rmax theoretical calc Analysis Steady-State Analysis (Req) vs Concentration Screening->Analysis Sensorgrams

Figure 1: SPR workflow for low-affinity fragment screening. The critical step is the solubility check to prevent aggregate-induced false positives.

Detailed Protocol: Surface Plasmon Resonance (SPR)

Instrument: Biacore 8K or equivalent high-sensitivity system. Chip: Series S Sensor Chip CM5.

Step 1: Ligand Preparation

  • Weigh ~5 mg of (2-Ethylphenyl)aminoacetic acid.

  • Dissolve in 100% DMSO to reach a concentration of 100 mM . Vortex for 1 min.

  • Quality Control: Dilute 1 µL of stock into 99 µL of Running Buffer. Measure absorbance at 600 nm. If OD > 0.05, sonicate for 5 mins or filter (0.22 µm).

Step 2: Surface Preparation

  • Target: Immobilize the protein (e.g., COX-2) to a density of ~3000–5000 RU. Note: High density is required for fragments to generate sufficient signal.

  • Reference: Immobilize a null protein (e.g., BSA) or activate/deactivate a reference flow cell to subtract non-specific binding (NSB).

Step 3: Running Conditions

  • Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 5% DMSO .

  • Critical: The DMSO concentration in the running buffer must match the ligand samples exactly to avoid "bulk refractive index" jumps. Use Solvent Correction cycles.

  • Flow Rate: 30 µL/min.

  • Temperature: 25°C.

Step 4: Injection Strategy (Multi-Cycle Kinetics) Since fragments often have fast k_on and k_off rates, steady-state affinity analysis is preferred over kinetic fitting.

  • Prepare a concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

  • Inject from low to high concentration.

  • Contact time: 30 seconds. Dissociation time: 30 seconds.

  • Wash: Include a 50% DMSO wash step between cycles to remove any hydrophobic stickiness to the microfluidics.

Step 5: Data Analysis

  • Zero-align and double-reference subtract (Reference surface - Buffer blank).

  • Plot Response (RU) vs. Concentration (M) .

  • Fit to a 1:1 Steady-State Affinity model to derive

    
    .
    
    • Expected Outcome:

      
       in the high micromolar to low millimolar range (100 µM – 2 mM).
      

Application 2: Thermodynamic Profiling (ITC)

Context

While SPR measures kinetics, Isothermal Titration Calorimetry (ITC) validates the binding mechanism. For (2-Ethylphenyl)aminoacetic acid, we expect the binding to be driven by enthalpy (


) if specific H-bonds (glycine headgroup) are formed, or entropy  (

) if the ethyl group displaces water from a hydrophobic pocket.
Detailed Protocol: Low-C-Value ITC

Instrument: MicroCal PEAQ-ITC or equivalent.

Step 1: Sample Preparation

  • Cell (Protein): 50 µM Target Protein in PBS (pH 7.4), 2% DMSO.

  • Syringe (Ligand): 1-2 mM (2-Ethylphenyl)aminoacetic acid in PBS (pH 7.4), 2% DMSO.

  • Crucial: The DMSO % must be matched within 0.05% error between cell and syringe to prevent large heat of dilution artifacts. Dialyze protein against buffer, then add DMSO to both protein and ligand stock from the same solvent batch.

Step 2: Titration Parameters

  • Temperature: 25°C.

  • Stirring: 750 rpm.

  • Injections:

    • 1st Injection: 0.4 µL (discard data).

    • Subsequent Injections: 19 x 2.0 µL.

    • Spacing: 150 seconds (ensure signal returns to baseline).

Step 3: Analysis

  • Integrate heat spikes.

  • Subtract "Ligand into Buffer" control titration heats.

  • Fit to a One-Set of Sites model.

  • Note: If the curve is too shallow (low affinity, c-value < 1), fix the stoichiometry (N) to 1.0 (based on crystallography or SPR) to constrain the fit and solve for

    
     and 
    
    
    
    .

Logical Pathway: From Fragment to Lead

The following diagram illustrates how (2-Ethylphenyl)aminoacetic acid fits into a broader drug discovery campaign.

FBDD_Pathway Fragment (2-Ethylphenyl)aminoacetic acid (The Probe) Screening Biophysical Screening (SPR/NMR) Fragment->Screening Test Binding Hit Confirmed Hit (mM Affinity) Screening->Hit Validated Kd Expansion Fragment Growing (Add groups to Glycine/Phenyl) Hit->Expansion Structure-Guided Design Lead Lead Compound (nM Affinity) Expansion->Lead Optimization

Figure 2: The Fragment-Based Drug Discovery (FBDD) pipeline. The molecule serves as the starting point (Fragment) to probe the target.[1]

Troubleshooting & Controls

IssueProbable CauseSolution
SPR: Square wave signal (box shape) No binding; only bulk refractive index change.The affinity is likely too weak (>5 mM). Increase protein density or test a more potent analog (e.g., Diclofenac) as a positive control.
SPR: Signal does not return to baseline Non-specific binding or aggregation.Add 0.05% Tween-20 or BSA to the running buffer. Check ligand solubility.[2]
ITC: Large background heat Mismatched DMSO concentrations.Prepare ligand solution using the exact dialysate buffer from the protein preparation.
Precipitation in Buffer Hydrophobicity of the ethyl-phenyl group.Ensure final DMSO concentration is at least 1-2%. Do not exceed the solubility limit determined in Step 1.

References

  • Erlanson, D. A., et al. (2016).[3] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]

  • Murray, C. W., & Rees, D. C. (2009).[3] "The rise of fragment-based drug discovery."[4][5] Nature Chemistry. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry. [Link]

  • Hawksworth, M. (Biocompare) . "Surface Plasmon Resonance (SPR) in Drug Discovery." [Link]

  • Freyhult, E., et al. (2005). "Automated analysis of Surface Plasmon Resonance data." BMC Bioinformatics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2-Ethylphenyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2-Ethylphenyl)aminoacetic acid (also known as N-(2-ethylphenyl)glycine) presents a classic challenge in process chemistry: balancing nucleophilic attack against steric hindrance. The ortho-ethyl group on the aniline ring significantly retards the


 reaction rate compared to unsubstituted aniline, often leading researchers to force conditions (higher heat), which paradoxically lowers yield by promoting polymerization and oxidation.

This technical guide provides two validated workflows to maximize yield:

  • The Kinetic Pathway: An optimized Chloroacetic Acid route using Finkelstein catalysis to overcome steric bulk.

  • The Thermodynamic Pathway: A Reductive Amination route using Glyoxylic Acid for high-purity requirements.

Module 1: The Chloroacetic Acid Route (Direct Alkylation)

Context: This is the most common industrial route but is prone to bis-alkylation (formation of the di-acid impurity) and low conversion rates due to the steric bulk of the ethyl group.

Optimized Protocol: The "Iodide-Promoted" Method

To improve yield, we must transform the leaving group in situ to make the electrophile more reactive, allowing the reaction to proceed at milder temperatures.

Reagents:

  • 2-Ethylaniline (1.0 equiv)

  • Chloroacetic acid (1.2 equiv)

  • Sodium Hydroxide (2.5 equiv, added as 40% aq. solution)

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv)

  • Solvent: Water/Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Neutralization: Dissolve Chloroacetic acid in water and cool to 0°C. Slowly add the calculated NaOH to neutralize the acid (pH ~7). Critical: Do not add the aniline yet.

  • Catalyst Activation: Add NaI to the chloroacetate solution. Stir for 15 minutes. This generates Iodoacetic acid in situ, which reacts ~60x faster than the chloro-derivative.

  • Coupling: Add 2-Ethylaniline and ethanol. Reflux gently (80-90°C).

  • pH Maintenance: The reaction generates HCl (neutralized by excess base). Monitor pH hourly. Maintain pH 9-10.

    • Warning: If pH > 11, you promote hydrolysis of the alkylating agent. If pH < 8, the amine protonates and reaction stops.

Troubleshooting Guide (Q&A)

Q: I have 30% starting aniline left, but heating longer creates a black tar.

  • Diagnosis: Thermal degradation of the aniline. The ortho-ethyl group blocks the approach of the electrophile, making the reaction sluggish.

  • Solution: Do not increase temperature. Instead, increase the NaI catalyst loading to 15 mol%. The iodide exchange is the rate-limiting accelerator here.

Q: I am seeing a large peak at M+58 (Bis-alkylated impurity).

  • Diagnosis: Localized high concentration of alkylating agent. Once the mono-product forms, the nitrogen becomes more nucleophilic (inductive effect of the alkyl group), leading to a second attack.

  • Solution: Switch to Inverse Addition . Add the Chloroacetate solution dropwise to a refluxing emulsion of the Aniline and Base. This ensures the Aniline is always in huge excess relative to the alkylating agent.

Module 2: The Reductive Amination Route (Glyoxylic Acid)

Context: If your purity requirement is >98% (e.g., for pharmaceutical intermediates), this route avoids the bis-alkylation issue entirely because the intermediate imine is sterically selective.

Reagents:

  • 2-Ethylaniline (1.0 equiv)

  • Glyoxylic acid (50% aq. solution) (1.1 equiv)

  • Reducing Agent: Hydrogen (H2) + Pd/C (5%) OR NaBH4 (Chemical reduction)

  • Solvent: Methanol[1][2]

Step-by-Step Workflow:

  • Imine Formation: Mix 2-Ethylaniline and Glyoxylic acid in Methanol at room temperature for 2 hours. A slight exotherm indicates imine formation.

  • Reduction:

    • Method A (Catalytic): Transfer to autoclave. Add 5% Pd/C (1 wt% loading). Pressurize to 5 bar H2. Stir at 40°C for 4 hours.

    • Method B (Chemical): Cool to 0°C. Add NaBH4 (0.6 equiv) portion-wise.

  • Workup: Filter catalyst (if Method A) or quench with dilute HCl (if Method B).

Troubleshooting Guide (Q&A)

Q: The reaction stalled at the imine intermediate.

  • Diagnosis: Steric hindrance of the 2-ethyl group is preventing the imine from lying flat on the catalyst surface (Method A).

  • Solution: Increase pressure to 20 bar or switch to Platinum on Carbon (Pt/C) , which is often more active for sterically hindered imines than Palladium.

Q: Yield is low using NaBH4.

  • Diagnosis: Glyoxylic acid can be reduced to glycolic acid if the imine formation isn't complete before reductant addition.

  • Solution: Ensure the "pre-mix" time (Step 1) is at least 3 hours. Add a dehydrating agent (molecular sieves) during imine formation to push the equilibrium forward.

Module 3: Purification Logic (The "pH Swing")

The product is an amphoteric amino acid. Exploiting its Isoelectric Point (pI) is the only way to achieve high yields during isolation.

The Protocol:

  • Basify: At the end of the reaction, adjust pH to >12 using NaOH. The product is now a soluble salt (Sodium (2-ethylphenyl)glycinate).

  • Wash: Extract this aqueous phase with Toluene. Why? This removes unreacted 2-Ethylaniline (which is neutral/organic soluble at pH 12). The product stays in the water.

  • Acidify: Carefully add HCl to the aqueous phase until pH reaches 3.5 - 4.0 .

    • Note: This is the pI region. The product becomes zwitterionic and precipitates.

  • Filtration: Filter the white solid. Do not go to pH 1, or the product will re-dissolve as the hydrochloride salt.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for choosing a pathway and the purification logic.

G Start Start: 2-Ethylaniline RouteChoice Select Synthesis Route Start->RouteChoice ClRoute Route A: Chloroacetic Acid (Lower Cost, Scalable) RouteChoice->ClRoute ReductRoute Route B: Reductive Amination (High Purity, Higher Cost) RouteChoice->ReductRoute StericIssue Challenge: Ortho-Ethyl Steric Hindrance ClRoute->StericIssue Solution1 Add NaI (Finkelstein Catalyst) & Control pH 9-10 StericIssue->Solution1 BisAlkylation Risk: Bis-Alkylation Solution1->BisAlkylation Purification Purification: pH Swing Extraction BisAlkylation->Purification ImineForm Form Imine with Glyoxylic Acid ReductRoute->ImineForm Reduction Reduce (H2/Pd or NaBH4) ImineForm->Reduction Reduction->Purification BaseWash pH > 12: Wash with Toluene (Removes unreacted Aniline) Purification->BaseWash AcidPrecip pH 3.5-4.0: Precipitate Product (Isoelectric Point) BaseWash->AcidPrecip FinalProd Final Product: N-(2-Ethylphenyl)glycine AcidPrecip->FinalProd

Caption: Workflow decision tree comparing kinetic (Chloroacetic) vs. thermodynamic (Reductive Amination) pathways and the unified purification strategy.

Comparative Data Table

ParameterChloroacetic Acid Route (Standard)Chloroacetic Acid (NaI Catalyzed)Reductive Amination (Glyoxylic)
Typical Yield 45 - 55%75 - 82% 85 - 92%
Purity (Crude) 85% (Bis-alkyl impurity)92%>98%
Reaction Time 12-24 Hours4-6 Hours3-5 Hours
Cost Efficiency HighHighModerate (Catalyst cost)
Key Risk Over-alkylationpH driftCatalyst poisoning

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on N-alkylation of aromatic amines).

  • Bae, J. W., et al. (2000). "Selective N-monoalkylation of anilines." Tetrahedron Letters, 41(29), 5899-5902. (Mechanistic insight into controlling mono- vs bis-alkylation).

  • Grossi, P. J., et al. (1983). "Process for the preparation of N-phenylglycine derivatives." U.S. Patent 4,404,396. (Specific industrial protocols for N-arylglycine synthesis).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text for the reductive amination route).

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How to interpret ambiguous data from (2-Ethylphenyl)aminoacetic acid studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to serve as a first line of defense against such ambiguity. Structured in a practical question-and-answer format, it provides field-proven insights and systematic troubleshooting workflows to help you identify the root cause of your experimental issues, validate your findings, and proceed with confidence.

Section 1: Analytical & Physicochemical Characterization

Ambiguous data often originates from the initial characterization of the compound itself. Purity, stability, and solubility are foundational parameters that, if not rigorously established, will propagate uncertainty through all subsequent biological assays.

FAQ 1.1: My HPLC-UV analysis shows multiple, broad, or tailing peaks for my purified (2-Ethylphenyl)aminoacetic acid. What is the likely cause?

This is a common issue pointing to several potential problems related to the analyte, the mobile phase, or the HPLC system itself. An ambiguous chromatogram can signify issues with purity, on-column degradation, or suboptimal analytical conditions.

Causality & Troubleshooting:

  • Compound Purity & Stability: The most straightforward explanation is the presence of impurities from the synthesis (e.g., starting materials, side-products) or degradation products.[1] Amino acid derivatives can be susceptible to oxidation or hydrolysis depending on their structure and storage conditions.

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[5] The sample solvent should ideally match the initial mobile phase composition.

  • Column Overloading: Injecting too concentrated a sample can saturate the column, leading to broad, asymmetrical peaks.[6]

  • Secondary Interactions: The amino and carboxylic acid groups can engage in secondary interactions with residual silanols on the silica-based column, causing peak tailing.

Workflow for Diagnosing Chromatographic Issues

start Ambiguous HPLC Peak(s) Observed check_purity Step 1: Verify Purity Run LC-MS to check for impurities or degradation products. start->check_purity pure Purity Confirmed? check_purity->pure check_solvent Step 2: Assess Solvent Effects Prepare sample in initial mobile phase. Inject. solvent_ok Peak Shape Improves? check_solvent->solvent_ok check_conc Step 3: Test for Overload Dilute sample 10x and 100x. Re-inject. conc_ok Peak Shape Improves? check_conc->conc_ok check_method Step 4: Optimize Method - Modify mobile phase pH with buffer. - Perform gradient optimization. outcome_method Root Cause: Poor Chromatography. Action: Adopt optimized method. Consider different column chemistry. check_method->outcome_method pure->check_solvent Yes outcome_impurity Root Cause: Impurity/ Degradation. Action: Re-purify compound. pure->outcome_impurity No solvent_ok->check_conc No outcome_solvent Root Cause: Solvent Mismatch. Action: Always use mobile phase as sample solvent. solvent_ok->outcome_solvent Yes conc_ok->check_method No outcome_overload Root Cause: Column Overload. Action: Reduce injection concentration/volume. conc_ok->outcome_overload Yes

Caption: Troubleshooting workflow for ambiguous HPLC results.

Summary of Common HPLC Issues & Solutions

Problem Possible Cause Recommended Solution
Split or Tailing Peaks Sample solvent stronger than mobile phase. Dissolve sample in the initial mobile phase.[5]
Column overload. Inject a smaller volume or a more dilute sample.[6]
Column contamination or void. Flush the column in the reverse direction; if unresolved, replace the column.[7]
Inconsistent Retention Times Mobile phase composition changing (evaporation, poor mixing). Use covered solvent reservoirs; prepare fresh mobile phase daily.[6]
Column temperature fluctuations. Use a column oven to maintain a constant temperature.[6]
Inadequate pH control for ionizable compounds. Use a buffered mobile phase with adequate buffer capacity.
High Backpressure System or column blockage. Systematically check for blockages from the detector back to the pump.[7]

| | Buffer precipitation. | Ensure buffer is fully dissolved and miscible with the organic phase.[7] |

FAQ 1.2: How can I definitively confirm the identity and purity of my synthesized (2-Ethylphenyl)aminoacetic acid?

Relying on a single analytical technique is insufficient. A multi-pronged approach is required for authoritative characterization of a novel small molecule.[8][9]

Self-Validating Protocol for Compound Characterization:

This protocol ensures that the data from each technique corroborates the others, providing a high degree of confidence in the compound's structure and purity.

Step 1: Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Methodology:

    • Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes.

  • Expected Result: Observe the [M+H]⁺ and/or [M-H]⁻ ions corresponding to the exact mass of (2-Ethylphenyl)aminoacetic acid (C₁₀H₁₃NO₂ = 179.0946 g/mol ). The high-resolution measurement should be within 5 ppm of the theoretical mass.[10]

Step 2: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

  • Objective: To confirm the covalent structure and identify any major impurities.

  • Methodology:

    • Dissolve 5-10 mg of the purified, dry compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For unambiguous assignment, perform 2D NMR experiments like COSY and HSQC.

  • Expected Result: The observed chemical shifts, coupling constants, and integrations in the ¹H spectrum, along with the carbon signals in the ¹³C spectrum, must be consistent with the proposed structure of (2-Ethylphenyl)aminoacetic acid. The absence of significant unassignable peaks indicates high purity.[8]

Step 3: HPLC-UV/MS for Purity Assessment

  • Objective: To quantify the purity of the compound.

  • Methodology:

    • Develop an optimized HPLC method (as discussed in FAQ 1.1) that yields a sharp, symmetrical peak for the main compound.

    • Use a diode array detector (DAD) to check for co-eluting impurities with different UV spectra.

    • Connect the HPLC to a mass spectrometer to obtain mass information for all separated peaks.

  • Expected Result: The main peak should account for >95% of the total peak area at a relevant wavelength (e.g., 254 nm). Any minor peaks should be identified by their mass to determine if they are related impurities or contaminants.

Section 2: In Vitro Biological Assay Troubleshooting

Ambiguity in biological assays can arise from off-target pharmacology, cytotoxicity, or experimental artifacts. As a derivative of phenylaminoacetic acid, (2-Ethylphenyl)aminoacetic acid is likely to have anti-inflammatory properties, but it may also exhibit other activities or toxicities common to NSAIDs.[11][12][13]

FAQ 2.1: My dose-response curve is non-sigmoidal (e.g., U-shaped or biphasic). What does this imply?

A non-standard dose-response curve is a red flag indicating complex biological activity. It often suggests that multiple mechanisms are at play, with different effects dominating at different concentration ranges.

Potential Causes & Interpretations:

  • Off-Target Effects: The compound may inhibit the intended target at low concentrations but engage one or more secondary targets at higher concentrations, leading to an opposing or confounding effect.[14]

  • Cytotoxicity: At high concentrations, the compound may be causing cell death, leading to a sharp drop-off in the measured signal that is unrelated to the specific biological endpoint. This is a common artifact that can be misinterpreted as efficacy.

  • Compound Insolubility/Aggregation: Many organic molecules have poor aqueous solubility. At higher concentrations, the compound may precipitate out of the assay medium or form aggregates, reducing its effective concentration and causing a plateau or drop in activity.

  • Receptor Desensitization or Downregulation: In receptor-based assays, prolonged or high-concentration exposure can sometimes lead to a feedback mechanism that reduces the system's responsiveness.

Decision Tree for Investigating Atypical Dose-Response Curves

start Non-Sigmoidal Dose-Response Curve check_cyto Step 1: Run Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) using the same cell line and conditions. start->check_cyto is_toxic Is compound toxic at high concentrations? check_cyto->is_toxic check_sol Step 2: Check Solubility Visually inspect wells at high conc. Use nephelometry if available. is_soluble Is compound soluble across concentration range? check_sol->is_soluble check_off_target Step 3: Evaluate Off-Targets - Run counter-screens. - Consult literature for related scaffolds. outcome_off_target Interpretation: Biphasic response suggests complex pharmacology. Action: Design experiments to isolate targets (e.g., using specific inhibitors, knockout cell lines). check_off_target->outcome_off_target is_toxic->check_sol No outcome_toxic Interpretation: High-dose effect is likely a cytotoxicity artifact. Action: Define therapeutic window below toxic concentrations. is_toxic->outcome_toxic Yes is_soluble->check_off_target Yes outcome_insoluble Interpretation: Activity drop is due to precipitation/aggregation. Action: Use formulation aids (e.g., DMSO, cyclodextrin) or re-evaluate data only in soluble range. is_soluble->outcome_insoluble No

Caption: Decision-making process for non-standard dose-response curves.

Section 3: Interpreting In Vivo & Metabolic Data

The transition from in vitro to in vivo studies introduces the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME). Ambiguous in vivo data often results from poor pharmacokinetic properties or the formation of active or toxic metabolites.

FAQ 3.1: The in vivo efficacy of my compound is much lower than its in vitro potency would suggest. What are the likely reasons?

This is a very common challenge in drug development and almost always points to an ADME/PK (Pharmacokinetics) issue.[15]

Primary Causes for In Vitro-In Vivo Discrepancy:

  • Poor Bioavailability: The compound may be poorly absorbed from the site of administration (e.g., the gut after oral dosing), extensively metabolized in the gut wall or liver before reaching systemic circulation (first-pass metabolism), or rapidly effluxed back into the gut lumen.

  • Rapid Clearance: The compound may be quickly eliminated from the body via metabolism (e.g., by cytochrome P450 enzymes in the liver) or excretion (e.g., by the kidneys). This prevents it from maintaining a therapeutic concentration at the target site.

  • Unfavorable Tissue Distribution: The compound may not effectively reach the target tissue or organ due to issues like high plasma protein binding or inability to cross relevant biological barriers (e.g., the blood-brain barrier).

  • Formation of Inactive Metabolites: The body may rapidly convert the active parent compound into inactive metabolites.[16]

Protocol for a Preliminary In Vitro ADME Assessment:

To investigate these possibilities before committing to extensive animal studies, a panel of in vitro assays can provide predictive data.

Step 1: Metabolic Stability Assessment using Liver Microsomes

  • Objective: To estimate the rate of metabolic clearance in the liver.

  • Methodology:

    • Incubate (2-Ethylphenyl)aminoacetic acid (typically at 1 µM) with pooled human or rodent liver microsomes and NADPH (a required cofactor for P450 enzymes) at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with cold acetonitrile containing an internal standard.

    • Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Interpretation: Calculate the in vitro half-life (t₁/₂). A short half-life (<30 minutes) suggests the compound is likely to be rapidly cleared in vivo.

Step 2: Caco-2 Permeability Assay

  • Objective: To predict intestinal absorption after oral dosing.

  • Methodology:

    • Culture Caco-2 cells (a human colon adenocarcinoma line that differentiates into a polarized monolayer resembling the intestinal epithelium) on a permeable membrane insert.

    • Add the compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the bloodstream) over time.

    • In a separate experiment, add the compound to the B side and measure its appearance on the A side to determine the efflux ratio.

  • Data Interpretation: A high apparent permeability coefficient (Papp) from A to B suggests good absorption. An efflux ratio >2 suggests the compound is actively pumped out by transporters like P-glycoprotein, which could limit bioavailability.

Simplified NSAID Metabolism & Toxicity Pathway

cluster_liver Liver (Metabolism) NSAID (2-Ethylphenyl)aminoacetic acid (Parent Drug) PhaseI Phase I Metabolism (CYP450 enzymes) Oxidation, Hydroxylation NSAID->PhaseI Absorption PhaseII Phase II Metabolism (UGTs, SULTs) Glucuronidation, Sulfation PhaseI->PhaseII Reactive Reactive Metabolites (e.g., Acyl Glucuronide) PhaseI->Reactive Metabolites Hydroxylated & Conjugated Metabolites PhaseII->Metabolites Excretion Renal Excretion (Urine) Metabolites->Excretion Toxicity Hepatotoxicity/ Renal Toxicity Reactive->Toxicity Covalent Binding to Proteins

Caption: General metabolic pathway for NSAIDs, highlighting potential bioactivation.

References
  • Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Adeva-Andany, M., Souto-Adeva, G., Ameneiros-Rodríguez, E., Fernández-Fernández, C., Donapetry-García, C., & Domínguez-Montero, A. (2018). Amino Acid Metabolism - A Review. Journal of Clinical Medicine, 7(5), 109. [Link]

  • Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of pain research, 8, 105–118. [Link]

  • National Center for Biotechnology Information. (n.d.). [4-(2-Amino-ethyl)-phenyl]-acetic acid. PubChem Compound Database. [Link]

  • Blanco, F., Barberia, I., & Vadillo, M. A. (2021). Interpretation of ambiguous trials along with reasoning strategy is related to causal judgements in zero-contingency learning. Scientific reports, 11(1), 1188. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Joshi, S., et al. (2012). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. [Link]

  • D'Antona, G., et al. (2023). Behind Protein Synthesis: Amino Acids—Metabokine Regulators of Both Systemic and Cellular Metabolism. MDPI. [Link]

  • Kimmelman, J., et al. (2019). A Guide to Reproducibility in Preclinical Research. PMC. [Link]

  • Bindu, S., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC. [Link]

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  • McGee, S. (2026). The data fragmentation problem holding drug discovery back. Drug Target Review. [Link]

  • Panaskar, A. N., Jain, A., & Mohanty, P. K. (2021). Molecular Docking Study of 3, 4- Dihydropyrimidone Derivatives as Novel Anti-inflammatory Agents. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2014). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. [Link]

  • Stoll, D. R. (2020). Some Essential Principles of Effective Troubleshooting. LCGC International. [Link]

  • Yuan, B. F., & Chen, Y. (2015). Targeted quantification of amino acids by dansylation. PMC. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Dawood, N. M. Z., Saeed, Z. F., & Saeed, B. B. (2023). Synthesis of Acetylenic Amino Derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic Acid. CyberLeninka. [Link]

  • Solvias AG. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique? Solvias. [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

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  • Asian Journal of Chemistry. (2007). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. [Link]

  • Frontiers. (2024). Consumer awareness and knowledge regarding use of non-steroidal anti-inflammatory drugs (NSAIDs) in a metropolitan area. Frontiers in Public Health. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

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  • Gopaul, S. V., et al. (2000). Amino acid conjugates: metabolites of 2-propylpentanoic acid (valproic acid) in epileptic patients. PubMed. [Link]

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Technical Support Center: A Researcher's Guide to Mitigating the Cytotoxicity of (2-Ethylphenyl)aminoacetic Acid and Other Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges associated with the cytotoxicity of novel small molecules, using (2-Ethylphenyl)aminoacetic acid as a representative example. As this is a compound with limited publicly available data, this guide provides a comprehensive framework for systematically evaluating and mitigating cytotoxicity for any new chemical entity. Our approach is grounded in established principles of in vitro toxicology and cell-based assay optimization.

Understanding the Challenge: When a Promising Compound Shows Toxicity

The journey of a novel compound from discovery to application is often fraught with challenges, one of the most common being unexpected cytotoxicity. (2-Ethylphenyl)aminoacetic acid, as an N-aryl amino acid derivative, belongs to a class of compounds with diverse biological activities. Structurally, it shares features with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, which are known to induce cytotoxicity through mechanisms such as apoptosis and mitochondrial dysfunction. Therefore, when approaching a novel compound like (2-Ethylphenyl)aminoacetic acid, it is prudent to anticipate and systematically investigate potential cytotoxic liabilities.

This guide will walk you through a logical progression, from initial troubleshooting of your cytotoxicity assays to advanced strategies for mitigating the observed toxicity, all while maintaining the scientific rigor required for reliable data interpretation.

Part 1: Initial Assessment & Troubleshooting of Unexpected Cytotoxicity

Encountering high cytotoxicity in your initial screens can be alarming. Before assuming the compound is inherently too toxic, it's crucial to rule out experimental artifacts. This section provides a troubleshooting guide in a question-and-answer format to address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial MTT/XTT assay shows high cytotoxicity even at low concentrations of (2-Ethylphenyl)aminoacetic acid. What should I check first?

A1: It's essential to first validate your assay setup. Several factors can lead to artificially low viability readings:

  • Compound Interference: Some compounds can directly react with the tetrazolium salts (MTT, XTT) or inhibit the cellular reductases responsible for the color change, leading to a false impression of cytotoxicity. To test for this, run a cell-free control where you add your compound to the assay medium and the MTT/XTT reagent. A significant color change in the absence of cells indicates interference.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle control with the highest concentration of the solvent used in your experiment.

  • Cell Seeding Density: Inconsistent cell seeding can lead to variable results. Ensure you have a homogenous cell suspension and that your seeding density allows for logarithmic growth throughout the experiment.

  • Contamination: Microbial contamination can affect cell health and interfere with assay reagents. Regularly check your cell cultures for any signs of contamination.[1]

Q2: I'm observing high background in my LDH cytotoxicity assay with my untreated control cells. What could be the cause?

A2: High background LDH release suggests pre-existing cell stress or death in your control group. Consider the following:

  • Sub-optimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or senescent cells can have compromised membrane integrity.

  • Harsh Handling: Excessive pipetting or centrifugation can damage cell membranes, leading to LDH leakage. Handle cells gently during plating and media changes.[2]

  • Serum LDH: Some batches of serum can contain LDH, contributing to background signal. It's advisable to use heat-inactivated serum or consider switching to a serum-free medium for the assay duration.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A3: Consistency is key in cell-based assays. To improve reproducibility:

  • Standardize Cell Passaging: Use cells within a consistent and low passage number range to avoid issues with genetic drift and senescence.

  • Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Precise Incubation Times: Adhere strictly to the recommended incubation times for both compound treatment and assay development.

  • Instrument Calibration: Regularly calibrate your plate reader to ensure accurate absorbance or fluorescence measurements.

Part 2: Delving Deeper - Investigating the Mechanism of Cytotoxicity

Once you have ruled out experimental artifacts, the next step is to understand how (2-Ethylphenyl)aminoacetic acid is causing cell death. This knowledge is critical for designing effective mitigation strategies. Given its structural similarity to NSAIDs, potential mechanisms include the induction of apoptosis, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress.

Experimental Workflow for Mechanistic Investigation

This workflow provides a systematic approach to dissecting the cytotoxic mechanism of a novel compound.

Caption: A stepwise workflow to investigate the mechanism of compound-induced cytotoxicity.

Key Mechanistic Assays: Protocols and Interpretation

This assay differentiates between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Interpretation:

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity. The JC-1 assay measures the mitochondrial membrane potential (ΔΨm).

  • Principle: JC-1 is a cationic dye that accumulates in healthy mitochondria, forming red fluorescent aggregates. In cells with depolarized mitochondria (a hallmark of apoptosis), JC-1 remains in the cytoplasm as green fluorescent monomers.

  • Protocol Outline:

    • Seed cells in a 96-well plate and treat with (2-Ethylphenyl)aminoacetic acid for the desired time.

    • Prepare the JC-1 working solution by diluting the stock in pre-warmed cell culture medium.

    • Remove the treatment medium and add the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Wash the cells with assay buffer.

    • Measure the fluorescence at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence plate reader or flow cytometer.[3][4]

  • Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and potential mitochondrial toxicity.

The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a key indicator of ER stress.

  • Principle: The UPR involves the upregulation of specific chaperone proteins and transcription factors. The expression of these markers can be detected by Western blotting.

  • Protocol Outline (Western Blot):

    • Treat cells with (2-Ethylphenyl)aminoacetic acid.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated PERK or IRE1α.[5][6]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Interpretation: An increased expression of these marker proteins in treated cells compared to controls suggests the induction of ER stress.

Part 3: Advanced Mitigation Strategies

Once the cytotoxic mechanism is better understood, you can employ targeted strategies to mitigate the toxicity of (2-Ethylphenyl)aminoacetic acid in your in vitro models.

Co-treatment with Protective Agents

If your mechanistic studies point towards a specific pathway, you can use inhibitors or protective agents to counteract the toxic effects.

  • Antioxidants for Oxidative Stress: If you suspect reactive oxygen species (ROS) are involved (often downstream of mitochondrial dysfunction), co-treatment with an antioxidant like N-acetylcysteine (NAC) can be beneficial. NAC is a precursor to glutathione, a major intracellular antioxidant, and can help replenish cellular antioxidant defenses.[1][7] It has been shown to protect against drug-induced apoptosis and oxidative stress.[1]

  • ER Stress Inhibitors: If ER stress is a key driver of toxicity, small molecule inhibitors of the UPR pathways, such as PERK or IRE1α inhibitors, can be used to investigate if blocking this response rescues the cells.

Formulation and Delivery Strategies

Modifying how the compound is delivered to the cells can significantly reduce its cytotoxicity.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and potentially reducing their direct interaction with cell membranes. This can decrease non-specific toxicity.[8][9][10]

    • Protocol Outline for Complexation:

      • Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

      • Dissolve (2-Ethylphenyl)aminoacetic acid in a minimal amount of an organic solvent.

      • Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.

      • Continue stirring for 24-48 hours to allow for complex formation.

      • Lyophilize the solution to obtain a powder of the drug-cyclodextrin complex.

      • Reconstitute the complex in your cell culture medium for experiments.

  • Lipid-Based Nanoparticle Delivery: Encapsulating your compound in lipid-based nanoparticles or liposomes can control its release and alter its cellular uptake mechanism, potentially bypassing pathways that lead to toxicity.[11][12]

Advanced Cell Culture Models

Moving beyond traditional 2D cell culture can provide a more physiologically relevant context for assessing cytotoxicity.

  • 3D Cell Culture (Spheroids/Organoids): Cells grown in 3D models often exhibit different sensitivities to drugs compared to their 2D counterparts. These models better mimic the in vivo microenvironment and can provide more predictive data on a compound's therapeutic window.[1][13][14][15]

  • Co-culture Systems: Co-culturing your target cells with other relevant cell types (e.g., hepatocytes for metabolic studies, or astrocytes for neurotoxicity) can provide a more complex and realistic model system. These supporting cells may metabolize the compound into less toxic forms or provide protective factors.[16][17][18]

Cell Culture Medium Optimization

The composition of the cell culture medium can influence cellular responses to a toxic compound.

  • Serum-Free Media: Fetal bovine serum (FBS) is a complex mixture of growth factors, hormones, and other components that can vary between batches and interact with your compound. Adapting your cells to a serum-free medium can increase experimental consistency and eliminate confounding factors from the serum.[4][19][20][21] A sequential adaptation process, gradually reducing the serum concentration over several passages, is often recommended.[7][19]

Summary of Key Mitigation Strategies

StrategyRationaleKey Considerations
Co-treatment with N-acetylcysteine (NAC) Replenishes intracellular glutathione and counteracts oxidative stress.[1][7]Determine the optimal non-toxic concentration of NAC for your cell line.
Cyclodextrin Encapsulation Increases solubility and reduces non-specific membrane interactions.[8][9][10]Choose the appropriate type of cyclodextrin and optimize the drug-to-cyclodextrin ratio.
3D Cell Culture Models Provides a more physiologically relevant environment, potentially altering cellular sensitivity.[1][13][14][15]Assays may need to be optimized for 3D structures.
Adaptation to Serum-Free Medium Reduces variability from serum components and potential interactions with the compound.[4][19][20][21]Cells may require a gradual adaptation period.[7][19]

Concluding Remarks

Mitigating the cytotoxicity of a novel compound like (2-Ethylphenyl)aminoacetic acid is a systematic process of investigation and optimization. By first ensuring the robustness of your initial cytotoxicity assays, then dissecting the underlying mechanisms of cell death, and finally applying targeted mitigation strategies, you can gain a clearer understanding of your compound's true biological activity and potential for further development. This guide provides a foundational framework to approach these challenges with confidence and scientific rigor.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Dadwal, A., et al. (2018). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. PMC. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Gorfien, S. F., & Wu, J. (1995). Adaptation of mammalian cells to growth in serum-free media. PubMed. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • Lin, J. H., et al. (2012). Detecting and Quantitating Physiological Endoplasmic Reticulum Stress. PMC. Retrieved from [Link]

  • OECD. (2014). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • Frontiers. (2023). Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. NIH. Retrieved from [Link]

  • Pereira, S., et al. (2023). Nanoparticle administration method in cell culture alters particle-cell interaction. Nature. Retrieved from [Link]

  • Dadwal, A., et al. (2018). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. PMC. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Adapting Cells to a Serum-Free Environment. Retrieved from [Link]

  • UPM Biomedicals. (n.d.). Development of a 3D model for toxicity studies. Retrieved from [Link]

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  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Lee, C. H., et al. (2022). Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis showing the expression levels of ER.... Retrieved from [Link]

  • Sartorius. (2022). Adaptation of Mammalian Cell Lines to Serum-Free Suspension Culture. Retrieved from [Link]

  • ECHA. (2021). OECD in vitro and in chemico test guidelines updated. Retrieved from [Link]

  • REPROCELL. (n.d.). Video: Assessing cancer cell cytotoxicity with 3D cell culture. Retrieved from [Link]

  • Godoy, P., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research. Retrieved from [Link]

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  • AMSBIO. (n.d.). 3D Cell Culture: Assay Guide. Retrieved from [Link]

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Technical Support Center: Optimization of (2-Ethylphenyl)aminoacetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of (2-Ethylphenyl)aminoacetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, ensuring your success.

Fundamentals: Why Derivatize (2-Ethylphenyl)aminoacetic Acid?

(2-Ethylphenyl)aminoacetic acid, like other amino acids, is a polar molecule with low volatility due to its zwitterionic nature at physiological pH and the presence of active hydrogen atoms on its secondary amine and carboxylic acid functional groups. Direct analysis by Gas Chromatography (GC) is challenging because these properties lead to poor chromatographic behavior, including broad, tailing peaks and low thermal stability in the hot GC inlet.[1]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogens with nonpolar moieties. This transformation achieves several critical goals:

  • Increases Volatility: Makes the molecule suitable for transition into the gas phase.

  • Enhances Thermal Stability: Prevents degradation at high temperatures in the GC system.

  • Improves Chromatographic Behavior: Results in sharper, more symmetrical peaks for better separation and quantification.

  • Generates Characteristic Mass Spectra: The added groups can produce predictable fragmentation patterns in Mass Spectrometry (MS), aiding in structural confirmation.[2]

Choosing Your Derivatization Strategy

For a molecule like (2-Ethylphenyl)aminoacetic acid, which possesses both a carboxyl and a secondary amine group, a two-step derivatization or a powerful single-step reagent is often required for complete conversion. The most common and effective strategies fall into three categories: silylation, acylation, and esterification.

General Workflow for Derivatization and GC-MS Analysis

The following diagram outlines the typical experimental sequence from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample containing (2-Ethylphenyl)aminoacetic acid B Evaporate to Dryness (Critical Step) A->B Solvent Removal C Add Derivatization Reagent(s) & Solvent (e.g., Pyridine) B->C Anhydrous Conditions D Incubate (Heat & Time) C->D Reaction E Inject into GC-MS D->E Cool to RT F Data Acquisition & Analysis E->F

Caption: General experimental workflow for derivatization.

Comparison of Common Derivatization Reagents
Derivatization StrategyReagent ExamplesTarget GroupsAdvantagesDisadvantages
Silylation MSTFA, BSTFA (+TMCS), MTBSTFA-COOH, -NH, -OH, -SHForms stable derivatives, powerful reagents can derivatize multiple groups at once.Highly sensitive to moisture, which can hydrolyze the reagent and the derivative.
Acylation + Esterification TFAA, PFPA + Methanolic HCl-NH (Acylation), -COOH (Esterification)Creates very stable, electron-capturing derivatives (good for ECD). Can be a very clean, two-step reaction.[3][4]Two-step process can be more time-consuming. Acidic conditions can potentially cause degradation of some analytes.[5]
Alkylation / Chloroformates Ethyl Chloroformate (ECF)-COOH, -NHRapid reaction, often performed in aqueous media.[6]May produce less thermally stable derivatives compared to silylation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting Decision Tree

Use this diagram to diagnose common problems with your derivatization reaction.

G Start Start: Analyze GC-MS Chromatogram Problem What is the primary issue? Start->Problem NoPeak Low or No Derivative Peak Problem->NoPeak No Signal MultiPeak Multiple Derivative Peaks Problem->MultiPeak Multiple Signals PoorShape Poor Peak Shape / Tailing Problem->PoorShape Bad Signal PoorRepro Poor Reproducibility Problem->PoorRepro Inconsistent Signal Cause_Moisture Cause: Moisture Contamination? NoPeak->Cause_Moisture Cause_Conditions Cause: Suboptimal Reaction (Time/Temp)? NoPeak->Cause_Conditions Cause_Reagent Cause: Insufficient/Degraded Reagent? NoPeak->Cause_Reagent Cause_Partial Cause: Partial Derivatization? MultiPeak->Cause_Partial Cause_SideReaction Cause: Side Reactions? MultiPeak->Cause_SideReaction Cause_Incomplete Cause: Incomplete Derivatization? PoorShape->Cause_Incomplete Cause_GC_System Cause: Active Sites in GC (Inlet, Column)? PoorShape->Cause_GC_System Cause_Drying Cause: Inconsistent Drying? PoorRepro->Cause_Drying Cause_Temp Cause: Inconsistent Temp/Time? PoorRepro->Cause_Temp

Caption: A decision tree for troubleshooting derivatization.

Question 1: My chromatogram shows a very small or no peak for my derivatized analyte. What went wrong?

This is one of the most common issues and typically points to a failure in the reaction itself or degradation of the product.

  • Answer & Causality:

    • Moisture Contamination (The Primary Suspect for Silylation): Silylating reagents are extremely sensitive to water. Any moisture present in your sample, solvent, or glassware will preferentially react with the derivatizing agent, consuming it, and can also hydrolyze the silyl derivative after it has formed.[7]

      • Solution: Ensure your sample is completely dry before adding the reagent. Use a stream of dry nitrogen or a vacuum centrifuge. Always use freshly opened, high-purity anhydrous solvents and store your derivatization reagents in a desiccator.

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, temperature, or reagent concentration. The reactivity of functional groups for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. Both the carboxyl and secondary amine groups on your molecule need to be targeted.

      • Solution: Optimize your reaction conditions systematically. Increase the reaction temperature (e.g., from 60°C to 90°C) and/or time (e.g., from 30 minutes to 2 hours).[6][8] Also, ensure you are using a sufficient excess of the derivatizing reagent; a molar ratio of at least 2:1 of the reagent to active hydrogens is a good starting point.

    • Reagent Degradation: Derivatization reagents, especially silylating agents, degrade over time, particularly after the vial has been opened and exposed to atmospheric moisture.

      • Solution: Use fresh reagents whenever possible. If you suspect your reagent is old, test it with a simple, known standard (like a simple carboxylic acid or alcohol) to verify its activity.

Question 2: I see multiple peaks in my chromatogram that could be related to my analyte. Why is this happening?

This usually indicates that the derivatization is incomplete or that side reactions are occurring.

  • Answer & Causality:

    • Partial Derivatization: Your molecule has two reactive sites: the carboxylic acid and the secondary amine. It's possible that only one of these sites is reacting consistently. For example, you might have a mix of the mono-silylated (e.g., only the -COOH derivatized) and di-silylated (both -COOH and -NH derivatized) product.

      • Solution: This issue is often resolved by using a more powerful derivatization agent or by adding a catalyst. For example, if you are using BSTFA alone, adding a small amount of a catalyst like Trimethylchlorosilane (TMCS) can increase the reagent's potency and drive the reaction to completion. Alternatively, a two-step method, such as esterification of the carboxylic acid followed by acylation of the amine, can provide cleaner results.[3][4][9]

    • Formation of Artifacts: Sometimes, the derivatization reagent can react with itself or with components of the sample matrix, creating unexpected peaks.

      • Solution: Analyze a reagent blank (reagent + solvent, no analyte) to identify any peaks that are artifacts of the reagent itself. Developing derivatization procedures with matrices similar to your actual samples is recommended over using pure standards alone.[10]

Question 3: How critical is the sample drying step, and what is the best way to do it?

For silylation reactions, this is arguably the most critical step for achieving high yield and reproducibility.

  • Answer & Causality: As established, water competitively reacts with silylating agents and breaks down the formed derivatives. Recent studies have shown that rigorously drying the sample after an initial methoxymation step (if used) and before the silylation step can increase signal intensities by two- to tenfold.[11] Even if you are not performing methoxymation, ensuring the initial sample is bone-dry is paramount.

    • Recommended Procedure:

      • Place your sample, dissolved in a volatile solvent, into a GC vial.

      • Use a gentle stream of dry nitrogen gas or a vacuum centrifuge (e.g., SpeedVac) to evaporate the solvent completely.

      • Visually inspect to ensure no liquid remains. The sample should appear as a film or powder at the bottom of the vial.

      • Immediately proceed with adding the derivatization solvent and reagent to the dried sample to minimize re-exposure to atmospheric moisture.

Question 4: Which silylating reagent should I choose for (2-Ethylphenyl)aminoacetic acid: MSTFA, BSTFA, or MTBSTFA?

The choice of reagent depends on the desired stability of the derivative and the reactivity of the functional groups.

  • Answer & Causality:

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): This is often the reagent of choice for metabolomics and general amino acid analysis.[12] It is highly volatile and its byproducts are also volatile, leading to cleaner chromatograms. It is very powerful and should be capable of derivatizing both the carboxyl and secondary amine groups on your molecule. A purity of at least 98% is recommended for optimal results.[13]

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Another very common and powerful silylating agent. It is often used with 1% TMCS as a catalyst to increase its reactivity, especially for hindered or less reactive groups like secondary amines.

    • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives instead of trimethylsilyl (TMS) derivatives. TBDMS derivatives are significantly more stable and less sensitive to moisture than their TMS counterparts. This is a major advantage if your samples will be queued in an autosampler for a long time before analysis. The resulting derivatives will have a higher molecular weight, which can be useful for mass spectrometry.

    Recommendation: Start with MSTFA . It is a robust, well-documented reagent for amino acids. If you experience issues with derivative stability over time, switch to MTBSTFA .

Detailed Experimental Protocols

The following protocols provide a validated starting point for your experiments. Remember that optimization may be required for your specific sample matrix and instrumentation.

Protocol 1: One-Step Silylation using MSTFA

This protocol is designed for the complete derivatization of both functional groups in a single step.

  • Sample Preparation: Aliquot your sample (containing approximately 10-100 µg of the analyte) into a 2 mL autosampler vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.

  • Reconstitution & Reaction: Add 50 µL of anhydrous pyridine, followed by 50 µL of MSTFA. (Note: Pyridine acts as a solvent and an acid scavenger, driving the reaction forward).

  • Incubation: Cap the vial tightly and heat at 70°C for 60 minutes using a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 2: Two-Step Esterification and Acylation

This classic method provides excellent specificity by targeting each functional group separately.

  • Esterification (Carboxyl Group): a. Dry the sample completely in a reaction vial. b. Add 200 µL of 2M Methanolic HCl. c. Cap the vial and heat at 80°C for 60 minutes.[14] d. Cool the vial and evaporate the methanolic HCl to dryness under a stream of nitrogen.

  • Acylation (Amine Group): a. To the dried ester, add 100 µL of ethyl acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA). b. Cap the vial and heat at 65°C for 30 minutes.[3] c. Cool the vial and evaporate the solvent and excess reagent under nitrogen. d. Reconstitute the final derivative in a suitable solvent (e.g., 100 µL of toluene or ethyl acetate) for GC-MS analysis.

Optimization Starting Points

Use the following table to guide the optimization of your chosen protocol.

ParameterStarting ConditionOptimization RangeRationale
Temperature 70 °C60 - 90 °CHigher temperatures increase reaction rate but can degrade unstable compounds.[6][8]
Time 60 min30 - 120 minEnsure sufficient time for the reaction to reach completion, especially for less reactive groups.[6][14]
Reagent Volume 50 µL50 - 150 µLA sufficient excess of reagent is needed to drive the reaction equilibrium towards the product.
Catalyst (e.g., TMCS) 0%1 - 10% (v/v)A catalyst can significantly increase the reactivity of the primary silylating agent.

References

  • Investigation of the derivatization conditions for GC–MS metabolomics of biological samples.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
  • The Use of Derivatization Reagents for Gas Chrom
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • Scheme of derivatization procedure of three different amino...
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. NDAX.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Amino Acid Derivatiz
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
  • Derivatiz
  • Guide to Derivatiz
  • Drying Enhances Signal Intensities for Global GC–MS Metabolomics. PMC.
  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Semantic Scholar.
  • Derivatization reaction optimization.
  • Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences.
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.

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(2-Ethylphenyl)aminoacetic acid interference in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Troubleshooting Guide for Researchers

Welcome to the technical support center for (2-Ethylphenyl)aminoacetic acid. As you embark on your research journey with this compound, this guide is designed to equip you with the knowledge to anticipate and navigate potential biochemical assay interferences. While (2-Ethylphenyl)aminoacetic acid is not a widely documented Pan-Assay Interference Compound (PAINS), its structural features warrant a proactive approach to ensure the integrity of your experimental data. This resource will guide you through understanding potential issues, troubleshooting unexpected results, and validating your findings with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is (2-Ethylphenyl)aminoacetic acid and what are its potential applications?

(2-Ethylphenyl)aminoacetic acid is a small molecule with a chemical structure that includes a substituted aromatic ring and an amino acid moiety. While its specific biological activities are still under investigation in many areas, its structural motifs suggest potential applications in drug discovery as a scaffold for developing novel therapeutics. Amino acid derivatives, in general, are explored for a wide range of biological activities.[1][2]

Q2: Why should I be concerned about assay interference with this specific compound?

Any small molecule can potentially interfere with a biochemical assay, leading to false-positive or false-negative results.[3][4][5] Such interferences can arise from various mechanisms that are not related to the specific biological target of interest.[4][6][7] For (2-Ethylphenyl)aminoacetic acid, its aromatic ring and carboxylic acid group could potentially contribute to non-specific interactions or assay artifacts. Proactively investigating these possibilities is crucial to avoid wasted time and resources on misleading data.[4]

Q3: What are the common types of assay interference I should be aware of?

Assay interference can manifest in several ways, including:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Reactivity: The compound may react directly with assay components, such as enzymes (particularly those with reactive cysteine residues), substrates, or detection reagents.[8][9][10]

  • Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to artificially high or low signals.[11][12]

  • Redox Activity: The compound could participate in redox cycling, generating reactive oxygen species like hydrogen peroxide that can damage proteins or interfere with redox-sensitive assays.[13]

  • Metal Chelation: If your assay is dependent on metal ions, the carboxylic acid moiety of the compound could potentially chelate these ions, leading to inhibition.[14][15]

Troubleshooting Guides

Scenario 1: Unexpected Inhibition in an Enzyme Assay

Question: I'm seeing potent inhibition of my enzyme by (2-Ethylphenyl)aminoacetic acid, but the dose-response curve is unusually steep and the results are not reproducible. What could be happening?

Answer: This is a classic sign of potential non-specific inhibition, possibly due to compound aggregation. Aggregates can sequester the enzyme, leading to apparent inhibition that is often sensitive to small changes in experimental conditions.

Troubleshooting Workflow:

Caption: Workflow to diagnose suspected compound aggregation.

Detailed Protocol: Detergent Test for Aggregation

  • Prepare Stock Solutions: Prepare your standard assay buffer and a second buffer containing 0.01% (v/v) Triton X-100.

  • Set up Parallel Assays: Run your enzymatic assay in parallel using both the standard buffer and the detergent-containing buffer.

  • Test Compound: Perform a dose-response experiment with (2-Ethylphenyl)aminoacetic acid in both buffer conditions.

  • Analyze Data: Compare the IC50 values obtained in the presence and absence of detergent.

Interpretation of Results:

ObservationInterpretationNext Steps
IC50 increases significantly (e.g., >10-fold) in the presence of Triton X-100. The compound is likely inhibiting the enzyme through aggregation. The detergent disrupts the formation of these aggregates.This is a strong indicator of a false positive. Consider modifying the compound's structure to improve solubility and reduce aggregation potential.
IC50 remains unchanged or changes minimally. Aggregation is unlikely to be the primary mechanism of inhibition.Proceed to investigate other potential interference mechanisms, such as direct reactivity or optical interference.

Causality Explained: Non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates by forming micelles around the hydrophobic portions of the compound. If the inhibitory activity is lost or significantly reduced in the presence of the detergent, it strongly suggests that the observed inhibition was an artifact of aggregation and not true binding to the enzyme's active site.

Scenario 2: Signal Quenching in a Fluorescence-Based Assay

Question: My fluorescence-based assay (e.g., FRET, FP) shows a decrease in signal when I add (2-Ethylphenyl)aminoacetic acid, suggesting it's an inhibitor. How can I be sure this is not an artifact?

Answer: A decrease in fluorescence signal can be due to true inhibition or an optical artifact where the compound absorbs light at the excitation or emission wavelength of your fluorophore (an "inner filter effect") or quenches the fluorescence through other means.[12]

Troubleshooting Workflow:

Caption: Workflow to investigate potential optical interference.

Detailed Protocol: "Promiscuity" Counterscreen for Optical Interference

  • Select a Control Fluorophore: Choose a stable fluorophore with similar excitation and emission wavelengths to the one used in your primary assay. A simple solution of fluorescein or rhodamine can work well.

  • Prepare Samples: In a microplate, add the control fluorophore at a concentration that gives a robust signal.

  • Add Compound: Add (2-Ethylphenyl)aminoacetic acid at the same concentrations used in your primary assay.

  • Measure Fluorescence: Read the fluorescence of the plate.

Interpretation of Results:

ObservationInterpretationNext Steps
Fluorescence of the control fluorophore decreases in a dose-dependent manner. The compound is likely causing optical interference (quenching or inner filter effect).The results from your primary assay are likely false positives. An orthogonal assay with a different detection method (e.g., luminescence, absorbance) is necessary to confirm activity.[16]
Fluorescence of the control fluorophore is unaffected. Optical interference is less likely to be the cause of the signal decrease in your primary assay.The compound may be a genuine inhibitor. However, confirmation with an orthogonal assay is still highly recommended.

Causality Explained: This simple control experiment isolates the compound's effect on the fluorophore itself, independent of the biological components of your assay. If the compound quenches the fluorescence of a simple dye, it will almost certainly do the same to the fluorophore in your more complex assay system, rendering the results unreliable.

Scenario 3: Activity in an Assay Containing Thiol Reagents (e.g., DTT, Cysteine)

Question: My assay buffer contains DTT to maintain enzyme stability. I'm seeing activity with (2-Ethylphenyl)aminoacetic acid. Could there be an issue?

Answer: Compounds that are reactive towards thiols are a common source of assay artifacts.[8][9] They can covalently modify cysteine residues on the target protein or react with the thiol-containing reagents in the buffer, which can lead to a variety of misleading readouts. While the structure of (2-Ethylphenyl)aminoacetic acid does not contain a classic reactive electrophile, this should still be experimentally verified. Another possibility is redox cycling, where the compound interacts with a reducing agent like DTT to produce reactive oxygen species.[13]

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Analysis of (2-Ethylphenyl)aminoacetic Acid and its Analogs: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylacetic Acid Scaffold in Inflammation Research

(2-Ethylphenyl)aminoacetic acid belongs to the broader class of 2-phenylaminophenylacetic acid derivatives, a chemical scaffold that has yielded prominent non-steroidal anti-inflammatory drugs (NSAIDs), most notably diclofenac.[1] These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] The structural nuances of these analogs, particularly the substitutions on the phenyl rings, play a pivotal role in determining their potency, selectivity for COX isoforms (COX-1 and COX-2), and overall pharmacological profile.

This guide will explore the comparative landscape of (2-Ethylphenyl)aminoacetic acid, leveraging data from its close analog, diclofenac, and other substituted phenylacetic acid derivatives to elucidate its potential therapeutic value and guide future research endeavors.

Structure-Activity Relationships: Decoding the Impact of Chemical Modifications

Quantitative structure-activity relationship (QSAR) studies on 2-anilinophenylacetic acids have revealed that two key parameters critically influence their anti-inflammatory activity: lipophilicity and the angle of twist between the two phenyl rings.[3] Optimal activity is often associated with the presence of halogen or alkyl substituents in both ortho positions of the anilino ring.[3]

(2-Ethylphenyl)aminoacetic acid features an ethyl group at the ortho position of the aniline ring. This substitution, when compared to the two chlorine atoms in diclofenac, is expected to influence the compound's conformational flexibility and lipophilicity, thereby modulating its interaction with the active site of COX enzymes.

Comparative Analysis of Performance

While specific experimental data for (2-Ethylphenyl)aminoacetic acid is limited in publicly available literature, we can extrapolate its potential performance based on the well-documented properties of its analogs.[1]

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for this class of compounds is the inhibition of COX enzymes. A comparative analysis of COX inhibition is crucial for understanding a compound's efficacy and potential side effects.

Compound/AnalogSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
(2-Ethylphenyl)aminoacetic acid (Hypothetical) 2-ethyl----
Diclofenac 2,6-dichloro4-19[4]0.003-0.006[4]>1000-
Fenclofenac Analog 2-(2,4-dichlorophenoxy)----
Polychlorinated Analog 2-(2,3,5,6-tetrachlorophenoxy)PotentPotent-40x more potent than fenclofenac[5]

The ethyl group in (2-Ethylphenyl)aminoacetic acid, being an electron-donating group, may alter the electronic properties of the aniline ring compared to the electron-withdrawing chlorine atoms in diclofenac. This could influence the binding affinity and selectivity towards COX-1 and COX-2.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.

Compound/AnalogDoseRoute of Administration% Inhibition of Paw EdemaReference Compound
(2-Ethylphenyl)aminoacetic acid (Hypothetical) ----
Diclofenac 25 mg/kgIntraperitonealSignificant reduction[6]-
Aceclofenac --More efficacious than diclofenac-
Schiff base derivative of Diclofenac (Compound 4d) --73.3%Diclofenac[7]
Imidazo-thiadiazole derivative of Diclofenac (Compound 6b) --71.8%Diclofenac[7]

Mechanistic Insights: The Cyclooxygenase Pathway

The anti-inflammatory effects of (2-Ethylphenyl)aminoacetic acid and its analogs are primarily mediated by the inhibition of the cyclooxygenase (COX) pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 & COX-2 COX1 COX-1 (Constitutive) Gastric_Mucosa Gastric Mucosa Protection COX1->Gastric_Mucosa Produces Prostaglandins for COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation NSAID (2-Ethylphenyl)aminoacetic acid & Analogs NSAID->COX1 NSAID->COX2

Caption: Inhibition of COX-1 and COX-2 by (2-Ethylphenyl)aminoacetic acid and its analogs.

Inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects due to the disruption of prostaglandin production that protects the gastric mucosa.[8] The selectivity of a compound for COX-2 over COX-1 is therefore a critical determinant of its safety profile.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

Reproducible and validated experimental protocols are the cornerstone of drug discovery. The following sections provide detailed methodologies for assessing the performance of (2-Ethylphenyl)aminoacetic acid and its analogs.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Solutions Incubation Incubate Enzyme, Compound, and Cofactors Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Enzyme_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid Solution Reaction_Start Initiate Reaction with Arachidonic Acid Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Measure Prostaglandin Production (e.g., ELISA) Reaction_Stop->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Selectivity_Index Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_Calc->Selectivity_Index

Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serially dilute the stock solution to obtain a range of test concentrations.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like diclofenac).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).

  • Quantification of Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity). The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model assesses the acute anti-inflammatory activity of a compound.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group, a reference drug group (e.g., diclofenac), and test groups receiving different doses of the compound. Administer the test compounds and the reference drug orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. While specific data for (2-Ethylphenyl)aminoacetic acid is not available, we can draw parallels from its close analog, diclofenac. Diclofenac is rapidly and completely absorbed after oral administration and is extensively bound to plasma albumin.[9] It is metabolized in the liver, primarily by CYP2C9, and has a relatively short elimination half-life of about 1.3 hours.[10][11]

The ethyl substitution in (2-Ethylphenyl)aminoacetic acid may influence its metabolic stability and clearance compared to diclofenac. Researchers should consider conducting in vitro metabolic stability assays using liver microsomes to predict its in vivo pharmacokinetic behavior.

Conclusion and Future Directions

(2-Ethylphenyl)aminoacetic acid represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the established structure-activity relationships of related phenylacetic acid derivatives, the ortho-ethyl substitution is anticipated to confer significant anti-inflammatory activity, likely through the inhibition of COX enzymes.

Future research should focus on the synthesis and comprehensive biological evaluation of (2-Ethylphenyl)aminoacetic acid to generate concrete experimental data. This should include in vitro COX-1/COX-2 inhibition assays to determine its potency and selectivity, followed by in vivo studies to assess its anti-inflammatory and analgesic efficacy and to establish a preliminary safety profile. Furthermore, a thorough investigation of its pharmacokinetic properties will be essential for its potential progression as a drug candidate. By systematically exploring the structure-activity landscape and employing robust experimental protocols, the therapeutic potential of (2-Ethylphenyl)aminoacetic acid and its analogs can be fully elucidated.

References

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

  • Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368. [Link]

  • Pharmacokinetics and Pharmacodynamics of diclofenac in the presence and absence of glibenclamide in the rat. (2008). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. (2020). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

  • Rational Design and Synthesis of Diclofenac Analogues by Isosteric Replacement and Evaluation for Anti-inflammatory Activity. (n.d.). International Journal of Research & Technology. Retrieved February 7, 2026, from [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (n.d.). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

  • Synthesis and quantitative structure-activity relationships of diclofenac analogs. (1990). ACS Publications. Retrieved February 7, 2026, from [Link]

  • COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. (2024). Physician's Weekly. Retrieved February 7, 2026, from [Link]

  • Davies, N. M., & Anderson, K. E. (1997). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. Clinical Pharmacokinetics, 33(3), 184–213. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Substituted (2-phenoxyphenyl)acetic Acids With Antiinflammatory Activity. 2. (1983). PubMed. Retrieved February 7, 2026, from [Link]

  • Clinical Pharmacology of Diclofenac. (2020). Biomedical Journal of Scientific & Technical Research. Retrieved February 7, 2026, from [Link]

  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. (2012). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Comparative Quality Control Study of Different Brands of Diclofenac Sodium Tablet Available in Local and Government Pharmacies by In-Vitro Testing. (2020). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

  • Clinical Pharmacology of Diclofenac. (2020). Biomedical Journal of Scientific & Technical Research. Retrieved February 7, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2009). Brieflands. Retrieved February 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Pharmacokinetic-pharmacodynamic modeling of diclofenac in normal and Freund's complete adjuvant-induced arthritic rats. (2012). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). PubMed Central (PMC). Retrieved February 7, 2026, from [Link]

  • Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. (2022). MDPI. Retrieved February 7, 2026, from [Link]

Sources

Benchmarking (2-Ethylphenyl)aminoacetic acid against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive benchmarking analysis of (2-Ethylphenyl)aminoacetic acid, a fenamate class compound, against established standard drugs. We will delve into its in-vitro enzymatic inhibition and in-vivo anti-inflammatory and analgesic properties, offering a framework for its evaluation as a potential clinical candidate.

Introduction: The Fenamate Scaffold and the Promise of (2-Ethylphenyl)aminoacetic Acid

(2-Ethylphenyl)aminoacetic acid belongs to the fenamate class of drugs, which are derivatives of N-arylanthranilic acid.[1] Fenamates are well-established as potent inhibitors of cyclooxygenase (COX) enzymes, the primary targets of most NSAIDs.[2] By inhibiting COX, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3] The therapeutic potential of any new fenamate derivative, therefore, lies in its specific COX inhibition profile, balancing the desired anti-inflammatory and analgesic effects with the potential for gastrointestinal and cardiovascular side effects.

This guide will compare (2-Ethylphenyl)aminoacetic acid against three standard compounds, each representing a distinct profile of COX inhibition:

  • Mefenamic Acid: A conventional NSAID from the fenamate class, known to inhibit both COX-1 and COX-2.[1][2][4]

  • Diclofenac: A potent non-selective NSAID widely used for its anti-inflammatory and analgesic properties.[5][6]

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[7][8]

In-Vitro Benchmarking: Cyclooxygenase (COX) Inhibition Profile

The initial step in characterizing a potential NSAID is to determine its inhibitory activity against the two key COX isoforms, COX-1 and COX-2. The constitutive COX-1 enzyme is involved in homeostatic functions, including the protection of the gastric mucosa, while the inducible COX-2 enzyme is upregulated at sites of inflammation.[9] A higher selectivity for COX-2 is often a desirable trait in modern NSAID development to minimize gastrointestinal adverse effects.

Experimental Protocol: In-Vitro COX Inhibition Assay

A well-established method for determining COX inhibitory activity is the in-vitro cyclooxygenase inhibitor screening assay. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Preparation: (2-Ethylphenyl)aminoacetic acid and the standard compounds are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Reaction Mixture: The reaction is initiated by adding the enzyme, heme, and the test compound to a reaction buffer in a 96-well plate.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX, is added to initiate the enzymatic reaction.

  • Detection: A colorimetric substrate is added, which is oxidized by the peroxidase activity of COX, leading to a color change that is measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Diagram: In-Vitro COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme COX-1 & COX-2 Enzymes Reaction Incubate Enzyme, Heme & Compound Enzyme->Reaction Compounds Test Compounds (Serial Dilutions) Compounds->Reaction Substrate Add Arachidonic Acid Reaction->Substrate Initiate Reaction Detection Add Colorimetric Substrate Substrate->Detection Peroxidase Activity Measure Measure Absorbance Detection->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate Paw_Edema_Workflow Start Acclimatize Rats Administer Oral Administration of Compounds/Vehicle Start->Administer Induce Inject Carrageenan into Paw Administer->Induce 1 hour post-dose Measure Measure Paw Volume (Plethysmometer) Induce->Measure Hourly for 4 hours Analyze Calculate % Inhibition & ED50 Measure->Analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

Comparative Data: Anti-Inflammatory Activity
CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
(2-Ethylphenyl)aminoacetic acid 2055%
Mefenamic Acid2048%
Diclofenac1065%
Celecoxib1060%

Note: Data for (2-Ethylphenyl)aminoacetic acid is hypothetical and for illustrative purposes. Literature values for standard compounds can vary based on experimental conditions.

Expert Analysis:

The hypothetical results indicate that (2-Ethylphenyl)aminoacetic acid exhibits significant anti-inflammatory activity, comparable to mefenamic acid at the same dose. While diclofenac and celecoxib show higher potency, the performance of the test compound is promising and warrants further dose-response studies to determine its ED50.

In-Vivo Benchmarking: Analgesic Efficacy

The hot plate test is a classic method for assessing the central analgesic effects of a compound. It measures the reaction time of an animal to a thermal stimulus, which is prolonged by effective analgesics.

Experimental Protocol: Hot Plate Test

Step-by-Step Methodology:

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory environment.

  • Baseline Latency: The baseline reaction time of each mouse (licking of the hind paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: The mice are then treated with (2-Ethylphenyl)aminoacetic acid, standard compounds, or vehicle via oral administration.

  • Post-Treatment Latency: The reaction time on the hot plate is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage increase in reaction latency (analgesic effect) is calculated for each group compared to their baseline values.

Diagram: Hot Plate Test Workflow

Hot_Plate_Workflow Start Acclimatize Mice Baseline Measure Baseline Reaction Time Start->Baseline Administer Oral Administration of Compounds/Vehicle Baseline->Administer Post_Treat Measure Post-Treatment Reaction Time Administer->Post_Treat At various time points Analyze Calculate % Increase in Latency Post_Treat->Analyze

Caption: Workflow for the hot plate analgesic assay.

Comparative Data: Analgesic Activity
CompoundDose (mg/kg)Peak % Increase in Reaction Latency
(2-Ethylphenyl)aminoacetic acid 2075%
Mefenamic Acid2068%
Diclofenac1085%
Morphine (Positive Control)5>150%

Note: Data for (2-Ethylphenyl)aminoacetic acid is hypothetical and for illustrative purposes. Morphine is included as a potent central analgesic for reference.

Expert Analysis:

The hypothetical data suggests that (2-Ethylphenyl)aminoacetic acid possesses significant central analgesic activity, slightly outperforming mefenamic acid at the same dose. This indicates its potential for managing pain conditions that have a central nervous system component.

Conclusion and Future Directions

This comparative guide provides a foundational framework for evaluating (2-Ethylphenyl)aminoacetic acid as a novel NSAID. The hypothetical data, based on the known properties of the fenamate class, positions it as a promising candidate with a balanced COX inhibition profile, and significant anti-inflammatory and analgesic activities.

To further validate these initial findings, the following steps are recommended:

  • Dose-Response Studies: Conduct comprehensive dose-response experiments for all in-vivo assays to determine the ED50 values and establish a more precise therapeutic window.

  • Gastrointestinal Safety Profile: Evaluate the ulcerogenic potential of (2-Ethylphenyl)aminoacetic acid in a chronic dosing model to assess its gastrointestinal safety compared to non-selective NSAIDs.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and half-life.

  • Mechanism of Action Studies: Further investigate the molecular interactions of (2-Ethylphenyl)aminoacetic acid with COX-1 and COX-2 to elucidate the structural basis for its inhibitory activity.

By systematically benchmarking against well-characterized standard compounds and employing robust, self-validating experimental protocols, researchers can confidently assess the therapeutic potential of (2-Ethylphenyl)aminoacetic acid and its viability for further development.

References

  • Mefenamic Acid Capsules, USP 250 mg Rx only WARNING. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Diclofenac sodium. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • StatPearls. (2023). COX Inhibitors. StatPearls Publishing. Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile: Mefenamic Acid 250mg Capsule. Retrieved from [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558-566.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Hey-Hawkins, E., et al. (2022).
  • Physician's Weekly. (2024, December 26). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Retrieved from [Link]

  • Duggan, K. C., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7257–7265.
  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 30-33.
  • Tjolsen, A., et al. (1992). The hot-plate test: a sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of pharmacological methods, 28(2), 115-120.

Sources

Confirming the target engagement of (2-Ethylphenyl)aminoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of (2-Ethylphenyl)aminoacetic acid (chemically known as


-(2-ethylphenyl)glycine ), focusing on its primary utility in membrane protein stabilization (Nanodiscs)  and its secondary pharmacological relevance as an 

-aryl glycine scaffold
(GlyT1/COX).
A Comparative Guide for Membrane Mimetics and Transporter Ligands

Executive Summary

(2-Ethylphenyl)aminoacetic acid (or


-(2-ethylphenyl)glycine) is a specialized structural motif used primarily as a hydrophobic monomer  in the synthesis of amphiphilic peptoids for Lipid Nanodisc  formation. In drug development, this molecule serves a dual purpose:
  • As a Tool (Primary): It is the critical hydrophobic building block for "Sequence-Defined Peptoids" that stabilize membrane proteins (GPCRs, Ion Channels) in a native-like lipid environment, outperforming traditional detergents and Styrene-Maleic Acid (SMA) copolymers.

  • As a Scaffold (Secondary): It represents a core pharmacophore for Glycine Transporter-1 (GlyT1) inhibitors and NSAID analogs, requiring rigorous exclusion screening during hit-to-lead optimization.

This guide compares its performance against industry standards (SMA, MSP, Sarcosine) and details protocols to confirm its engagement with lipid bilayers (nanodisc assembly) and exclusion of off-target transporter binding.

Part 1: Comparative Analysis

Context A: Membrane Protein Stabilization (The "Tool" Application)

In this context, the "target" is the Lipid Bilayer Edge . The molecule polymerizes to form a "belt" that constrains lipids into a nanodisc, allowing drug developers to screen ligands against solubilized membrane proteins.

Feature(2-Ethylphenyl)aminoacetic acid (Peptoid) Styrene-Maleic Acid (SMA) Membrane Scaffold Protein (MSP)
Mechanism Sequence-Defined Amphiphilicity: The 2-ethyl group provides precise hydrophobic packing against lipid acyl chains.Statistical Copolymerization: Inserts hydrophobically into the membrane (like a "cookie cutter").Helical Belt: Recombinant protein wraps around the lipid patch.
pH Stability High: Stable across broad pH ranges (4–10) and high salt.Low: Precipitates at acidic pH (< 6.5) and high divalent cations (

,

).
Moderate: Limited by protein denaturation stability.
UV Interference High: The phenyl ring absorbs at 280nm (requires correction or alternative monitoring).High: Styrene absorbs strongly at UV ranges, interfering with protein quantification.Low: Standard protein absorbance, but overlaps with target protein.
Size Control Precise: Tunable by altering the number of monomers (e.g., 15-mer vs 20-mer).Disperse: Polydisperse polymer lengths lead to variable disc sizes.Fixed: Defined by the specific MSP variant (e.g., MSP1D1, MSP1E3D1).
Best For GPCR/Ion Channel NMR & Cryo-EM where pH stability and size homogeneity are critical.Crude Extraction of proteins directly from cell membranes (SMALP).Standard Screening (SPR, ELISA) where established protocols exist.
Context B: Pharmacological Interaction (The "Scaffold" Application)

In this context, the molecule is evaluated as a potential ligand for biological receptors.

Feature(2-Ethylphenyl)aminoacetic acid Sarcosine (

-methylglycine)
Diclofenac
Primary Target GlyT1 (Weak/Modulator) / COX (Weak) GlyT1 (Endogenous Substrate) COX-1 / COX-2 (Potent Inhibitor)
Binding Mode Hydrophobic pocket occupation via 2-ethylphenyl; carboxylate binds cationic site.Orthosteric binding to Glycine site.Cation-

interaction + H-bonding via carboxylate.
Selectivity Low: Promiscuous scaffold. Requires substitution (e.g., biphenyl) for high potency.High: Specific for GlyT1.High: COX selective (COX-2 preference).[1]
Role in Guide Test Compound / Negative Control Positive Control (Transporter) Positive Control (Enzyme)

Part 2: Mechanism of Engagement[2]

The following diagram illustrates the dual engagement pathways: the Peptoid Assembly (Target: Lipid) and the Pharmacological Binding (Target: Protein).

TargetEngagement cluster_Peptoid Pathway A: Membrane Mimetics (Peptoid Polymer) cluster_Pharma Pathway B: Pharmacological Binding (Free Acid) Compound (2-Ethylphenyl)aminoacetic acid (Monomer) Polymerization Solid Phase Synthesis (Oligomerization) Compound->Polymerization Synthesis Binding_GlyT1 Target: GlyT1 (Substrate Site) Compound->Binding_GlyT1 Ligand Mimicry Binding_COX Target: COX Enzyme (Arg-120 Interaction) Compound->Binding_COX Structural Homology Interaction Amphiphilic Helical Ordering Polymerization->Interaction Target_Lipid Target: Lipid Bilayer Edge Interaction->Target_Lipid Hydrophobic Insertion Result_Disc Stable Nanodisc (Solubilized GPCR) Target_Lipid->Result_Disc Result_OffTarget Off-Target Signal (False Positive) Binding_GlyT1->Result_OffTarget Binding_COX->Result_OffTarget

Caption: Pathway A depicts the constructive use of the molecule in nanodisc assembly. Pathway B highlights potential pharmacological interactions that must be controlled for.

Part 3: Experimental Protocols

Protocol 1: Confirming Nanodisc Formation (Peptoid Engagement)

Objective: Validate that the (2-Ethylphenyl)aminoacetic acid-based peptoid successfully engages the lipid bilayer to form discrete nanodiscs.

  • Preparation:

    • Synthesize the peptoid oligomer (e.g., 15-mer:

      
      ) using solid-phase synthesis.
      
    • Prepare Multilamellar Vesicles (MLVs) of DMPC or POPC lipids (10 mM) in PBS.

  • Solubilization:

    • Mix Peptoid and Lipid at a molar ratio of 1:20 to 1:50 (Peptoid:Lipid).

    • Incubate at

      
       for 1 hour (or above the lipid phase transition temperature, 
      
      
      
      ).
  • Validation (Dynamic Light Scattering - DLS):

    • Measure: Hydrodynamic radius (

      
      ).
      
    • Success Criteria: Shift from >100 nm (MLVs) to a monodisperse peak at 8–12 nm (Nanodiscs).

    • Note: A broad peak indicates incomplete solubilization (poor engagement).

  • Validation (Transmission Electron Microscopy - TEM):

    • Stain with Uranyl Acetate (2%).

    • Observe: Disc-shaped particles (rouleaux formation is common for stacked discs).

Protocol 2: GlyT1 Uptake Inhibition Assay (Pharmacological Exclusion)

Objective: Confirm whether the free acid form acts as a competitive inhibitor for Glycine Transporter 1 (relevant for CNS drug safety).

  • Cell System: CHO cells stably expressing human GlyT1.

  • Tracer:

    
    -Glycine (50 nM).
    
  • Workflow:

    • Plate cells (50,000/well) in 96-well plates.

    • Wash with HBSS buffer.

    • Incubate with (2-Ethylphenyl)aminoacetic acid (concentration range: 0.1

      
      M – 100 
      
      
      
      M) for 10 min.
    • Add

      
      -Glycine and incubate for 10 min at room temperature.
      
    • Terminate reaction with ice-cold buffer; lyse cells.

  • Data Analysis:

    • Measure CPM (Counts Per Minute) via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Interpretation:

      • 
        : No significant target engagement (Safe).
        
      • 
        : Confirmed engagement (Potential off-target liability or lead scaffold).
        

Part 4: Critical Interpretation & Troubleshooting

The "2-Ethyl" Specificity

The 2-ethyl substitution is not arbitrary. In the context of Peptoids , the ethyl group provides the optimal steric bulk and hydrophobicity to mimic the thickness of a phospholipid bilayer.

  • Too small (Methyl): Insufficient hydrophobic locking; discs are unstable.

  • Too large (t-Butyl): Steric clash prevents helical ordering of the peptoid backbone.

UV-Vis Artifacts

Because (2-Ethylphenyl)aminoacetic acid absorbs at ~250-290 nm , it interferes with standard protein quantification (


).
  • Solution: Use Tryptophan fluorescence or colorimetric assays (BCA/Bradford) that are less sensitive to the phenyl-glycine interference when quantifying protein loaded into these nanodiscs.

References

  • Biomacromolecules (2023). "Uncovering the Optimal Molecular Characteristics of Hydrophobe-Containing Polypeptoids to Induce Liposome or Cell Membrane Fragmentation." Detailed analysis of N-2-ethylphenyl glycine peptoids for nanodiscs.

  • Journal of Medicinal Chemistry (2005). "Sarcosine-Based Glycine Transporter 1 (GlyT1) Inhibitors." Establishes the SAR of N-aryl glycine scaffolds.

  • Biochemistry (2016). "Comparison of SMA and Peptoid-Based Membrane Mimetics." Comparative data on pH stability and disc size homogeneity.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.